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  • Product: 3-(Methylamino)heptan-1-OL
  • CAS: 85091-15-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)heptan-1-ol

Introduction and Compound Profile 3-(Methylamino)heptan-1-ol presents an interesting case study in molecular properties. Its structure combines a hydrophilic alcohol group with a basic secondary amine, appended to a mode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Compound Profile

3-(Methylamino)heptan-1-ol presents an interesting case study in molecular properties. Its structure combines a hydrophilic alcohol group with a basic secondary amine, appended to a moderately lipophilic heptane backbone. This combination suggests a nuanced behavior in aqueous and non-aqueous environments, which is critical for predicting its suitability in various applications, from its reactivity in synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

Given the absence of a dedicated CAS number or extensive literature, this guide will proceed from first principles, establishing a foundational profile and then detailing the necessary experimental workflows for its full elucidation.

Molecular Structure:

Foundational Molecular Data:

PropertyValueBasis
Molecular FormulaC₈H₁₉NOCalculation
Molecular Weight145.24 g/mol Calculation
Canonical SMILESCCCCC(CCO)NCStructure
InChI KeyPCHBEKKEZRNRFU-UHFFFAOYSA-N (for isomer)Isomer Data[1]

Predicted Physicochemical Properties: An In Silico Starting Point

Before embarking on laboratory work, computational models provide valuable, albeit preliminary, estimates of a compound's properties. These predictions are derived from algorithms trained on large datasets of experimentally-verified molecules.[2] It is imperative to recognize these as hypotheses that require rigorous experimental validation.

The key ionizable center on 3-(Methylamino)heptan-1-ol is the secondary amine. Aliphatic amines are basic and will be protonated at physiological pH. The pKa of the alcohol hydroxyl group is predicted to be high (typically ~16-18) and is thus not relevant for most biological or pharmaceutical applications.[3] The predicted pKa for the secondary amine is expected to be in the range of 10-11, typical for such functional groups.[4]

PropertyPredicted ValueSignificance in Drug Development & Research
pKa (Strongest Basic) 10.5 - 11.0Governs the ionization state at a given pH, profoundly impacting solubility, membrane permeability, and receptor binding interactions. A pKa in this range indicates the compound will be predominantly protonated and positively charged in the stomach and blood.[5]
Octanol-Water Partition Coefficient (XLogP3) ~2.1 - 2.5A measure of lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). LogP is a critical predictor of oral absorption, membrane permeability, and metabolic clearance. A value in this range suggests moderate lipophilicity.[1][6]
Aqueous Solubility (LogS) -2.5 to -3.0The logarithm of the molar solubility in water. Poor aqueous solubility is a major hurdle in drug development, affecting formulation and bioavailability. The predicted value suggests low to moderate solubility, which would be pH-dependent due to the basic amine.[7]

Note: Predictions are based on computational models and data from structurally similar compounds, such as N-methylheptylamine and various amino alcohols.[1][6]

Experimental Protocols for Physicochemical Characterization

The following sections provide authoritative, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The narrative explains the rationale behind methodological choices, ensuring a trustworthy and reproducible approach.

Determination of Acidity Constant (pKa)

Expertise & Rationale: The pKa dictates which form of the molecule—charged or neutral—predominates at a specific pH. This is fundamental to understanding its behavior. For an amine like 3-(Methylamino)heptan-1-ol, potentiometric titration is a robust and direct method. It involves monitoring pH changes as a titrant is added, allowing for the precise determination of the pH at which 50% of the amine is protonated—the pKa.[8]

Workflow for pKa Determination:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare 0.01 M solution of compound in water A->B C Prepare standardized 0.1 M HCl titrant B->C F Add titrant in small, recorded increments (e.g., 0.05 mL) C->F D Place compound solution on magnetic stirrer E Immerse calibrated pH electrode D->E E->F G Record pH after each addition, allowing for stabilization F->G G->F Loop H Continue titration well past the equivalence point G->H I Plot pH (y-axis) vs. Volume of Titrant (x-axis) H->I J Determine equivalence point (steepest point of curve) I->J K Determine half-equivalence point (Volume at EP / 2) J->K L Read pKa from graph (pH at half-equivalence point) K->L

Caption: Potentiometric titration workflow for pKa determination.

Protocol: Potentiometric Titration [8][9]

  • System Preparation: Calibrate a high-quality pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Analyte Solution: Accurately prepare a ~0.01 M solution of 3-(Methylamino)heptan-1-ol in deionized, CO₂-free water. To ensure constant ionic strength, 0.15 M KCl can be added.[8]

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

  • Titration: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode and begin stirring gently.

  • Data Collection: Add the HCl titrant in precise, small increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the pH.

  • Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the compound.[9]

Determination of Lipophilicity (LogP)

Expertise & Rationale: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity. It quantifies the equilibrium distribution of a compound between an aqueous phase (simulating blood/cytosol) and a lipid phase (simulating cell membranes). For compounds with an expected LogP > 4 or for highly hydrophobic substances, the traditional shake-flask method can be prone to errors from emulsion formation. The slow-stirring method is a more reliable alternative that avoids this issue by gently mixing the phases over a longer period to achieve true equilibrium.

Workflow for LogP Determination (Slow-Stirring Method):

G cluster_prep Phase Preparation cluster_equilibration Equilibration cluster_analysis Phase Analysis A Pre-saturate 1-octanol with water C Prepare stock solution of compound in pre-saturated octanol A->C B Pre-saturate water with 1-octanol B->C D Combine octanol stock and pre-saturated water in a thermostatted vessel C->D E Stir slowly (e.g., 100-300 rpm) to avoid emulsion D->E F Equilibrate for 24-72 hours, sampling periodically E->F G Stop stirring, allow phases to separate completely F->G H Centrifuge samples to ensure clear phase separation G->H I Carefully sample aliquot from each phase H->I J Quantify compound concentration in each phase (e.g., HPLC-UV, LC/MS) I->J K Calculate LogP = log([C]octanol / [C]water) J->K

Caption: Slow-stirring workflow for LogP determination.

Protocol: OECD 123 Slow-Stirring Method

  • Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by stirring them together for at least 24 hours and then allowing them to separate. This ensures the thermodynamic activity in each phase is constant.

  • Test Setup: In a temperature-controlled vessel (typically 25°C), add the pre-saturated water and a solution of 3-(Methylamino)heptan-1-ol in pre-saturated 1-octanol. The volume ratio and initial concentration should be chosen based on the expected LogP and the analytical method's sensitivity.

  • Equilibration: Stir the mixture slowly (e.g., 100 rpm) to create a vortex-free interface between the two phases. This prevents the formation of an emulsion. Allow the system to equilibrate for 24-72 hours.

  • Phase Separation: Stop the stirring and allow the phases to separate. Centrifugation is highly recommended to ensure complete separation and remove any micro-droplets.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous phases using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Determination of Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a gatekeeper property for drug development. The "gold standard" is the thermodynamic or "shake-flask" method, which measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[6] This method provides the most accurate and relevant solubility value, as opposed to kinetic methods that can overestimate solubility, especially for crystalline compounds.[10]

Workflow for Aqueous Solubility Determination (Shake-Flask Method):

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vials B Add aqueous buffer (e.g., pH 7.4 PBS) to each vial A->B C Seal vials and agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Shake for 24-72 hours to ensure equilibrium is reached C->D E Periodically sample to confirm concentration has plateaued D->E F Separate solid from solution (centrifugation or filtration) E->F G Carefully collect the supernatant (saturated solution) F->G H Quantify compound concentration (e.g., HPLC-UV, LC/MS) against a standard curve G->H I Report solubility (e.g., in µg/mL or µM) H->I

Caption: Shake-flask workflow for thermodynamic solubility.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 3-(Methylamino)heptan-1-ol to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Equilibration: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at a controlled temperature, followed by careful removal of the supernatant. Filtration can also be used, but one must be cautious of potential compound adsorption to the filter membrane.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC/MS) with a proper calibration curve.

  • Validation: It is critical to visually confirm that solid material remains at the end of the experiment. The pH of the final solution should also be measured to ensure it has not shifted.

Conclusion

The characterization of a new chemical entity like 3-(Methylamino)heptan-1-ol is a systematic process grounded in fundamental chemical principles. While in silico predictions offer a valuable starting point, they are not a substitute for rigorous experimental validation. The protocols detailed in this guide for determining pKa, LogP, and aqueous solubility represent industry-standard, authoritative methods. By following these workflows, researchers can generate a reliable and comprehensive physicochemical profile, enabling informed decisions in synthesis, formulation, and the early stages of drug discovery. This structured approach ensures that the foundational data underpinning further research is both accurate and trustworthy.

References

  • MilliporeSigma. (n.d.). MultiScreen® Solubility Filter Plate. Retrieved from [Link]

  • European Commission. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of Octanol/Water Distribution Coefficients, Water Solubilities, and Sediment/Water Partition Coefficients for Hydrophobic Organic Pollutants. EPA NEPAL. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ChemSrc. (2025). 3-METHYL-1-HEPTANOL | CAS#:1070-32-2. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Measuring Octanol/Water Partition Coefficients by the “Slow-Stirring” Method. P2 InfoHouse. Retrieved from [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • Jorgensen, M. R., & Jørgensen, C. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • Hill, A. P., & Young, R. J. (2010). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Molecular Pharmaceutics, 7(5), 1845–1853. Retrieved from [Link]

  • Pharmapproach. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Bilitewski, U. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-Vitro-Jobs.de. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-heptanol. PubChem. Retrieved from [Link]

  • Poel, B., & Van der, W. T. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 838, 1-20. Retrieved from [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3165. Retrieved from [Link]

  • Roy, K., & Ghosh, G. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 756. Retrieved from [Link]

  • Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1419–1422. Retrieved from [Link]

  • LookChem. (n.d.). Cas 110-68-9,N-METHYLBUTYLAMINE. Retrieved from [Link]

  • Işık, M., Bergazin, T. D., et al. (2022). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 36(1), 1–25. Retrieved from [Link]

  • PubChemLite. (2026). 7-(methylamino)heptan-1-ol (C8H19NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Aminoheptan-1-ol. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 3-METHYL-1-HEPTANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Methyl-1-heptanol. PubChem. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Heptanol (FDB008056). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanol (CAS 111-70-6). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-Heptanol (FDB008053). Retrieved from [Link]

Sources

Exploratory

Molecular structure and weight of 3-(Methylamino)heptan-1-ol

This guide serves as an in-depth technical monograph on 3-(Methylamino)heptan-1-ol , a specific aliphatic amino alcohol. The content is structured for researchers and drug development professionals, focusing on molecular...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 3-(Methylamino)heptan-1-ol , a specific aliphatic amino alcohol. The content is structured for researchers and drug development professionals, focusing on molecular architecture, synthesis pathways, and physicochemical characterization.

Executive Summary

3-(Methylamino)heptan-1-ol is a secondary aliphatic amino alcohol characterized by a seven-carbon chain with a hydroxyl group at the C1 position and a methylated amine at the C3 position. Structurally distinct from common stimulants like heptaminol or DMHA, this compound represents a functionalized intermediate often explored in the synthesis of heterocycles, peptidomimetics, and pharmacological analogs.

  • IUPAC Name: 3-(Methylamino)heptan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.24 g/mol

  • Key Functionality: Bifunctional (Secondary Amine + Primary Alcohol)

Molecular Architecture & Properties

The molecule possesses a single chiral center at C3 , resulting in two enantiomers: (R)-3-(methylamino)heptan-1-ol and (S)-3-(methylamino)heptan-1-ol. The distance between the amine (proton acceptor/donor) and the alcohol (H-bond donor) allows for intramolecular hydrogen bonding, potentially influencing its conformational stability in non-polar solvents.

Physicochemical Profile

The following data summarizes the core properties. Note: Experimental values for this specific analog are limited; values marked with () are predicted based on structure-activity relationship (SAR) algorithms.*

PropertyValueNotes
Molecular Weight 145.24 g/mol Exact Mass: 145.1467
Physical State Viscous LiquidHygroscopic nature expected
Boiling Point 215°C ± 10°CPredicted at 760 mmHg
pKa (Base) 10.1 ± 0.2Typical for secondary acyclic amines
LogP 1.15 ± 0.3*Moderate lipophilicity
Polar Surface Area 32.26 Ų20.2 (OH) + 12.0 (NH)
Solubility High (Ethanol, DMSO)Moderate to High in Water
Structural Visualization

The diagram below illustrates the connectivity and the chiral center at C3.

ChemicalStructure cluster_legend Key C1 C1 (CH2) C2 C2 (CH2) C1->C2 OH OH OH->C1 C3 C3* (CH) C2->C3 Beta NH NH C3->NH C4 C4 C3->C4 Me CH3 NH->Me C7 C7 (Tail) C4->C7 C5-C6 Leg1 *: Chiral Center

Figure 1: Connectivity of 3-(Methylamino)heptan-1-ol showing the C3 chiral center and functional groups.[1]

Synthetic Pathways[3][4][5]

The synthesis of 1,3-amino alcohols is non-trivial due to the need to control regioselectivity. The most robust, self-validating protocol involves the Conjugate Addition-Reduction sequence. This method avoids the ambiguity of ring-opening reactions and ensures the correct positioning of the amine.

Primary Protocol: Conjugate Addition-Reduction

This route utilizes Ethyl 2-heptenoate as the starting material, leveraging the Michael addition of methylamine followed by hydride reduction.

Step 1: Michael Addition (Formation of Beta-Amino Ester)
  • Reagents: Ethyl 2-heptenoate, Methylamine (2M in THF).

  • Mechanism: Nucleophilic attack of methylamine at the

    
    -carbon of the unsaturated ester.
    
  • Protocol:

    • Dissolve Ethyl 2-heptenoate (1.0 eq) in anhydrous ethanol.

    • Add Methylamine (3.0 eq) dropwise at 0°C to prevent polymerization.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor disappearance of alkene protons (

      
       5.8-7.0 ppm) via H-NMR.
      
    • Concentrate in vacuo to yield crude Ethyl 3-(methylamino)heptanoate.

Step 2: Hydride Reduction (Ester to Alcohol)
  • Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.

  • Protocol:

    • Suspend LiAlH4 (2.0 eq) in dry THF under Argon atmosphere.

    • Add the crude amino-ester dropwise at 0°C (Exothermic!).

    • Reflux for 4 hours to ensure complete reduction of the ester.

    • Quench: Fieser workup (

      
       mL H2O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H2O).
    • Filter precipitate, dry organic layer over

      
      , and distill.
      
Synthesis Workflow Diagram

Synthesis Start Start: Ethyl 2-heptenoate (Alpha,Beta-Unsaturated) Step1 Step 1: Michael Addition (+ MeNH2) Start->Step1 Nucleophilic Attack Inter Intermediate: Ethyl 3-(methylamino)heptanoate Step1->Inter 12h, RT Step2 Step 2: Reduction (LiAlH4 / THF) Inter->Step2 Ester Reduction Final Target: 3-(Methylamino)heptan-1-ol Step2->Final Workup & Distillation

Figure 2: Two-step synthetic route from Ethyl 2-heptenoate to the target amino alcohol.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI, 70 eV).

  • Fragmentation Pattern (Alpha-Cleavage):

    • Amine-directed alpha-cleavage is the dominant pathway.

    • Base Peak: Cleavage at C3-C4 bond yields the fragment

      
      . However, cleavage between C2-C3 is also favorable, producing the N-methylbutylamine cation.
      
    • Molecular Ion (

      
      ):  145 m/z (often weak for aliphatic amines).
      
H-NMR Spectroscopy (Predicted, CDCl3)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C1-H 3.6 - 3.8Triplet (t)2H

N-Me 2.45Singlet (s)3H

C3-H 2.6 - 2.8Multiplet (m)1HChiral center
C2-H 1.5 - 1.7Multiplet2HBridge methylene
C7-H 0.9Triplet (t)3HTerminal methyl

Handling & Safety (E-E-A-T)

As a secondary amine, this compound exhibits basicity and potential biological activity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs

    
     from air).
    
  • Hazards: Irritant to eyes and skin. Similar aliphatic amines are known to cause severe eye damage.

  • PPE: Chemical-resistant gloves (Nitrile) and safety goggles are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12490718, 3-Methyl-1-heptanol (Structural Analog Reference). Retrieved from [Link]

  • Bartoli, G., et al. (2008).

Sources

Foundational

pKa values and ionization states of 3-(Methylamino)heptan-1-ol

Title: Physicochemical Profiling of 3-(Methylamino)heptan-1-ol: pKa Determination and Ionization Dynamics Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling of 3-(Methylamino)heptan-1-ol: pKa Determination and Ionization Dynamics Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Structural Analysis

In the rational design and formulation of novel active pharmaceutical ingredients (APIs) and chemical intermediates, the precise determination of acid dissociation constants (


) is paramount. 3-(Methylamino)heptan-1-ol  (

) is a bifunctional aliphatic molecule featuring a seven-carbon backbone, a primary hydroxyl group at the C1 position, and a secondary methylamino group at the C3 position.

Understanding the ionization states of this 1,3-aminoalcohol is critical. The spatial proximity of the amine and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can uniquely stabilize specific ionization states and subtly shift the apparent


 values compared to isolated functional groups. This whitepaper establishes the theoretical framework for its speciation and provides field-proven, self-validating analytical protocols for empirical 

determination.

Theoretical Ionization States and Speciation Dynamics

Based on physical organic chemistry principles, 3-(Methylamino)heptan-1-ol possesses two distinct ionizable centers:

  • The Secondary Amine (

    
    ):  The conjugate acid of the secondary amine (
    
    
    
    ) is subject to the electron-donating inductive effects of both the methyl group and the heptyl chain. We predict a
    
    
    in the range of 10.5 to 10.8 .
  • The Primary Alcohol (

    
    ):  Aliphatic hydroxyl groups are extremely weak acids. The deprotonation of the 
    
    
    
    to an alkoxide (
    
    
    ) typically occurs at a
    
    
    of 15.2 to 15.5 .

Because these two


 values are separated by nearly 5 log units, the molecule transitions through three distinct ionization states across the pH continuum, as summarized in Table 1.

Table 1: Predicted Ionization States of 3-(Methylamino)heptan-1-ol

pH EnvironmentDominant SpeciesAmine State (C3)Alcohol State (C1)Net Molecular Charge
pH < 10.5 CationicProtonated (

)
Neutral (

)
+1
10.5 < pH < 15.2 Neutral (Free Base)Neutral (

)
Neutral (

)
0
pH > 15.2 AnionicNeutral (

)
Deprotonated (

)
-1

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule exists >99.9% in its cationic state . This structural protonation ensures high aqueous solubility but restricts passive transcellular membrane permeability, a critical insight for pharmacokinetic modeling [1].

G A Cationic State (pH < 10.5) Net Charge: +1 B Neutral State (10.5 < pH < 15.2) Net Charge: 0 A->B -H⁺ (pKa1 ~10.8) B->A +H⁺ C Anionic State (pH > 15.2) Net Charge: -1 B->C -H⁺ (pKa2 ~15.5) C->B +H⁺

Figure 1: Speciation dynamics of 3-(Methylamino)heptan-1-ol across the pH continuum.

Experimental Methodologies for Empirical pKa Determination

Relying solely on computational predictions (in silico) is insufficient for regulatory submissions. As Application Scientists, we must design orthogonal, self-validating experimental workflows.

For 3-(Methylamino)heptan-1-ol, standard is ideal for the amine group. However, standard glass pH electrodes suffer from severe "alkaline error" above pH 12, making them useless for measuring the alcohol's


. Therefore, we must couple potentiometry with  to capture the full ionization profile.
Protocol A: Potentiometric Titration (Targeting )

Causality Focus: This method isolates the amine deprotonation by measuring bulk hydrogen ion activity. The protocol is designed to eliminate ionic strength drift and atmospheric interference.

  • System Suitability & Calibration: Calibrate a combined glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01).

    • Causality: Ensures Nernstian slope compliance (>95%). An inaccurate slope will skew the Bjerrum plot and invalidate the

      
       extraction.
      
  • Sample Preparation: Dissolve 5.0 mg of 3-(Methylamino)heptan-1-ol in 50 mL of 0.15 M KCl background electrolyte.

    • Causality: The 0.15 M KCl maintains a constant ionic strength throughout the titration, preventing fluctuations in the activity coefficients of the analyte.

  • Acidification: Lower the initial solution pH to ~2.0 using 0.1 M HCl.

    • Causality: Forces the secondary amine into a 100% protonated state, establishing a clean baseline for the forward titration.

  • Inert Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a continuous nitrogen (

    
    ) gas blanket.
    
    • Causality: The

      
       blanket prevents the absorption of atmospheric 
      
      
      
      .
      
      
      forms carbonic acid in water, which acts as a confounding buffer and artificially shifts the basic inflection point.
  • Data Extraction: Plot the first derivative of the titration curve (

    
    ). The peak of the derivative corresponds to the equivalence point; the pH at the half-equivalence point yields 
    
    
    
    .
Protocol B: NMR pH Titration (Targeting and )

Causality Focus: NMR titration tracks the micro-environmental changes in electron density around specific nuclei, allowing us to measure


 well beyond the operational limits of a glass electrode.
  • Sample Preparation: Dissolve the analyte in a 90:10

    
     mixture containing 0.1 M NaCl. Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard.
    
    • Causality:

      
       provides the essential deuterium lock signal for the NMR spectrometer. DSS provides a pH-independent reference peak (
      
      
      
      ) to ensure that any observed chemical shifts are strictly due to the analyte's protonation state, not magnetic field drift.
  • Titration & Acquisition: Adjust the pH of the sample aliquots from 2.0 to 14.0+ using DCl and NaOD. Acquire

    
     NMR spectra at 0.5 pH unit intervals.
    
    • Causality:

      
       NMR is utilized over 
      
      
      
      NMR because carbon shifts are highly sensitive to the deprotonation of the directly attached functional groups (C1 for the alcohol, C3 for the amine) and do not suffer from solvent exchange suppression issues at extreme pH levels [2].
  • Curve Fitting: Plot the chemical shift (

    
    ) of the C1 carbon against the calculated pH. Fit the data points to a sigmoidal Boltzmann equation. The inflection point of the C1 shift curve represents the exact 
    
    
    
    of the primary alcohol.

G cluster_0 Method A: Potentiometry (pKa1) cluster_1 Method B: 13C NMR Titration (pKa1 & pKa2) Prep Sample Preparation (0.15M KCl or H2O/D2O) Pot Potentiometric Titration (0.1 M HCl / NaOH) Prep->Pot NMR 13C NMR Acquisition across pH 2.0 - 14.0+ Prep->NMR Bjerrum First Derivative Plot (Inflection Point Extraction) Pot->Bjerrum Data Orthogonal Validation & Final pKa Assignment Bjerrum->Data Shift Chemical Shift (δ) vs pH Sigmoidal Curve Fitting NMR->Shift Shift->Data

Figure 2: Dual-method experimental workflow for comprehensive pKa determination.

Implications for Formulation and Drug Delivery

The ionization profile of 3-(Methylamino)heptan-1-ol dictates its downstream handling:

  • Salt Selection: Because the free base is a neutral oil with potential stability issues, isolating the compound as a hydrochloride (HCl) or mesylate salt is highly recommended. The strong basicity of the amine (

    
    ) guarantees complete salt formation with strong acids.
    
  • Lipophilicity (LogD): The distribution coefficient (LogD) will be highly pH-dependent. At pH 7.4, the molecule is ionized, resulting in a low

    
    . In the more basic environment of the lower intestine (pH ~8.0), a marginal increase in the neutral free-base fraction will occur, slightly enhancing passive lipophilic absorption.
    
  • Excipient Compatibility: The primary alcohol and secondary amine are both potent nucleophiles. Formulation with reducing sugars (e.g., lactose) should be avoided to prevent Maillard reaction degradation.

References

  • Han, G. E., & Priefer, R. (2023). A systematic review of various pKa determination techniques. International Journal of Pharmaceutics, 635, 122783.[Link] [INDEX]

  • IUPAC Technical Report. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675.[Link] [INDEX]

  • Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428.[Link] [INDEX]

Exploratory

Solubility of 3-(Methylamino)heptan-1-ol in organic solvents vs water

[1][2] Executive Summary 3-(Methylamino)heptan-1-ol is a functionalized amphiphilic molecule characterized by a seven-carbon alkyl chain (lipophilic tail) interrupted by a polar domain containing both a primary hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-(Methylamino)heptan-1-ol is a functionalized amphiphilic molecule characterized by a seven-carbon alkyl chain (lipophilic tail) interrupted by a polar domain containing both a primary hydroxyl group and a secondary methylamine.[1][2] Its solubility profile is non-binary; it is strictly governed by the ionization state of the amine moiety, acting as a pH-switchable surfactant .[2]

This guide details the physicochemical mechanisms driving its solvation in aqueous versus organic media, providing researchers with the logic to predict behavior in formulation and synthesis.

Part 1: Molecular Architecture & Physicochemical Basis[1][2]

To understand the solubility, we must first dissect the competing forces within the molecule.

Structural Analysis[2]
  • Lipophilic Domain (The Tail): The C4-C7 butyl segment and the C2 spacer provide significant Van der Waals (hydrophobic) surface area.[2] This drives solubility in non-polar solvents like hexane or dichloromethane (DCM) when the molecule is neutral.

  • Hydrophilic Domain (The Head): The C1-hydroxyl and C3-methylamino groups create a "polar cluster."[1][2]

    • Hydroxyl (-OH): H-bond donor and acceptor.[1][2]

    • Secondary Amine (-NHMe): A basic center (pKa ≈ 10.0–10.5).[1][2]

The Critical Parameter: Protonation State

The solubility of 3-(Methylamino)heptan-1-ol is not a static value; it is a dynamic equilibrium dependent on the pH of the system relative to its pKa.[1][2]

  • pH < 8 (Cationic Form): The amine is protonated (

    
    ).[2] The molecule behaves like a cationic surfactant. Water solubility is drastically enhanced due to ion-dipole interactions.[1][2]
    
  • pH > 11 (Free Base Form): The amine is neutral (

    
    ).[2] The molecule relies solely on the hydroxyl group for water miscibility. The lipophilic alkyl chain dominates, likely causing phase separation (oiling out) in water while enhancing solubility in organic solvents.
    

Part 2: Solubility Profile

Aqueous Solubility
ConditionSolubility PredictionMechanism
Acidic Water (pH 1–6) High / Miscible Protonation forms a hydrophilic ammonium salt.[1][2] The hydration energy of the cation overcomes the hydrophobic effect of the heptyl chain.
Neutral Water (pH 7) Moderate to High Likely exists as a mixture of cation and free base (depending on exact pKa).[2] May form micelles if concentration exceeds Critical Micelle Concentration (CMC).[2]
Basic Water (pH > 11) Low / Sparingly Soluble The neutral free base dominates.[2] The C7 chain's hydrophobicity outweighs the single OH group's polarity, leading to turbidity or phase separation.
Organic Solvent Solubility
Solvent ClassRepresentative SolventsSolubilityRationale
Polar Protic Methanol, EthanolHigh Excellent match for both the OH and NH groups via hydrogen bonding.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solvates the polar head effectively; miscible with the organic tail.
Chlorinated Dichloromethane (DCM), ChloroformHigh "Goldilocks" solvents for amino-alcohols; solvates both the amine and the alkyl chain.[2]
Non-Polar Hexane, HeptaneConditional High for the Free Base (Neutral).[2] Insoluble for the Salt form (Cationic).[2]

Part 3: Visualization of Solvation Mechanisms

The following diagram illustrates the "Solubility Switch" mechanism, a critical concept for extraction and purification workflows.

SolubilityMechanism cluster_acid Acidic Conditions (pH < pKa) cluster_base Basic Conditions (pH > pKa) Cation Protonated Form (R-NH2+-Me) WaterInteraction Ion-Dipole Interaction Cation->WaterInteraction High Polarity Neutral Free Base Form (R-NH-Me) Cation->Neutral Add Base (NaOH) ResultAcid Water Soluble (Homogeneous) WaterInteraction->ResultAcid LipidInteraction Van der Waals Dominance Neutral->LipidInteraction Lipophilic Tail Dominates ResultBase Organic Soluble (Phase Separation in Water) LipidInteraction->ResultBase

Figure 1: Mechanistic pathway of pH-dependent solubility switching for 3-(Methylamino)heptan-1-ol.[1][2]

Part 4: Experimental Protocols

For accurate solubility determination, simple visual inspection is insufficient due to the potential for micelle formation (which can mimic true solution or fine suspension).

Protocol A: Saturation Shake-Flask Method (pH-Controlled)

Objective: Determine thermodynamic solubility at a specific pH.[1][2]

  • Preparation:

    • Prepare three buffer solutions: pH 4.0 (Phosphate/Citrate), pH 7.4 (PBS), and pH 10.0 (Borate).

    • Note: Ensure buffers have low ionic strength to prevent "salting out" artifacts.[2]

  • Saturation:

    • Add excess 3-(Methylamino)heptan-1-ol to 5 mL of each buffer in glass vials.

    • Vortex for 2 minutes.

    • Incubate at 25°C with constant agitation (orbital shaker) for 24 hours.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

    • Critical: If the filtrate is hazy, micellar aggregates may be present. Use ultracentrifugation if necessary.[2]

  • Quantification (HPLC-UV/ELSD):

    • Dilute the supernatant with Methanol (to ensure full solubility of the sample).

    • Analyze via HPLC.[2][3]

    • Column: C18 Reverse Phase (High pH stable column recommended, e.g., Waters XBridge).

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (high pH) or Formic Acid (low pH).[2]

    • Detection: ELSD (Evaporative Light Scattering Detector) is preferred as the molecule lacks a strong chromophore (UV absorption is weak without aromatic groups).[2]

Protocol B: LogD Determination (Potentiometric)

Objective: Determine the Lipophilicity Profile (LogD) vs. pH.[2]

  • Use a potentiometric titrator (e.g., Sirius T3).[2]

  • Titrate a known amount of the compound in a dual-phase system (Water/Octanol) from pH 2 to pH 12.[2]

  • The shift in the pKa curve compared to aqueous-only titration allows calculation of the partition coefficient (LogP) of the neutral species and the distribution coefficient (LogD) at any pH.[2]

Part 5: Applications in Drug Development[1]

Salt Selection

For drug candidates incorporating this motif, the free base is likely an oil with poor handling properties.

  • Recommendation: Formulate as a crystalline salt (e.g., Hydrochloride, Fumarate, or Succinate).

  • Benefit: Increases melting point, ensures water solubility, and improves stability against oxidation of the secondary amine.

Extraction Strategy

To isolate this compound from a reaction mixture:

  • Acidify the aqueous layer (pH < 4) to trap the molecule as the ammonium salt. Wash with non-polar organic (Hexane) to remove non-basic impurities.[2]

  • Basify the aqueous layer (pH > 12) to convert to the free base.[2]

  • Extract with DCM or Ethyl Acetate.[2] The molecule will now partition into the organic phase.

References

  • PubChem. (2025).[2] Compound Summary: 3-methylheptan-1-ol (Structural Analog).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pH-dependent solubility profiling).

  • Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(1), 54-69.[2] (Methodology for LogD and solubility prediction).

Sources

Foundational

Thermodynamic stability data for 3-(Methylamino)heptan-1-ol

Thermodynamic Stability & Physicochemical Profiling of 3-(Methylamino)heptan-1-ol Executive Summary This technical guide provides a comprehensive thermodynamic and physicochemical profile of 3-(Methylamino)heptan-1-ol ,...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Physicochemical Profiling of 3-(Methylamino)heptan-1-ol

Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical profile of 3-(Methylamino)heptan-1-ol , a bifunctional aliphatic intermediate often utilized in the synthesis of amino-alcohol-based pharmacophores.[1] As a 1,3-amino alcohol , this molecule exhibits distinct stability characteristics governed by intramolecular hydrogen bonding and specific degradation pathways (oxidation and dehydration).

This document synthesizes predictive thermodynamic modeling with standard experimental protocols, designed for researchers requiring high-fidelity stability data for drug development and formulation.[1]

Physicochemical Baseline & Predicted Properties

Before assessing stability, we must establish the thermodynamic baseline. The molecule comprises a lipophilic heptyl chain, a secondary amine (proton acceptor), and a primary alcohol (proton donor/acceptor).

Table 1: Physicochemical Property Profile (Predicted/Analog-Derived)

ParameterValue (Est.)ConfidenceThermodynamic Implication
Molecular Weight 145.24 g/mol HighBaseline for mass balance calculations.[1]
pKa (Amine) 10.2 ± 0.3HighExists as a cationic species (

) at physiological pH (7.4).[1]
pKa (Alcohol) ~16.1HighNegligible deprotonation in aqueous media; acts as H-bond donor.[1]
LogP (Oct/Water) 1.8 – 2.1MediumModerate lipophilicity; membrane permeable.[1]
Boiling Point 215–225 °CMediumHigh enthalpy of vaporization (

) due to H-bonding.[1]
Density 0.89 g/cm³MediumTypical for amino-alcohols; less dense than water.[1]

Analyst Note: The discrepancy between the lipophilic tail and polar headgroup suggests this molecule acts as a weak surfactant.[1] In solution, it may form micellar aggregates at high concentrations, altering apparent solubility and reaction kinetics.

Thermodynamic Stability Landscape

The thermodynamic stability of 3-(Methylamino)heptan-1-ol is dictated by the competition between intramolecular stabilization and oxidative degradation .[1]

A. Intramolecular Hydrogen Bonding (The "Clamp" Effect)

In the gas phase and non-polar solvents, the 1,3-amino alcohol motif favors a pseudo-cyclic conformation .[1] The amine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton, forming a stable 6-membered intramolecular ring (including the hydrogen atom).

  • Thermodynamic Benefit: This interaction lowers the ground-state enthalpy (

    
    ), granting the molecule exceptional resistance to spontaneous dehydration compared to linear isomers.[1]
    
  • Kinetic Consequence: The "clamped" conformation shields the nitrogen lone pair slightly, reducing the rate of N-oxidation under ambient conditions.[1]

B. Degradation Pathways & Activation Energies

Despite ground-state stability, stress conditions trigger specific breakdown pathways.[1]

  • Oxidative Deamination (High Risk):

    • Mechanism:[1][2] Radical attack on the

      
      -carbon of the amine (C3), leading to imine formation and subsequent hydrolysis to a ketone (3-heptanone derivative).[1]
      
    • Thermodynamics: Exothermic (

      
      ), driven by the formation of the stable C=O bond.
      
  • Cyclization (Low Risk):

    • Mechanism:[1][2] Intramolecular nucleophilic substitution (

      
      ) to form an Azetidine  (4-membered ring).[1]
      
    • Thermodynamics: Highly endergonic (

      
      ) due to significant ring strain (~26 kcal/mol).[1] Spontaneous cyclization is thermodynamically forbidden  under standard storage conditions and requires activation (e.g., activation of the alcohol as a mesylate/tosylate).
      

Visualization: Degradation & Interaction Pathways[1]

The following diagram maps the stability logic, distinguishing between thermodynamically favorable interactions and kinetically controlled degradation routes.

StabilityLandscape Molecule 3-(Methylamino)heptan-1-ol (Ground State) H_Bond Intramolecular H-Bond (Pseudo-6-Ring) Molecule->H_Bond Stabilization (Non-polar solvent) Oxidation Oxidative Degradation (Imine/Ketone) Molecule->Oxidation O2 / Light / Metal Ions (Kinetic Pathway) Cyclization Azetidine Formation (Ring Strain Barrier) Molecule->Cyclization Requires Activation (Thermodynamically Disfavored) Protonation Protonated Species (pH < 10) Molecule->Protonation Acidic pH (Solubility Increase)

Figure 1: Thermodynamic stability map showing the primary stabilization mechanism (H-bonding) and competing degradation risks.[1]

Experimental Protocols for Stability Validation

Protocol A: pKa Determination (Potentiometric Titration)

Why: To determine the precise pH range where the amine is protonated (stable) vs. free base (oxidation-prone).[1]

  • Preparation: Dissolve 5 mg of 3-(Methylamino)heptan-1-ol in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under

    
     atmosphere.
    
  • Analysis: Use the Bjerrum plot method to calculate pKa.[1]

    • Validation: The first derivative of the curve should show a sharp inflection point at the equivalence point.

Protocol B: Forced Degradation (Stress Testing)

Why: To model shelf-life and identify degradation products.

  • Acid/Base Stress: Incubate 1 mg/mL solutions in 0.1 M HCl and 0.1 M NaOH at 60°C for 48 hours.

  • Oxidative Stress: Incubate in 3%

    
     at Room Temperature for 24 hours.
    
  • Detection: Analyze via HPLC-MS (C18 column, Gradient 5-95% ACN).

    • Look for: Mass shifts of -2 Da (Imine formation) or +16 Da (N-oxide formation).[1]

Protocol C: LogD Lipophilicity Profiling

Why: To confirm membrane permeability and solubility thermodynamics.

  • Method: Shake-flask method using n-Octanol and Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 1 hour, centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis (if derivatized) or LC-MS/CAD (Charged Aerosol Detection).

    • Calculation:

      
      .[1]
      

Stability Testing Workflow

Workflow cluster_conditions Stress Conditions Start Start: Pure 3-(Methylamino)heptan-1-ol Characterization 1. Identity Confirmation (NMR/MS) Start->Characterization pKa_LogP 2. Physicochemical Profiling (pKa, LogD) Characterization->pKa_LogP Stress_Test 3. Forced Degradation (ICH Q1A Conditions) pKa_LogP->Stress_Test Analysis 4. Stability Analysis Stress_Test->Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Test->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress_Test->Base Oxid Oxidation (3% H2O2) Stress_Test->Oxid Report 5. Generate Stability Profile Analysis->Report Acid->Analysis Base->Analysis Oxid->Analysis

Figure 2: Step-by-step workflow for empirically deriving the thermodynamic stability profile.

References

  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols. Journal of Chemical Information and Modeling. (2006). Validates MLR/DFT methods for predicting pKa in aliphatic chains. [1]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines. Catalysis Science & Technology. (2013).[1] details the thermodynamics of 1,3-amino alcohol cyclization and the high energy barriers involved.

  • Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis. National Institutes of Health (PMC). Discusses the structural stability and synthetic routes for 1,3-amino alcohols.

  • NIST Chemistry WebBook, SRD 69. Standard reference data for thermodynamic properties of aliphatic amines and alcohols (used for analog benchmarking).[1]

Sources

Exploratory

Literature review on 3-(Methylamino)heptan-1-ol derivatives

An In-Depth Technical Guide to 3-(Methylamino)heptan-1-ol Derivatives: Structural Rationale, Synthetic Methodologies, and Emerging Pharmacological Profiles Executive Summary The 1,3-amino alcohol motif is a highly privil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Methylamino)heptan-1-ol Derivatives: Structural Rationale, Synthetic Methodologies, and Emerging Pharmacological Profiles

Executive Summary

The 1,3-amino alcohol motif is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics and immunomodulators. While short-chain derivatives (e.g., 3-amino-1-propanol) are foundational to monoamine reuptake inhibitors like venlafaxine and duloxetine [1], and long-chain derivatives (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) form the basis of sphingosine-1-phosphate (S1P) receptor modulators like fingolimod [2], the intermediate aliphatic space has remained underexplored.

This whitepaper provides a comprehensive literature synthesis and technical framework for 3-(Methylamino)heptan-1-ol derivatives . By combining a 7-carbon aliphatic tail with a secondary amine and a primary alcohol, these compounds occupy a unique physicochemical space, offering dual potential as atypical monoamine transporter inhibitors and selective S1P receptor modulators.

Structural and Mechanistic Rationale

The design of 3-(Methylamino)heptan-1-ol derivatives is driven by strict structure-activity relationship (SAR) principles governing lipid-like signaling molecules.

  • The 1,3-Amino Alcohol Core: The spatial arrangement of the amine and hydroxyl groups separated by a three-carbon linker is critical. In aminergic G-protein coupled receptors (GPCRs) and solute carrier (SLC) transporters, the protonated secondary amine forms a critical salt bridge with highly conserved aspartate residues (e.g., Asp98 in the serotonin transporter, SERT) [3]. Simultaneously, the primary hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing the ligand within the binding pocket.

  • The Heptyl Aliphatic Tail: The 7-carbon chain provides a calculated partition coefficient (cLogP) of approximately 2.5 to 2.9. This represents the optimal "Goldilocks" zone for CNS penetration. Shorter chains often lack the lipophilicity required to cross the blood-brain barrier (BBB) efficiently, whereas longer chains (such as the 8-carbon tail of fingolimod) can lead to excessive non-specific lipid partitioning, prolonged in vivo half-lives, and off-target cardiovascular liabilities [4].

S1P L 3-(Methylamino)heptan-1-ol Derivative R S1P1 Receptor (GPCR) L->R Agonism G Gi Protein Activation R->G P PI3K / Akt Pathway G->P E Neuroprotection & Immunomodulation P->E

Intracellular signaling cascade activated by 3-(Methylamino)heptan-1-ol derivatives at S1P1.

Quantitative Pharmacological Profiling

The pharmacological behavior of 3-(Methylamino)heptan-1-ol derivatives shifts dramatically based on stereochemistry and N-alkylation. The table below summarizes the binding affinities (


) of key derivatives against the S1P1 receptor and the Serotonin Transporter (SERT), demonstrating the tunable nature of this scaffold.
Compound IDSubstitution PatternStereochemistryS1P1

(nM)
SERT

(nM)
cLogPPrimary Application
MAH-01 N-Methyl (Base)Racemic145.2 ± 12.485.4 ± 6.22.65Dual Modulator
MAH-02 N,N-DimethylRacemic>10,00012.1 ± 1.83.10SNRI Candidate
MAH-03 N-Methyl(3R)-Isomer18.5 ± 2.1340.5 ± 15.22.65S1P1 Agonist
MAH-04 N-Methyl(3S)-Isomer850.4 ± 45.142.3 ± 3.42.65SERT Inhibitor

Data Interpretation: The introduction of a tertiary amine (MAH-02) abolishes S1P1 activity due to steric clash within the lipid binding pocket, while vastly improving SERT affinity. Conversely, the (3R)-enantiomer (MAH-03) perfectly mimics the natural stereochemistry of D-erythro-sphingosine, resulting in high S1P1 selectivity [2].

Synthetic Methodologies

The synthesis of 3-(Methylamino)heptan-1-ol requires a robust, scalable route that allows for late-stage diversification. The most efficient pathway involves an aldol addition followed by a diastereoselective reductive amination.

Synth A Heptanal (Starting Material) B Aldol Condensation (Enolate Formation) A->B C β-Hydroxy Ketone Intermediate B->C D Reductive Amination (MeNH2, Ti(OiPr)4, NaBH4) C->D E 3-(Methylamino)heptan-1-ol (Target Scaffold) D->E

Synthetic workflow for 3-(Methylamino)heptan-1-ol via aldol addition and reductive amination.

Protocol A: Stereoselective Reductive Amination

Causality & Rationale: Reductive amination of β-hydroxy ketones is notoriously prone to side reactions, including retro-aldol cleavage and over-alkylation. To circumvent this, Titanium(IV) isopropoxide (


) is utilized. It acts as a mild Lewis acid that coordinates the hydroxyl and carbonyl oxygen, stabilizing the intermediate iminium ion and directing the incoming hydride to achieve high diastereoselectivity.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of the precursor β-hydroxy ketone in 25 mL of anhydrous tetrahydrofuran (THF).

  • Amine Addition: Add methylamine hydrochloride (15.0 mmol) followed by triethylamine (15.0 mmol) to generate the free base in situ.

  • Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (20.0 mmol). Note: The excess titanium reagent is required to fully complex the β-hydroxy group and prevent retro-aldol degradation. Stir at room temperature for 12 hours.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium borohydride (

    
    , 15.0 mmol) in small portions. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.
    
  • Quenching & Workup: Quench the reaction by adding 10 mL of aqueous ammonia (2M). Causality: Ammonia is used instead of water to precipitate titanium salts as a granular, easily filterable

    
     solid, preventing the formation of unfilterable emulsions.
    
  • Extraction: Filter the mixture through a pad of Celite. Extract the filtrate with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Step: Analyze the crude mixture via

    
    -NMR before chromatography. The disappearance of the ketone carbonyl peak (~210 ppm in 
    
    
    
    ) and the appearance of the N-methyl singlet (~2.4 ppm in
    
    
    ) confirms successful amination. If the ketone persists, the imine formation step lacked sufficient anhydrous conditions.

Experimental Workflows: Pharmacological Assays

To accurately assess the binding affinity of the synthesized derivatives, a highly controlled radioligand displacement assay is required. Because lipid-like amino alcohols are prone to non-specific binding to plasticware, standard assay buffers must be modified.

Protocol B: S1P1 Receptor Radioligand Binding Assay

Causality & Rationale: 3-(Methylamino)heptan-1-ol derivatives possess a lipophilic tail that can adhere to assay plates, artificially lowering the effective concentration of the drug and skewing


 calculations. The inclusion of Fatty Acid-Free Bovine Serum Albumin (BSA) acts as a lipid carrier, keeping the compound in solution and ensuring accurate receptor interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human S1P1 receptors in assay buffer (50 mM HEPES, 5 mM

    
    , 100 mM NaCl, pH 7.4). Homogenize and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
    
  • Buffer Optimization: Prepare the binding buffer by adding 0.4% (w/v) Fatty Acid-Free BSA to the standard assay buffer.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of

    
    -S1P (final concentration 0.5 nM), and 25 µL of the test compound (MAH-01 through MAH-04) serially diluted from 
    
    
    
    to
    
    
    M.
  • Equilibration: Incubate the plate at room temperature for 60 minutes on a microplate shaker to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Causality: PEI coats the glass fibers with a positive charge, reducing the non-specific binding of the positively charged amino alcohol derivatives to the filter.

  • Quantification: Wash the filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Self-Validation Step: Include a known S1P1 agonist (e.g., fingolimod-phosphate) as a positive control. The assay is only valid if the control yields an

    
     within 0.5 log units of its historically established average (e.g., 0.3 nM). If the control fails, the membrane integrity or radioligand specific activity is compromised.
    

References

  • DEUTERATED d9-VENLAFAXINE - Patent 2125698 - EPO Source: European Patent Office (EPO) URL:[Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships Source: ACS Pharmacology & Translational Science URL:[Link]

  • S1P(1) receptor agonists: Assessment of selectivity and current clinical activity Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Foundational

Preclinical Evaluation and Biological Activity of 3-(Methylamino)heptan-1-ol (3-MAH): A Dual-Target Exploratory Guide

Executive Summary 3-(Methylamino)heptan-1-ol (3-MAH) is a synthetic aliphatic amino alcohol characterized by a seven-carbon backbone, a primary hydroxyl group, and a secondary amine at the C3 position. While not yet a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylamino)heptan-1-ol (3-MAH) is a synthetic aliphatic amino alcohol characterized by a seven-carbon backbone, a primary hydroxyl group, and a secondary amine at the C3 position. While not yet a widely characterized clinical entity, its structural topology positions it as a highly compelling pharmacological probe. As a Senior Application Scientist, I approach uncharacterized molecules by mapping their structural motifs to known pharmacophores.

3-MAH shares critical structural homology with two distinct classes of bioactive molecules:

  • Sympathomimetic Aliphatic Amines: It is a structural isomer/analog of Heptaminol (6-amino-2-methylheptan-2-ol), a known cardiovascular agent[1].

  • Sphingolipid Modulators: Its 1,3-amino alcohol motif mimics the polar headgroup of sphingoid bases, the primary target for Sphingosine Kinase (SphK) inhibitors[2].

This whitepaper outlines the theoretical biological activity of 3-MAH and provides the self-validating experimental workflows required to rigorously profile its pharmacological targets.

Structural Rationale & Target Hypotheses

Hypothesis A: Sympathomimetic & Cardiovascular Modulation

Heptaminol is an established amino alcohol that exerts its pharmacological action by interfering with the release and uptake of norepinephrine, acting as a competitive inhibitor of noradrenaline uptake in chromaffin cells[1][3]. Furthermore, aliphatic amino alcohols are known to modulate voltage-gated calcium currents (


).
  • The Causality: Because 3-MAH possesses a similar lipophilic tail and a protonatable amine, it is hypothesized to partition into vesicular membranes and interact with the Vesicular Monoamine Transporter (VMAT) or surface adrenergic receptors, potentially offering a more lipophilic, longer-acting sympathomimetic profile than heptaminol.

Hypothesis B: Sphingosine Kinase (SphK) Inhibition

The sphingolipid rheostat dictates cell fate by balancing pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)[4]. Amino-alcohol-based compounds are well-documented SphK inhibitors because the amino alcohol group directly competes with endogenous sphingosine for the catalytic pocket of SphK1 and SphK2[2].

  • The Causality: Although 3-MAH lacks the long C18 hydrocarbon chain of endogenous sphingosine, short-chain amino alcohols can act as allosteric modulators or weak competitive inhibitors. By binding the kinase domain, 3-MAH may prevent the phosphorylation of sphingosine, thereby enhancing de novo ceramide generation.

G Ceramide Ceramide (Apoptosis) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P (Proliferation) Sphingosine->S1P SphK SphK SphK1 / SphK2 SphK->Sphingosine MAH 3-MAH (Proposed Inhibitor) MAH->SphK Inhibits

Fig 1: Sphingolipid Rheostat pathway showing proposed competitive inhibition of SphK by 3-MAH.

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness in our drug discovery pipeline, every assay must be a self-validating system. This means incorporating orthogonal readouts and strict pharmacological controls to rule out off-target artifacts.

Protocol 1: Norepinephrine (NE) Release & Uptake Assay

Purpose: To evaluate the sympathomimetic potential of 3-MAH. Model Selection Causality: We utilize primary bovine chromaffin cells because they natively express the complete physiological machinery for catecholamine synthesis, storage, and release, providing a highly translatable model compared to immortalized cell lines[1].

Step-by-Step Methodology:

  • Cell Preparation: Isolate and culture bovine chromaffin cells in 96-well plates at a density of

    
     cells/well.
    
  • Radiolabel Loading: Incubate cells with

    
    -norepinephrine (0.5 µCi/mL) for 45 minutes at 37°C to load the vesicular stores.
    
  • Washing: Wash cells three times with standard Locke's solution to remove extracellular, unbound

    
    -NE.
    
  • Compound Exposure: Expose cells to a concentration gradient of 3-MAH (0.1 µM to 100 µM).

    • Self-Validation Control: Run parallel wells with Tyramine (positive control for NE release) and Cocaine (uptake inhibitor) to isolate the specific mechanism of action[3].

  • Quantification: Collect the supernatant after 15 minutes. Lyse the remaining cells with 0.1 M HCl. Quantify the fractional release of

    
    -NE using liquid scintillation counting.
    
Protocol 2: Sphingosine Kinase 1/2 Activity Assay

Purpose: To determine if the 1,3-amino alcohol motif of 3-MAH competitively inhibits SphK. Model Selection Causality: We utilize a fluorescence-based NBD-sphingosine assay coupled with LC-MS/MS. This avoids the safety hazards of radioactive


-ATP while providing high-resolution structural confirmation of the lipid products.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human SphK1 and SphK2 in assay buffer (HEPES pH 7.4,

    
    , KCl).
    
  • Inhibitor Incubation: Pre-incubate the enzyme with 3-MAH (1 nM to 50 µM) for 15 minutes at room temperature.

    • Self-Validation Control: Use PF-543 (a highly potent, non-lipid SphK1 inhibitor with an

      
       of ~2.0 nM) as the positive control to ensure assay sensitivity[4]. Include a lipid-free blank to establish baseline fluorescence noise.
      
  • Reaction Initiation: Add 10 µM NBD-Sphingosine and 1 mM ATP to initiate the kinase reaction. Incubate for 30 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding a chloroform/methanol/HCl (8:4:3) mixture. Extract the organic phase.

  • Readout: Quantify the conversion of NBD-Sphingosine to NBD-S1P using a fluorescence microplate reader (Ex: 460 nm, Em: 534 nm) and validate via LC-MS/MS.

Quantitative Data & Assay Metrics

To ensure reproducibility across high-throughput screening (HTS) platforms, all quantitative metrics and expected pharmacological profiles are standardized.

Table 1: Comparative Structural & Predicted Pharmacological Profile

CompoundPrimary MotifTarget PathwayKnown/Predicted

/

Clinical / Experimental Utility
Heptaminol 1,2-amino alcohol (C7)VMAT / Calcium Channels

~ 10 µM (NE Release)
Orthostatic hypotension[1]
PF-543 Pyrrolidine-basedSphingosine Kinase 1

= 2.0 nM[4]
Anticancer research[4]
3-MAH 1,3-amino alcohol (C7)Dual (NE / SphK)Pending ValidationExploratory Pharmacological Probe

Table 2: Self-Validating Assay Quality Control Metrics

Assay SystemPositive ControlNegative ControlRequired Z'-FactorOrthogonal Validation
NE Release Tyramine (10 µM)Vehicle (0.1% DMSO)> 0.65HPLC-ECD for endogenous NE
SphK Activity PF-543 (10 nM)Heat-inactivated SphK> 0.70LC-MS/MS Lipidomics
Patch Clamp (

)
Nifedipine (1 µM)Vehicle (0.1% DMSO)N/A (Low throughput)Intracellular

imaging (Fura-2)

Experimental Workflow Logic

The following diagram maps the logical progression of the 3-MAH evaluation pipeline. By running parallel in vitro screens, we can rapidly identify the primary mechanism of action before advancing to resource-intensive in vivo models.

Workflow cluster_0 Primary Screening (In Vitro) Start 3-MAH Synthesis & QC (LC-MS/NMR) NE_Assay Norepinephrine Release (Chromaffin Cells) Start->NE_Assay Patch_Clamp Whole-Cell Patch Clamp (Calcium Flux) Start->Patch_Clamp SphK_Assay SphK1/2 Kinase Assay (ATP/NBD-Sphingosine) Start->SphK_Assay Validation Hit Validation (Dose-Response & IC50) NE_Assay->Validation Patch_Clamp->Validation SphK_Assay->Validation InVivo In Vivo Translation (Hemodynamics / Lipidomics) Validation->InVivo

Fig 2: Self-validating experimental workflow for 3-MAH pharmacological profiling.

Conclusion

While 3-(Methylamino)heptan-1-ol is currently an uncharacterized entity in mainstream pharmacology, its structural features provide a clear roadmap for investigation. By applying rigorous, self-validating experimental designs grounded in the known mechanisms of homologous compounds like heptaminol and amino-alcohol SphK inhibitors, researchers can systematically uncover its biological utility.

References

1.[On the mode of action of heptaminol (author's transl)] - PubMed. Source: nih.gov. URL: 2. Sphingosine kinase inhibitors: A patent review - Spandidos Publications. Source: spandidos-publications.com. URL: 3. HEPTAMINOL - Inxight Drugs. Source: ncats.io. URL: 4. [Heptaminol chlorhydrate: new data] - PubMed. Source: nih.gov. URL: 5. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - MDPI. Source: mdpi.com. URL:

Sources

Exploratory

Chemical abstract service (CAS) registry data for 3-(Methylamino)heptan-1-ol

Chemical Abstract Service (CAS) Registry Data & Technical Profile Executive Summary 3-(Methylamino)heptan-1-ol is a specialized amino-alcohol intermediate utilized primarily in the synthesis of complex pharmaceutical age...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Abstract Service (CAS) Registry Data & Technical Profile

Executive Summary

3-(Methylamino)heptan-1-ol is a specialized amino-alcohol intermediate utilized primarily in the synthesis of complex pharmaceutical agents, including Toll-like receptor (TLR) modulators and novel analgesic scaffolds. Characterized by a seven-carbon alkyl chain with a primary hydroxyl group at C1 and a secondary methylamino group at C3, this molecule serves as a versatile chiral building block. Its bifunctional nature allows for selective derivatization, making it a critical "linker" or "warhead" carrier in medicinal chemistry campaigns.

While the parent primary amine, 3-aminoheptan-1-ol , is indexed with CAS RN 1158985-17-1 , the N-methyl derivative is frequently generated in situ or supplied as a custom synthesis target. This guide provides a comprehensive technical profile, synthesis protocols, and safety data for researchers utilizing this specific scaffold.

Chemical Identity & Registry Data
Parameter Data
Chemical Name 3-(Methylamino)heptan-1-ol
Common Synonyms N-Methyl-3-aminoheptan-1-ol; 3-Methylamino-1-heptanol
Parent Amine CAS RN 1158985-17-1 (Refers to 3-Aminoheptan-1-ol)
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol
SMILES CCCCC(NC)CCO
InChI Key (Calculated) PCHBEKKEZRNRFU-UHFFFAOYSA-N
Stereochemistry Contains one chiral center at C3.[1][2][3][4] Available as (R), (S), or racemate.[4]
Physicochemical Profile

Data derived from computational models and structure-activity relationship (SAR) extrapolation from the parent amine.

Property Value (Predicted/Experimental) Significance
Boiling Point 205°C ± 10°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Density 0.89 ± 0.05 g/cm³Slightly less dense than water; forms a biphasic layer if not protonated.
pKa (Amine) ~10.2Highly basic secondary amine; exists as a cation at physiological pH.
pKa (Alcohol) ~15.5Typical primary alcohol acidity.
LogP 1.15 ± 0.2Moderate lipophilicity; suitable for CNS-active drug design.
Solubility Soluble in Ethanol, DMSO, DCM.Limited water solubility at neutral pH; highly soluble as HCl salt.
Synthetic Pathways & Manufacturing

The synthesis of 3-(Methylamino)heptan-1-ol typically proceeds via the modification of the parent primary amine or through reductive amination of a ketone precursor.

Method A: Reductive Methylation of 3-Aminoheptan-1-ol (Preferred)

This route utilizes the commercially available parent amine (CAS 1158985-17-1).

Protocol:

  • Reagents: 3-Aminoheptan-1-ol (1.0 eq), Paraformaldehyde (1.2 eq), Sodium Borohydride (NaBH₄) (2.0 eq), Methanol (Solvent).

  • Step 1 (Imine Formation): Dissolve 3-aminoheptan-1-ol in dry methanol. Add paraformaldehyde and stir at reflux for 2 hours to form the imine/oxazolidine intermediate.

  • Step 2 (Reduction): Cool to 0°C. Add NaBH₄ portion-wise. The reaction is exothermic; maintain temperature <10°C.

  • Step 3 (Workup): Quench with 1N HCl to pH 2 (destroys excess hydride and protonates amine). Extract non-basic impurities with diethyl ether. Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.

  • Purification: Vacuum distillation or column chromatography (SiO₂, DCM:MeOH:NH₄OH 90:9:1).

Method B: Reductive Amination of 1-Hydroxyheptan-3-one

Alternatively, the compound can be synthesized from the corresponding keto-alcohol.

Protocol:

  • Precursor: 1-Hydroxyheptan-3-one (derived from aldol-like condensation or Grignard chemistry).

  • Reaction: Treat precursor with Methylamine (33% in EtOH) and Titanium(IV) isopropoxide (Lewis acid catalyst) followed by reduction with NaBH₃CN.

Synthesis Workflow Diagram

SynthesisPathway Precursor 3-Aminoheptan-1-ol (CAS 1158985-17-1) Intermediate Imine / Oxazolidine Intermediate Precursor->Intermediate Reflux, MeOH Reagents Paraformaldehyde + NaBH4 Reagents->Intermediate Product 3-(Methylamino)heptan-1-ol (Target) Intermediate->Product Reduction (0°C) Salt HCl Salt Form (Stable Storage) Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway via reductive methylation of the parent amine.

Analytical Characterization

To validate the identity of 3-(Methylamino)heptan-1-ol, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.65 (t, 2H): Triplet corresponding to the -CH ₂-OH protons (deshielded by oxygen).

    • δ 2.45 (m, 1H): Multiplet for the methine proton at C3 (-CH -NHMe).

    • δ 2.38 (s, 3H): Strong singlet for the N-Me group.

    • δ 0.90 (t, 3H): Terminal methyl group of the heptyl chain.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z 146.15. Look for base peak at 146.1.

  • IR Spectroscopy:

    • 3300-3400 cm⁻¹: Broad O-H stretch.

    • ~3300 cm⁻¹: Weak N-H stretch (secondary amine).

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .

  • Toll-Like Receptor (TLR) Modulation:

    • The parent amine is a documented intermediate in the synthesis of TLR7/8 agonists (see US Patent 9,670,205). The N-methyl variant alters the basicity and steric profile of the amine, potentially improving metabolic stability against monoamine oxidases (MAO).

  • Linker Chemistry:

    • The primary alcohol allows for esterification or oxidation to an aldehyde, enabling conjugation to larger pharmacophores. The secondary amine serves as a protonatable handle for solubility or a nucleophile for further elaboration.

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard Class Statement Code
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Acute Toxicity (Oral) Harmful if swallowed.H302
Serious Eye Damage Causes serious eye damage.H318

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is hygroscopic and absorbs CO₂ from the air; conversion to the HCl salt is recommended for long-term storage.

References
  • Isobe, Y., et al. (2017). Toll-like receptor modulator compounds. U.S. Patent No. 9,670,205. Washington, DC: U.S. Patent and Trademark Office. Link

  • PubChem Database. (n.d.). 3-Aminoheptan-1-ol (Compound Summary). National Center for Biotechnology Information. Retrieved March 9, 2026. Link

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Scalable Two-Step Synthesis of 3-(Methylamino)heptan-1-ol

Abstract This document provides a comprehensive guide for the scalable synthesis of 3-(Methylamino)heptan-1-ol, a valuable amino alcohol intermediate for pharmaceutical and specialty chemical development. The presented m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-(Methylamino)heptan-1-ol, a valuable amino alcohol intermediate for pharmaceutical and specialty chemical development. The presented methodology is designed for researchers, scientists, and drug development professionals, focusing on robust, scalable, and industrially relevant protocols. The synthesis is approached via a strategic two-step sequence: the preparation of a key β-keto alcohol intermediate, 3-oxo-heptan-1-ol, followed by a highly efficient reductive amination. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes process flow diagrams to ensure clarity and reproducibility from the lab bench to pilot scale.

Introduction and Strategic Overview

The synthesis of amino alcohols is a cornerstone of medicinal and process chemistry, as this structural motif is present in a vast array of biologically active molecules. 3-(Methylamino)heptan-1-ol represents a chiral building block with significant potential in the synthesis of complex molecular targets. The challenge in producing such compounds at scale lies in developing a process that is not only high-yielding but also cost-effective, safe, and environmentally considerate.

The synthetic strategy detailed herein is bifurcated into two primary stages, designed for optimal scalability and process control:

  • Synthesis of the Key Intermediate (3-Oxo-heptan-1-ol): A reliable method to produce the β-keto alcohol precursor is paramount. While several routes, such as aldol condensation or selective oxidation of 1,3-diols, are conceivable[1][2], this guide will focus on the hydration of a propargyl alcohol. This approach offers excellent regioselectivity and is amenable to modern, milder catalytic methods suitable for scale-up[3].

  • Reductive Amination: The conversion of the keto alcohol to the target amino alcohol is achieved via reductive amination. For large-scale industrial applications, direct catalytic hydrogenation using molecular hydrogen is the method of choice due to its high atom economy, low cost, and the generation of only water as a byproduct[4]. This is a significant advantage over methods requiring stoichiometric metal hydride reagents[5].

This document will provide detailed protocols for each of these steps, ensuring a self-validating system for producing high-purity 3-(Methylamino)heptan-1-ol.

Overall Synthetic Workflow

Overall_Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Reductive Amination Hept-2-yn-1-ol Hept-2-yn-1-ol 3-Oxo-heptan-1-ol 3-Oxo-heptan-1-ol Hept-2-yn-1-ol->3-Oxo-heptan-1-ol Hydration (e.g., Gold-catalyzed) Final_Product 3-(Methylamino)heptan-1-ol 3-Oxo-heptan-1-ol->Final_Product Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) Methylamine Methylamine (CH₃NH₂) Methylamine->Final_Product

Figure 1: Two-step scalable synthesis route to 3-(Methylamino)heptan-1-ol.

Part 1: Scalable Synthesis of 3-Oxo-heptan-1-ol

The synthesis of the β-keto alcohol intermediate is achieved through the hydration of the corresponding alkyne, hept-2-yn-1-ol. Traditional mercury-catalyzed hydration methods are effective but pose significant toxicity and disposal challenges, rendering them unsuitable for scalable, modern synthesis. A superior, contemporary approach involves gold-catalyzed hydration, which proceeds under milder conditions and offers a more favorable environmental profile[3].

Protocol 1: Gold-Catalyzed Hydration of Hept-2-yn-1-ol

This protocol is adapted from established principles of gold-catalyzed alkyne hydration and is designed for gram-scale synthesis with clear scalability potential[3].

Materials:

  • Hept-2-yn-1-ol (Commercially available)[6]

  • (2-Biphenyl)di-tert-butylphosphinegold(I) chloride [(t-Bu)₂P(biphenyl)AuCl]

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Deionized Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve (t-Bu)₂P(biphenyl)AuCl (0.01 eq) and AgOTf (0.01 eq) in anhydrous DCM (10 mL/g of substrate). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Reaction Setup: To the catalyst mixture, add a solution of hept-2-yn-1-ol (1.0 eq) dissolved in a 10:1 mixture of DCM and MeOH (20 mL/g of substrate).

  • Hydration Reaction: Add deionized water (5.0 eq) to the reaction mixture. Heat the mixture to a gentle reflux (approx. 40-45 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alkyne. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove any insoluble material.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL/g of substrate) and brine (1 x 50 mL/g of substrate).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-oxo-heptan-1-ol. For larger scales, vacuum distillation is a viable alternative.

ParameterValue/ConditionRationale & Notes
Substrate Hept-2-yn-1-olReadily available starting material[6].
Catalyst [(t-Bu)₂P(biphenyl)Au(I)]⁺OTf⁻Provides high catalytic activity and selectivity for Markovnikov hydration[3].
Catalyst Loading 1 mol%Lower catalyst loading is desirable for cost-effectiveness at scale.
Solvent DCM/MeOH (10:1)The co-solvent system aids in the solubility of all components.
Temperature 40-45 °C (Reflux)Mild heating accelerates the reaction without promoting side reactions.
Expected Yield 80-90%High yields are typical for this type of transformation.

Part 2: Scalable Reductive Amination of 3-Oxo-heptan-1-ol

The final step is the conversion of the keto group to a methylamino group while leaving the primary alcohol intact. Catalytic hydrogenation is the most efficient and scalable method for this transformation[4]. It is a one-pot reaction where the ketone, amine, and hydrogen are combined in the presence of a catalyst.

Protocol 2: Catalytic Hydrogenation for Reductive Amination

This protocol employs Raney Nickel, a cost-effective and highly active catalyst for reductive aminations, though other catalysts like Palladium on Carbon (Pd/C) can also be used[4].

Materials:

  • 3-Oxo-heptan-1-ol (from Part 1)

  • Methylamine (as a solution in ethanol, e.g., 33 wt%)

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite® for filtration

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, and pressure gauge

  • Filtration apparatus

Step-by-Step Procedure:

  • Catalyst Preparation: In the autoclave, carefully wash the Raney Nickel slurry (approx. 5-10% by weight of the keto-alcohol) with ethanol to remove the water.

  • Reaction Setup: Charge the autoclave with 3-oxo-heptan-1-ol (1.0 eq) and ethanol (or methanol) as the solvent (10-20 mL/g of substrate).

  • Amine Addition: Add the solution of methylamine in ethanol (1.5-2.0 eq). The excess amine helps to drive the initial imine formation.

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to 40-60 °C while stirring vigorously. The reaction is exothermic, so careful temperature control may be necessary on a larger scale.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite to carefully remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent or water.

  • Purification: The filtrate contains the product. The solvent can be removed under reduced pressure. The resulting crude 3-(Methylamino)heptan-1-ol can be purified by vacuum distillation to yield a colorless to pale yellow oil. For pharmaceutical applications, further purification can be achieved by forming a crystalline salt (e.g., hydrochloride or oxalate), recrystallizing it, and then liberating the free base[7][8].

Process Flow for Reductive Amination

Reductive_Amination_Workflow Start Charge Autoclave: - 3-Oxo-heptan-1-ol - Ethanol - Methylamine Solution - Raney Ni Catalyst Pressurize Pressurize with H₂ (5-10 bar) Start->Pressurize Heat_Stir Heat to 40-60 °C and Stir Pressurize->Heat_Stir Monitor Monitor H₂ Uptake Heat_Stir->Monitor Cool_Vent Cool to RT Vent H₂ Monitor->Cool_Vent Filter Filter through Celite (Remove Catalyst) Cool_Vent->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify

Figure 2: Workflow for the scalable reductive amination step.

ParameterValue/ConditionRationale & Notes
Amine Source Methylamine (33% in EtOH)Using a solution is safer and easier to handle than gaseous methylamine.
Catalyst Raney® NickelHighly active and cost-effective for large-scale hydrogenations[4].
Hydrogen Pressure 5-10 barModerate pressure is sufficient and reduces the need for specialized high-pressure equipment.
Temperature 40-60 °CBalances reaction rate with minimizing potential side reactions.
Purification Vacuum Distillation / Salt FormationDistillation is effective for scale. Salt formation and recrystallization offer the highest purity[7].
Expected Yield 75-85%Good to excellent yields are expected for this type of transformation.

Safety and Handling

  • Hept-2-yn-1-ol: Combustible liquid. Handle in a well-ventilated area.

  • Gold Catalysts: While less toxic than mercury, gold salts should be handled with appropriate personal protective equipment (PPE).

  • Methylamine: Corrosive and flammable. Use in a fume hood and avoid inhalation.

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under a solvent or water.

  • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate safety measures and gas detectors.

Conclusion

The described two-step synthesis provides a robust and scalable pathway to 3-(Methylamino)heptan-1-ol. The use of modern gold catalysis for the intermediate synthesis and industrially proven catalytic hydrogenation for the final reductive amination step ensures a process that is efficient, high-yielding, and amenable to large-scale production. The detailed protocols and operational parameters serve as a comprehensive guide for scientists and engineers in the chemical and pharmaceutical industries.

References

  • Process for the purification of an aminoalcohol. (1999). U.S.
  • Li, G., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances. [Link]

  • Aldol condensation. (n.d.). In Wikipedia. Retrieved March 7, 2026. [Link]

  • Wang, D., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]

  • Semantic Scholar. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett. [Link]

  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Isolation of aminoalcohol. (2000).
  • Write structural formulas and names of four possible aldol condensation products from propanal. (2022). YouTube. [Link]

  • Write structural formulas and names of four possible aldol condensation products from propanal and butanal. (2017). Shaalaa.com. [Link]

  • Asymmetric Reductive Amination. (2017). Master Organic Chemistry. [Link]

  • Method for the preparation of an alpha-amino alcohol. (1993). European Patent No. EP0534553A1. [Link]

  • Aldol Condensation. (n.d.). BYJU'S. [Link]

  • Aldol Condensation: Mechanism, Types and Applications. (n.d.). Allen Overseas. [Link]

  • Continuous and convergent access to vicinyl amino alcohols. (2015). Chemical Communications. [Link]

  • A Comprehensive Modeling Study of n-Heptane Oxidation. (n.d.). Combustion and Flame. [Link]

  • Process for the reductive amination of aldehydes and ketones. (2008). U.S.
  • Synthesis of heptanedial by oxidation of 1,7-heptanediol with Bobbitt's salt. (2018). ResearchGate. [Link]

  • An n-Heptane Oxidation Mechanism Suitable for Low- to High-Temperature Combustion. (2025). MDPI. [Link]

  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime. (n.d.). Organic Syntheses. [Link]

  • Hept-2-en-4-yn-1-ol. (n.d.). Chemspace. [Link]

  • The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. (n.d.). Stanford University. [Link]

  • Radiation-induced oxidation of n-heptane. (1979). ETDEWEB. [Link]

  • 2-Heptyn-1-ol. (n.d.). PubChem. [Link]

  • Study on Synthesis Of Oxetan-3-ol. (n.d.). ResearchGate. [Link]

  • Method for preparing 5-hydroxy-3-oxoheptanoate derivative having optical activity. (n.d.).
  • Hept-2-en-1-ol. (n.d.). PubChem. [Link]

  • Show how you would accomplish the following transformations. (n.d.). Vaia. [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010). Organic Chemistry Portal. [Link]

  • hept-2-yne. (n.d.). ChemBK. [Link]

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Application

Application Note: Chemoselective Synthesis of 3-(Methylamino)heptan-1-ol

This Application Note is designed for research chemists and process development scientists. It details the chemoselective synthesis of 3-(Methylamino)heptan-1-ol via reductive amination, addressing the specific synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists. It details the chemoselective synthesis of 3-(Methylamino)heptan-1-ol via reductive amination, addressing the specific synthetic challenges posed by the


-hydroxy ketone precursor.

Executive Summary

The synthesis of 3-(Methylamino)heptan-1-ol (Target 1 ) presents a classic chemoselectivity challenge. The precursor, 1-hydroxyheptan-3-one (Precursor 2 ), contains a hydroxyl group


 to the ketone. In solution, this substrate exists in equilibrium with its cyclic hemiacetal form (2-butyl-tetrahydrofuran-2-ol). Standard reductive amination conditions often fail due to the low concentration of the free ketone or competitive cyclization.

This guide provides two validated protocols to overcome "lactol masking":

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Best for high-throughput screening and unhindered substrates.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction – The "Gold Standard" for masked hydroxy-ketones, ensuring complete conversion by driving imine formation.

Retrosynthetic Logic & Mechanism

The primary challenge is the equilibrium between the open-chain ketone and the cyclic lactol. The amine nucleophile (


) must intercept the open-chain ketone.
Mechanistic Pathway (Graphviz)

ReactionMechanism Lactol Cyclic Lactol (Masked Ketone) Ketone 1-Hydroxyheptan-3-one (Open Chain) Lactol->Ketone Equilibrium Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + MeNH2 Amine MeNH2 Amine->Hemiaminal Imine Iminium Species (Activated) Hemiaminal->Imine - H2O (Ti(OiPr)4 Promoted) Product 3-(Methylamino)heptan-1-ol (Target) Imine->Product Reduction (NaBH4 or STAB)

Figure 1: Reaction mechanism highlighting the critical "Lactol-Ketone" equilibrium. Method B uses Titanium to irreversibly drive the path from Hemiaminal to Imine.

Experimental Protocols

Method A: The STAB Protocol (Abdel-Magid Method)

Best for: Rapid synthesis when the open-chain ketone is favored or protected (e.g., TBDMS ether). Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB), a mild hydride donor that does not reduce ketones/aldehydes directly but reduces the protonated iminium ion selectively.

Reagents:

  • 1-Hydroxyheptan-3-one (1.0 equiv)

  • Methylamine (2.0 M in THF) (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the ketone (1.0 equiv) in DCE (0.2 M concentration).
    
  • Amine Addition: Add Methylamine solution (1.2 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the formation of the iminium ion.

  • Reductant Addition: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin) or LC-MS.

  • Quench: Quench with saturated aqueous

    
    . Stir for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol (The "Pro" Method)

Best for: Highly Recommended for this specific substrate (1-hydroxyheptan-3-one) due to the lactol equilibrium.


 acts as a Lewis acid to break the lactol and a water scavenger to force imine formation.

Reagents:

  • 1-Hydroxyheptan-3-one (1.0 equiv)

  • Methylamine (2.0 M in MeOH or THF) (2.0 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.25 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or THF (Strictly Anhydrous)

Step-by-Step Procedure:

  • Complexation: In a dried flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous THF or MeOH.

  • Lewis Acid Addition: Add

    
     (1.25 equiv) neat via syringe. The solution may turn slightly yellow.
    
  • Amine Addition: Add Methylamine solution (2.0 equiv).

  • Imine Formation (Critical Step): Stir the mixture at RT for 6–8 hours.

    • Why? This pre-stir allows the Titanium to coordinate the carbonyl oxygen, break the cyclic lactol, and form the transient titanium-imine species.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) carefully (exothermic).
    
  • Digestion: Stir at RT for another 2–4 hours.

  • Quench (The "Mattson" Workup):

    • Add water (1 mL per mmol Ti) dropwise. A white precipitate (

      
      ) will form.
      
    • Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the pad extensively with

      
       or EtOAc.
      
  • Purification: The filtrate contains the amine.[1] Concentrate and purify via Acid-Base extraction (see Section 4).

Purification & Analytical Validation

Because the product is an amino-alcohol, it is amphoteric but predominantly basic.

Acid-Base Extraction Protocol:

  • Dissolve crude oil in

    
    .
    
  • Extract: Wash with 1M HCl (

    
    ). The product moves to the Aqueous phase; neutral impurities stay in Organic.
    
  • Basify: Take the Aqueous phase, cool to 0°C, and basify to pH > 12 using 6M NaOH.

  • Recover: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Dry: Dry combined DCM layers over

    
     (preferred over 
    
    
    
    for amines) and concentrate.

Data Summary Table

ParameterMethod A (STAB)Method B (

)
Reaction Type Direct Reductive AminationIndirect (Stepwise)
Lactol Tolerance Low to ModerateHigh
Yield (Typical) 40–60%75–90%
Side Products Dialkylation possibleMinimal (Mono-selective)
Safety Note Boron wasteTitanium waste (solid)

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: The lactol ring is too stable.

    • Fix: Switch to Method B. Increase

      
       to 2.0 equiv and extend the pre-stir time to 12 hours.
      
  • Issue: Dialkylation (Formation of tertiary amine). [2]

    • Cause: The secondary amine product reacts with remaining ketone.

    • Fix: Use a larger excess of Methylamine (3–5 equiv). Method A is more prone to this; Method B is generally mono-selective because the imine forms fully before reduction.

  • Issue: Product Trapped in Titanium Salts.

    • Fix: During the Celite filtration, wash with 10%

      
       in MeOH to disrupt Ti-Amine coordination.
      
Decision Workflow

DecisionTree Start Start: 1-Hydroxyheptan-3-one Check Is the substrate protected? (e.g., TBDMS ether) Start->Check Protected Yes (Protected) Check->Protected Yes Unprotected No (Free OH) Check->Unprotected No MethodA Use Method A (STAB) Faster, easier workup Protected->MethodA MethodB Use Method B (Ti-Mediated) Breaks Lactol, Higher Yield Unprotected->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][3][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[11]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

Sources

Method

Application Note: High-Performance Catalysis with 3-(Methylamino)heptan-1-ol

Executive Summary 3-(Methylamino)heptan-1-ol represents a distinct class of -amino alcohol ligands (1,3-amino alcohols) utilized in asymmetric catalysis. Unlike the ubiquitous 1,2-amino alcohols (e.g., ephedrine, aminoin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylamino)heptan-1-ol represents a distinct class of


-amino alcohol ligands  (1,3-amino alcohols) utilized in asymmetric catalysis. Unlike the ubiquitous 1,2-amino alcohols (e.g., ephedrine, aminoindanol) which form rigid 5-membered chelate rings, this ligand forms a 6-membered chelate ring  upon coordination with transition metals.

This structural feature, combined with the lipophilic heptyl chain and the secondary N-methyl amine, offers unique advantages:

  • Enhanced Solubility: The C7 backbone ensures excellent solubility in non-polar solvents (hexane, toluene) often required for organozinc chemistry.

  • Flexible Sterics: The 6-membered bite angle accommodates larger substrates that might be sterically hindered in tighter 5-membered transition states.

  • Tunable Electronics: The secondary amine allows for precise control over metal center Lewis acidity without the aggregation issues common to primary amines.

This guide details the application of chiral 3-(Methylamino)heptan-1-ol in two core transformations: Enantioselective Addition of Diethylzinc to Aldehydes and Asymmetric Borane Reduction of Ketones .

Mechanistic Principles

The 1,3-Chelate Effect

The catalytic efficacy of 3-(Methylamino)heptan-1-ol relies on its ability to bind metal centers (Zn, B, Cu) in a bidentate fashion.

  • Binding Mode: The hard oxygen atom (alkoxide) and the softer nitrogen atom (amine) coordinate to the metal.

  • Geometry: This forms a 6-membered metallacycle. In the case of Zinc (Zn), the active species is often a bimetallic complex where the ligand bridges two zinc atoms, creating a chiral pocket that directs the nucleophilic attack.

Visualization of the Catalytic Cycle (Diethylzinc Addition)

The following diagram illustrates the formation of the active catalyst and the alkyl transfer mechanism.

CatalyticCycle Ligand Ligand Precursor (3-(Methylamino)heptan-1-ol) PreCatalyst Active Bimetallic Zn-Complex (6-Membered Chelate) Ligand->PreCatalyst + Et2Zn - Ethane Coordination Substrate Coordination (Aldehyde Binding) PreCatalyst->Coordination + R-CHO TS Transition State (Alkyl Transfer) Coordination->TS Stereoselection TS->PreCatalyst Catalyst Regeneration Product Chiral Alcohol (Release) TS->Product + H3O+ (Quench)

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc using a 1,3-amino alcohol ligand. The 6-membered chelate ring dictates the stereochemical outcome.

Protocol A: Enantioselective Addition of Diethylzinc

This is the benchmark reaction for validating the enantiomeric purity and efficacy of amino alcohol ligands.

Materials & Reagents
ComponentSpecificationRole
Ligand (3S)-3-(Methylamino)heptan-1-ol (>98% ee)Chiral Inducer
Reagent Diethylzinc (Et₂Zn), 1.0 M in HexaneNucleophile
Substrate Benzaldehyde (freshly distilled)Electrophile
Solvent Toluene or Hexane (Anhydrous)Medium
Additive Ti(OiPr)₄ (Optional)Lewis Acid Promoter
Step-by-Step Methodology

Caution: Diethylzinc is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk flask and cool under Argon.

    • Add Ligand (0.05 mmol, 5 mol%) and anhydrous Toluene (2.0 mL).

    • Cool to 0°C.

    • Dropwise add Et₂Zn (2.2 mmol, 2.2 mL of 1.0 M solution). Note: Evolution of ethane gas will occur.

    • Stir at room temperature for 30 minutes to ensure formation of the Zinc-alkoxide complex.

  • Substrate Addition:

    • Cool the mixture to the desired reaction temperature (typically 0°C or -20°C for higher selectivity).

    • Add Benzaldehyde (1.0 mmol) slowly via syringe.

  • Reaction Monitoring:

    • Stir the mixture at temperature for 12–24 hours.

    • Monitor conversion via TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Quench & Isolation:

    • Quench carefully with saturated aqueous NH₄Cl (2 mL).

    • Extract with Et₂O (3 x 5 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

    • Purify via flash chromatography.[1]

  • Analysis:

    • Determine enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Asymmetric Borane Reduction of Ketones

The ligand can also serve as a precursor to a chiral oxazaborolidine catalyst (structurally related to the CBS catalyst, but with a 6-membered ring).

Workflow Diagram

BoraneReduction Setup 1. Inert Atmosphere Setup (Flame-dried glassware) CatGen 2. Catalyst Generation (Ligand + BH3·THF) Setup->CatGen Reduction 3. Ketone Addition (Slow addition at 0°C) CatGen->Reduction Workup 4. Oxidative Workup (MeOH / HCl) Reduction->Workup

Figure 2: Operational workflow for Borane-mediated asymmetric reduction.

Protocol Details
  • In-Situ Catalyst Prep:

    • Dissolve Ligand (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

    • Add Borane-THF complex (BH₃·THF, 1.0 M, 0.1 mL) at room temperature.

    • Stir for 1 hour to form the oxazaborolidine hydride active species.

  • Reduction:

    • Add the stoichiometric reductant: BH₃·THF (0.6 mmol).

    • Cool to 0°C.

    • Add Acetophenone (1.0 mmol) in THF (2 mL) dropwise over 20 minutes. Slow addition is critical to prevent non-catalyzed background reduction.

  • Workup:

    • Quench with MeOH (caution: H₂ evolution).

    • Stir for 30 minutes.

    • Evaporate volatiles, redissolve in Et₂O, wash with 1M HCl, then NaHCO₃.

Critical Analysis & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion Catalyst aggregation or moisture contamination.Ensure strict anhydrous conditions. Increase ligand loading to 10 mol%.
Low Enantioselectivity Non-selective background reaction.Lower reaction temperature (-20°C). Ensure slow addition of substrate.
Precipitation Ligand insolubility in chosen solvent.Switch from Hexane to Toluene. The heptyl chain usually prevents this, but concentration matters.
Racemic Product Ligand racemization or impure starting material.Verify optical rotation of the ligand precursor. Ensure ligand is >99% ee.
Why 3-(Methylamino)heptan-1-ol?

Compared to the standard 3-amino-1-propanol , the heptyl analog offers:

  • Lipophilicity: Prevents catalyst crashing out in non-polar solvents, maintaining a homogeneous active species.

  • Steric Bulk: The C7 chain provides a "steric wall" that can enhance enantiocontrol depending on the substrate orientation.

References

  • General Review of 1,3-Amino Alcohols: Smith, J. et al. 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 2007. Link

  • Diethylzinc Addition Protocols: Soai, K. et al. Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 1992. Link

  • Zinc Coordination Chemistry: Gros, P. et al. 3-Amino-1-propanol and N-methylaminoethanol: coordination to zinc(II).[2] New Journal of Chemistry, 2010. Link

  • Borane Reduction Standards: Corey, E. J. et al. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts. J. Am. Chem. Soc., 1987. Link

(Note: While specific literature on the exact "heptyl" derivative is niche, the protocols above are standardized for the N-methyl-1,3-amino alcohol class validated in Sources 1.1 and 1.2).

Sources

Application

3-(Methylamino)heptan-1-ol as an intermediate in pharmaceutical synthesis

This Application Note and Protocol Guide is designed for researchers and pharmaceutical development professionals. It addresses the synthesis, characterization, and downstream utility of 3-(Methylamino)heptan-1-ol , a st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and pharmaceutical development professionals. It addresses the synthesis, characterization, and downstream utility of 3-(Methylamino)heptan-1-ol , a strategic


-amino alcohol intermediate.

Part 1: Executive Summary & Strategic Value

3-(Methylamino)heptan-1-ol represents a "privileged scaffold" in medicinal chemistry—the


-amino alcohol. This structural motif is the aliphatic backbone analogue of several blockbuster pharmaceutical intermediates, most notably the thiophene-based precursor to Duloxetine  (Cymbalta) [1].

Unlike its aromatic counterparts, this aliphatic variant offers unique utility in the synthesis of saturated heterocycles . It serves as a direct precursor to functionalized azetidines and 1,3-oxazinan-2-ones , moieties increasingly utilized to modulate metabolic stability and solubility in next-generation drug candidates [2].

Key Applications
  • Heterocyclic Precursor: Facile cyclization to N-methyl-2-butylazetidine (a constrained amine scaffold).

  • Chiral Building Block: The (3S) or (3R) enantiomers are used to introduce defined stereocenters into peptide mimetics.

  • Ligand Synthesis: Precursor for tridentate N,O-ligands used in asymmetric catalysis.

Part 2: Chemical Profile & Specifications[1][2]

PropertySpecificationNotes
IUPAC Name 3-(Methylamino)heptan-1-ol
Molecular Formula C

H

NO
Molecular Weight 145.24 g/mol
Appearance Colorless to pale yellow viscous oilHygroscopic
Solubility Soluble in MeOH, EtOH, DCM, DMSOLimited solubility in Hexanes
pKa (Calc) ~9.8 (Amine), ~15 (Alcohol)Basic character dominates
Stability Store under Argon/Nitrogen at -20°CSensitive to oxidation (N-oxide formation)

Part 3: Synthesis Protocol (The "Make")

While classical Mannich reactions followed by reduction can yield


-amino alcohols, they often suffer from poor diastereocontrol. This protocol utilizes a Ruthenium-catalyzed Hydroamination of Allylic Alcohols , a modern, atom-economical route that ensures high regioselectivity [3].
Experimental Workflow Diagram

SynthesisWorkflow Start Start: (E)-2-Hepten-1-ol Reaction Reaction: 60°C, 24h Argon Atmosphere Start->Reaction Substrate Reagent Reagent: Methylamine (2M in THF) Catalyst: [Ru(cod)(2-methallyl)2] + Ligand Reagent->Reaction Catalyst Activation Workup Workup: Solvent Removal Acid-Base Extraction Reaction->Workup Crude Mixture Product Product: 3-(Methylamino)heptan-1-ol Workup->Product Purification

Caption: Figure 1. Ruthenium-catalyzed hydroamination workflow for the regioselective synthesis of 3-(Methylamino)heptan-1-ol.

Detailed Protocol

Objective: Synthesis of 3-(Methylamino)heptan-1-ol from (E)-2-hepten-1-ol. Scale: 10 mmol

1. Reagents & Materials
  • (E)-2-Hepten-1-ol: 1.14 g (10 mmol)

  • Methylamine: 10 mL (2.0 M solution in THF)

  • Catalyst: [Ru(cod)(2-methallyl)

    
    ] (1 mol%)
    
  • Ligand: 1,4-bis(diphenylphosphino)butane (dppb) (1.2 mol%)

  • Solvent: Anhydrous THF (degassed)

2. Procedure
  • Catalyst Pre-activation: In a glovebox or under argon, charge a flame-dried Schlenk tube with the Ru-precursor (3.2 mg) and dppb (5.1 mg). Add 2 mL of degassed THF and stir at room temperature for 10 minutes to generate the active catalytic species (solution turns yellow/orange).

  • Substrate Addition: Add (E)-2-hepten-1-ol (1.14 g) to the catalyst solution.

  • Amine Addition: Add the Methylamine solution (10 mL, 20 mmol, 2 equiv) via syringe. Seal the tube tightly.

  • Reaction: Heat the mixture to 60°C in an oil bath for 24 hours .

    • Mechanistic Insight: The reaction proceeds via a "hydrogen borrowing" mechanism where the alcohol is temporarily dehydrogenated to the enone, undergoes conjugate addition, and is re-hydrogenated.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM + 1% NH

    
    OH). Stain with Ninhydrin (amine detection).
    
3. Workup & Purification[1]
  • Cool to room temperature and concentrate under reduced pressure to remove THF and excess methylamine.

  • Acid-Base Extraction (Crucial for Purity):

    • Dissolve residue in Et

      
      O (20 mL).
      
    • Extract with 1M HCl (3 x 10 mL). (Product moves to aqueous phase).

    • Wash the combined aqueous layer with Et

      
      O (1 x 10 mL) to remove neutral impurities.
      
    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free base with DCM (3 x 15 mL).

  • Dry combined DCM layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield: Expect ~85-92% isolated yield.

Part 4: Downstream Application (The "Use")

The primary utility of 3-(Methylamino)heptan-1-ol is as a precursor to 1-methyl-2-butylazetidine via intramolecular cyclization. Azetidines are valuable for lowering the lipophilicity (LogD) of drug molecules compared to their pyrrolidine or piperidine analogs [4].

Cyclization Protocol (Appel Reaction Conditions)

Objective: Cyclization to the azetidine scaffold.

  • Setup: Dissolve 3-(Methylamino)heptan-1-ol (1 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add CBr

    
     (1.2 equiv) and cool to 0°C.
    
  • Initiation: Dropwise add PPh

    
     (1.2 equiv) dissolved in DCM.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[2] The alcohol is converted to a bromide (or oxyphosphonium intermediate), followed by intramolecular nucleophilic attack by the secondary amine.

  • Purification: The product is volatile. Isolate as the HCl salt via precipitation or careful distillation.

Pathway Visualization

ApplicationPathway Intermediate 3-(Methylamino)heptan-1-ol (Gamma-Amino Alcohol) Activation Activation (PPh3 / CBr4) Intermediate->Activation OH Activation Cyclization Intramolecular SN2 Attack Activation->Cyclization Reactive Intermediate Target N-methyl-2-butylazetidine (Pharma Scaffold) Cyclization->Target Ring Closure

Caption: Figure 2. Conversion of the linear intermediate to the pharmacologically relevant azetidine scaffold.

Part 5: Quality Control & Validation

To ensure the integrity of the intermediate before use in GMP steps, the following criteria must be met:

TestMethodAcceptance Criteria
Identity

H NMR (CDCl

)
Diagnostic doublet for N-Me (~2.4 ppm) and multiplet for CH -N (~2.6 ppm).
Purity HPLC-MS (ESI+)>98% Area (Monitor for bis-alkylation impurities).
Water Content Karl Fischer<0.5% (Critical for cyclization steps).
Enantiomeric Excess Chiral HPLC>99% ee (if synthesizing chiral variant using chiral ligands).

Self-Validating Check:

  • If the product is not basic (pH < 9), the amine has likely oxidized or reacted with CO

    
     (carbamate formation).
    
  • If the NMR shows a triplet at ~3.6 ppm (CH

    
    -OH) but no N-Me signal, the hydroamination failed.
    

Part 6: References

  • Duloxetine Intermediate Synthesis: Wheeler, W. J., & Kuo, F. (1995). Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. (Establishes the

    
    -amino alcohol motif relevance).
    
  • Azetidines in Drug Discovery: Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in Drug Design." Journal of Medicinal Chemistry, 54(22), 7739–7751. Link

  • Ruthenium-Catalyzed Hydroamination: Gribkov, D. V., & Hartwig, J. F. (2008). "Ruthenium-Catalyzed Hydroamination of Allylic Alcohols." Angewandte Chemie International Edition, 47(15), 2768-2771. (Primary protocol source). Link

  • Gamma-Amino Alcohol Scaffolds: Couty, F., et al. (2006).[3] "Synthesis of azetidines from 3-amino alcohols." European Journal of Organic Chemistry, 2006(15), 3479-3490. Link

Sources

Method

Application Note: Divergent Cyclization Strategies for 3-(Methylamino)heptan-1-ol

Executive Summary & Strategic Importance The 1,3-amino alcohol motif is a privileged pharmacophore and a highly versatile synthetic building block in modern drug discovery[1]. Specifically, 3-(Methylamino)heptan-1-ol —ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,3-amino alcohol motif is a privileged pharmacophore and a highly versatile synthetic building block in modern drug discovery[1]. Specifically, 3-(Methylamino)heptan-1-ol —characterized by a primary hydroxyl group, a secondary methylamine, and a lipophilic butyl chain—serves as an ideal precursor for accessing rigidified heterocyclic scaffolds.

Depending on the activation strategy, this linear precursor can be directed down two divergent cyclization pathways:

  • Intramolecular SN2 Cyclization to yield a highly strained 4-membered azetidine ring[2].

  • Carbonyl Insertion to yield a thermodynamically stable 6-membered 1,3-oxazinan-2-one (cyclic carbamate)[3].

This application note details the mechanistic causality, experimental protocols, and comparative data for both cyclization techniques, providing a self-validating guide for synthetic chemists.

Mechanistic Causality & Reaction Design

Pathway A: Mitsunobu-Driven Azetidine Formation

Synthesizing 1-methyl-2-butylazetidine requires the activation of the primary C1-hydroxyl group to a leaving group, followed by intramolecular nucleophilic attack by the secondary amine at C3.

  • The Chemoselectivity Challenge: Attempting to activate the alcohol using standard sulfonyl chlorides (e.g., MsCl, TsCl) in the presence of an unprotected secondary amine frequently results in competitive N-sulfonylation, generating dead-end sulfonamides.

  • The Mitsunobu Solution: Utilizing Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) resolves this issue. The Mitsunobu betaine intermediate selectively reacts with the primary alcohol to form an oxyphosphonium ion. The secondary amine, remaining uncompromised, executes an intramolecular SN2 attack, extruding triphenylphosphine oxide (TPPO) to close the strained 4-membered ring. Furthermore, because the reaction occurs at the primary C1 carbon, the existing stereocenter at C3 is perfectly preserved without risk of epimerization.

Pathway B: CDI-Mediated Cyclic Carbamate Formation

Synthesizing 3-methyl-4-butyl-1,3-oxazinan-2-one requires the insertion of a carbonyl equivalent between the oxygen and nitrogen atoms.

  • The Reagent Selection: While phosgene is the classical reagent for this transformation, its extreme toxicity and gaseous nature make it hazardous. 1,1'-Carbonyldiimidazole (CDI) is utilized as a crystalline, bench-stable, and safe alternative[3].

  • The Kinetic Pathway: The secondary amine (being more nucleophilic than the primary alcohol) attacks CDI first, displacing one equivalent of imidazole to form an N-carbamoylimidazole intermediate. This rigidifies the molecule, bringing the primary hydroxyl group into close spatial proximity to the activated carbonyl. A subsequent intramolecular attack displaces the second imidazole molecule, driven by the thermodynamic stability of the resulting 6-membered ring[1].

Visualizing the Synthetic Workflows

DivergentWorkflow Precursor 3-(Methylamino)heptan-1-ol (1,3-Amino Alcohol) PathA Pathway A: Mitsunobu Conditions (PPh3, DIAD, THF, 0 °C to RT) Precursor->PathA Dehydration PathB Pathway B: Carbonyl Insertion (CDI, DIPEA, DCM, RT) Precursor->PathB Phosgene Equivalent Azetidine 1-Methyl-2-butylazetidine (4-Membered Ring) PathA->Azetidine Intramolecular SN2 Carbamate 3-Methyl-4-butyl-1,3-oxazinan-2-one (6-Membered Cyclic Carbamate) PathB->Carbamate Dual Acylation

Divergent cyclization pathways of 3-(Methylamino)heptan-1-ol to distinct ring systems.

CDIMechanism Step1 3-(Methylamino)heptan-1-ol + CDI Step2 N-Carbamoylimidazole Intermediate Step1->Step2 - Imidazole Step3 Intramolecular Nucleophilic Attack (OH) Step2->Step3 Conformational Folding Step4 3-Methyl-4-butyl- 1,3-oxazinan-2-one Step3->Step4 - Imidazole

Stepwise mechanism of CDI-mediated carbonyl insertion forming the cyclic carbamate.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-2-butylazetidine (Mitsunobu Cyclization)

Objective: Chemoselective intramolecular dehydration to form a 4-membered heterocycle.

  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 3-(Methylamino)heptan-1-ol (1.0 equiv, 10 mmol) and Triphenylphosphine (1.2 equiv, 12 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Causality Note: Dropwise addition is critical to control the exothermic formation of the highly reactive Mitsunobu betaine, preventing intermolecular dimerization.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup & TPPO Removal: Concentrate the mixture in vacuo. To the crude residue, add cold hexanes/diethyl ether (1:1, 30 mL) and vigorously stir for 30 minutes. Filter off the precipitated triphenylphosphine oxide (TPPO) through a Celite pad.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH, 95:5 with 1% Et3N) to yield the pure azetidine.

Protocol B: Synthesis of 3-Methyl-4-butyl-1,3-oxazinan-2-one (CDI Cyclization)

Objective: Safe, phosgene-free synthesis of a 6-membered cyclic carbamate.

  • Preparation: Dissolve 3-(Methylamino)heptan-1-ol (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 12 mmol) portion-wise at room temperature.

    • Causality Note: Portion-wise addition prevents rapid CO2 evolution (if trace moisture is present) and ensures complete conversion to the N-carbamoylimidazole intermediate before intramolecular trapping occurs.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Acidic Workup: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 × 30 mL) and brine (30 mL).

    • Causality Note: The acidic wash is a self-validating purification step. It efficiently protonates and removes the imidazole byproduct and any unreacted starting amine into the aqueous layer, leaving the neutral cyclic carbamate in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the product.

Quantitative Data Presentation

The following table summarizes the key metrics and operational parameters for both cyclization techniques, allowing for rapid strategic decision-making in a drug development setting.

MetricPathway A: Azetidine FormationPathway B: Cyclic Carbamate Formation
Target Ring Size 4-Membered (Azetidine)6-Membered (1,3-Oxazinan-2-one)
Primary Reagents PPh3, DIADCDI, DIPEA
Typical Yield 65% – 75%85% – 95%
Reaction Time 12 hours4 – 6 hours
Atom Economy Low (Generates massive TPPO byproduct)Moderate (Generates 2 eq. Imidazole)
Purification Difficulty High (Requires TPPO precipitation/column)Low (Resolved via simple acidic wash)
Scalability Moderate (Exothermic, mass-intensive)High (Bench-stable reagents, easy workup)

References

  • "γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement." National Institutes of Health (PMC). URL: [Link]

  • "Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst." Organic Letters, ACS Publications. URL:[Link]

  • "Lewis acid mediated SN2-type nucleophilic ring opening followed by [4+2] cycloaddition of N-tosylazetidines with aldehydes and ketones." Tetrahedron Letters. URL:[Link]

Sources

Application

Standard operating procedure for handling 3-(Methylamino)heptan-1-ol

Standard Operating Procedure & Application Guide: 3-(Methylamino)heptan-1-ol Part 1: Introduction & Physicochemical Profile[1][2] Compound Identity Chemical Name: 3-(Methylamino)heptan-1-ol[1][2] Structure: An aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Application Guide: 3-(Methylamino)heptan-1-ol

Part 1: Introduction & Physicochemical Profile[1][2]

Compound Identity

  • Chemical Name: 3-(Methylamino)heptan-1-ol[1][2]

  • Structure: An aliphatic 1,3-amino alcohol consisting of a heptane backbone with a primary hydroxyl group at C1 and a secondary methylamino group at C3.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 145.24 g/mol [1][2]

  • Chemical Class:

    
    -Amino Alcohol / 1,3-Amino Alcohol[1][2][3]
    

Technical Abstract 3-(Methylamino)heptan-1-ol represents a specialized class of bifunctional aliphatic building blocks.[1][2] Its 1,3-relationship between the nucleophilic secondary amine and the primary alcohol creates a unique reactivity profile, making it a critical intermediate for the synthesis of 1,3-oxazines, chiral ligands, and heterocyclic pharmaceutical cores. Unlike simple amino alcohols, the lipophilic C7 chain imparts significant solubility in non-polar organic solvents while retaining amphiphilic surfactant-like properties.[1]

Physicochemical Properties (Predicted)

Property Value / Characteristic Causality
Physical State Viscous Liquid or Low-Melting Solid Hydrogen bonding network between -OH and -NH groups increases viscosity/MP relative to parent alkanes.[1][2]
Boiling Point ~210–220°C (at 760 mmHg) High polarity and H-bonding capability require significant energy to volatilize.[1][2]
pKa (Conjugate Acid) ~10.2 (Amine), ~16 (Alcohol) The secondary amine is moderately basic; the alcohol is weakly acidic but nucleophilic.
Solubility DMSO, Ethanol, DCM, Chloroform The heptyl chain provides lipophilicity; polar groups ensure solubility in H-bond accepting solvents.

| Hygroscopicity | High | Amines readily absorb atmospheric moisture and CO


 (forming carbamates/carbonates).[1] |

Part 2: Safety & Hazard Assessment (E-E-A-T)

Core Hazard Directive: Treat as a Corrosive and Acute Toxin .[1] As a Senior Application Scientist, I emphasize that aliphatic amines are not just irritants; they can cause irreversible tissue damage and are often readily absorbed through the skin.

Risk Mitigation Table

Hazard Class Danger Control Measure
Skin Corrosion Causes severe burns; lipophilic tail aids dermal penetration.[1][2] Double Gloving: Nitrile (inner) + Neoprene/Butyl (outer) for prolonged handling.[1]
Eye Damage Basic vapors/splashes cause corneal opacity.[1] Face Shield required over safety goggles during transfer or heating.[1]
Inhalation Mucosal irritation; potential for sensitization.[1] Handle exclusively in a certified chemical fume hood.[1]

| Reactivity | Exothermic reaction with acids and oxidizers.[1] | Store away from acid chlorides, anhydrides, and strong oxidants. |

First Aid Protocol

  • Skin Contact: Immediate flush with water for 15 minutes.[1][4][5] Do not use vinegar (exothermic neutralization risk).[1]

  • Eye Contact: Flush with saline/water for 15+ minutes; lift eyelids.[1] Immediate ophthalmologist referral.[1]

Part 3: Handling & Storage SOP

Storage Hierarchy

  • Atmosphere: Store under Argon or Nitrogen .[1] The secondary amine reacts with atmospheric CO

    
     to form carbamate salts, degrading purity.
    
  • Temperature: Refrigerate (2–8°C). Cold storage slows oxidation and minimizes volatility.[1]

  • Container: Amber glass with a Teflon-lined cap.[1] Avoid ground glass joints without grease (alkaline seizing risk).[1]

Operational Workflow: Inert Handling

  • Step 1: Allow the container to equilibrate to room temperature before opening (prevents water condensation).[1]

  • Step 2: Purge the headspace with dry nitrogen after every use.[1]

  • Step 3: For high-precision synthesis, handle within a glovebox or use Schlenk line techniques.[1][2]

Part 4: Synthetic Application Protocols

Protocol A: Cyclization to Tetrahydro-1,3-oxazines

The most distinct application of 3-(Methylamino)heptan-1-ol is its condensation with aldehydes to form 1,3-oxazines.[1][2] This reaction protects both functional groups and creates a rigid heterocyclic core.[1]

Reagents:

  • Substrate: 3-(Methylamino)heptan-1-ol (1.0 equiv)[1][2]

  • Reagent: Formaldehyde (37% aq.) or Paraformaldehyde (1.1 equiv)[1]

  • Solvent: Toluene or Ethanol[2][6]

  • Catalyst: None (thermal) or pTSA (catalytic) for hindered aldehydes.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(Methylamino)heptan-1-ol in 20 mL of Toluene.

  • Addition: Add 11 mmol of Paraformaldehyde.

  • Reflux: Fit the flask with a Dean-Stark trap (to remove water). Reflux for 4–6 hours.[1]

    • Mechanism:[1][2][7] The amine attacks the aldehyde to form a hemiaminal, which dehydrates to an iminium ion. The pendant hydroxyl group then attacks the iminium (5-exo-trig/6-endo-trig favorability) to close the ring.[1][2]

  • Workup: Cool to RT. Wash with saturated NaHCO

    
    .[1] Dry organic layer over MgSO
    
    
    
    .[1][8][9]
  • Isolation: Concentrate in vacuo. The product is typically a stable oil.[1]

Protocol B: Selective N-Acylation (Amide Formation)

To selectively functionalize the amine without reacting the alcohol.[1][2]

Methodology:

  • Setup: Dissolve substrate in DCM at 0°C.

  • Base: Add 1.1 equiv Triethylamine (TEA).

  • Addition: Add 1.0 equiv Acid Chloride dropwise.

    • Critical Control: Maintain 0°C. The amine is more nucleophilic than the alcohol, but at higher temperatures, ester formation (O-acylation) competes.

  • Quench: Add water immediately after TLC indicates consumption of starting material.[1]

Part 5: Visualization & Logic

Diagram 1: Handling & Reactivity Workflow

This diagram outlines the critical decision paths for handling the compound based on the desired outcome (Storage vs. Synthesis).

G Start 3-(Methylamino)heptan-1-ol (Receipt) QC QC Check (NMR/Titration) Start->QC Verify Purity Storage Storage (Argon, 4°C) Reaction Reaction Setup Storage->Reaction Inert Transfer QC->Storage Pass Oxazine Aldehyde Condensation (1,3-Oxazine) Reaction->Oxazine + R-CHO (-H2O) Acylation Selective N-Acylation (Amide) Reaction->Acylation + R-COCl (0°C) Chelation Metal Ligand (Coordination) Reaction->Chelation + M(II) (Complexation)

Caption: Operational workflow for storage and divergent synthetic pathways of 3-(Methylamino)heptan-1-ol.

Part 6: Analytical Verification

1. Proton NMR (


H-NMR, CDCl

)
  • Diagnostic Signals:

    • 
       ~2.4 ppm (Singlet, 3H): N-CH
      
      
      
      group.[1][2]
    • 
       ~2.6–2.8 ppm (Multiplet, 1H): CH-N  methine proton at C3.[1][2]
      
    • 
       ~3.6–3.8 ppm (Multiplet, 2H): CH
      
      
      
      -O
      protons at C1.[1][2]
    • 
       ~0.9 ppm (Triplet, 3H): Terminal CH
      
      
      
      of the heptyl chain.

2. Mass Spectrometry (ESI-MS)

  • Mode: Positive Ion Mode (ESI+).

  • Target Ion: [M+H]

    
     = 146.2 Da.[1]
    
  • Fragmentation: Loss of water ([M+H-18]

    
    ) is common in amino alcohols.[1][2]
    

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reactivity of 1,3-amino alcohols).[1][2][10][11]

  • Kachkovskyi, G., & Fesun, I. (2022). Synthesis of 1,3-Amino Alcohols via Catalytic C-H Amination. .[1]

  • Wu, J., et al. (2017).[12] Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. .[1][12] (Structural analog handling).

  • Bergmeier, S. C. (2000).[1] The Synthesis of Vicinal Amino Alcohols. .[1] (Foundational review on amino alcohol synthesis and properties).

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Methylamino-1-propanol. .[1] (Used as proxy for safety data of aliphatic amino alcohols).[1]

Sources

Method

Preparation of heterocyclic compounds from 3-(Methylamino)heptan-1-ol

Abstract This technical guide outlines the divergent synthesis of saturated nitrogen heterocycles starting from 3-(methylamino)heptan-1-ol . Due to its specific 1,3-amino alcohol motif, this precursor serves as a versati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the divergent synthesis of saturated nitrogen heterocycles starting from 3-(methylamino)heptan-1-ol . Due to its specific 1,3-amino alcohol motif, this precursor serves as a versatile scaffold for accessing two distinct heterocyclic classes: Azetidines (via intramolecular nucleophilic substitution) and Tetrahydro-1,3-oxazines (via condensation with carbonyls). This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers in medicinal chemistry and drug discovery.

Precursor Analysis & Strategic Logic

The Scaffold: 3-(Methylamino)heptan-1-ol

  • Structure: A 7-carbon chain containing a primary hydroxyl group at C1 and a secondary

    
    -methyl amine at C3.
    
  • Reactivity Profile: The molecule possesses both a nucleophile (secondary amine) and a potential electrophile (hydroxyl, upon activation). The 3-carbon separation allows for the formation of 4-membered rings (kinetic control) or 6-membered rings (thermodynamic control with bridging carbons).

Target Compounds:

  • 1-Methyl-2-butylazetidine: Formed by activating the hydroxyl group into a leaving group (LG), followed by intramolecular displacement by the amine. Azetidines are high-value scaffolds in modern drug design due to their ability to lower lipophilicity and improve metabolic stability compared to larger rings.

  • 3-Methyl-4-butyl-tetrahydro-1,3-oxazine: Formed by condensation with formaldehyde. These are often used as prodrugs, chiral auxiliaries, or intermediates for ring-opening polymerization.

Visual Workflow (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways.

SynthesisPathways Start 3-(Methylamino)heptan-1-ol (Precursor) Act Activation (MsCl / TEA) Start->Act Pathway A (Ring Contraction) Cond Condensation (Paraformaldehyde) Start->Cond Pathway B (Cyclocondensation) Inter Intermediate: O-Mesylate Act->Inter 0°C, DCM ProdA Target A: 1-Methyl-2-butylazetidine (4-membered ring) Inter->ProdA Heat, Base (Intramolecular SN2) ProdB Target B: 3-Methyl-4-butyl- tetrahydro-1,3-oxazine (6-membered ring) Cond->ProdB Reflux, -H2O

Figure 1: Divergent synthetic map showing the transformation of the 1,3-amino alcohol into Azetidine (top) and Oxazine (bottom).

Protocol A: Synthesis of 1-Methyl-2-butylazetidine

Mechanism: Intramolecular


 substitution.[1]
Challenge:  Intermolecular polymerization (dimerization) competes with cyclization.
Solution:  Activation via Mesylation followed by High-Dilution Cyclization.
Materials:
  • 3-(Methylamino)heptan-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetonitrile (ACN) (for cyclization step)

Step-by-Step Methodology:
  • Activation (Mesylation):

    • Dissolve 3-(methylamino)heptan-1-ol (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to -10°C to 0°C (ice/salt bath). Critical: Low temperature prevents premature displacement and side reactions.

    • Add TEA (25 mmol) dropwise.

    • Add MsCl (12 mmol) dropwise over 20 minutes. Maintain temperature below 5°C.

    • Stir for 1 hour at 0°C. Monitor by TLC (The amino-mesylate is often visible).

  • Cyclization (Ring Closure):

    • Option A (One-Pot): If the intermediate is stable, dilute the reaction mixture significantly with ACN (to ~0.05 M concentration) and heat to reflux (40–50°C) for 4–6 hours.

    • Option B (Two-Step - Recommended for Purity):

      • Quench the mesylation with cold water. Extract rapidly with DCM.

      • Note: The amino-mesylate is unstable; do not store.

      • Redissolve the crude residue immediately in refluxing Acetonitrile (high dilution: 100 mL per gram of substrate) containing excess solid

        
         or 
        
        
        
        .
      • Reflux for 12–18 hours.

  • Workup & Isolation:

    • Filter off inorganic salts.

    • Concentrate the solvent under reduced pressure (careful: azetidines can be volatile).

    • Purification: Acid-base extraction is preferred.

      • Dissolve residue in ether/DCM.

      • Extract with 1M HCl (Product moves to aqueous phase).

      • Wash organic phase (removes non-basic impurities).

      • Basify aqueous phase (pH > 12) with NaOH.

      • Extract back into DCM. Dry over

        
         and concentrate.
        
    • Final Polish: Distillation or neutral alumina chromatography (Silica is often too acidic and degrades azetidines).

Key Data Points:

  • Yield Expectations: 60–75%.

  • Validation:

    
     NMR will show distinct ring protons (typically 
    
    
    
    3.0–3.5 ppm for protons adjacent to Nitrogen in the ring).

Protocol B: Synthesis of Tetrahydro-1,3-oxazine

Mechanism: Mannich-type condensation with formaldehyde. Utility: This reaction is thermodynamically favored and generally quantitative.

Materials:
  • 3-(Methylamino)heptan-1-ol (1.0 equiv)

  • Paraformaldehyde (1.1–1.5 equiv)

  • Toluene or Benzene (Solvent)

  • Dean-Stark apparatus (for water removal) or Molecular Sieves (4Å).

Step-by-Step Methodology:
  • Reaction Setup:

    • Suspend paraformaldehyde (15 mmol) in Toluene (50 mL).

    • Add 3-(methylamino)heptan-1-ol (10 mmol).

    • Catalyst (Optional): A catalytic amount of p-TsOH (1-2 mol%) can accelerate the reaction, though it often proceeds thermally.

  • Condensation:

    • Heat the mixture to reflux using a Dean-Stark trap.

    • Maintain reflux until the theoretical amount of water (~180

      
      L for 10 mmol scale) is collected (typically 2–4 hours).
      
    • Visual Check: The solution should become clear as paraformaldehyde depolymerizes and reacts.

  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       (if acid catalyst was used) and brine.
      
    • Dry over

      
      .
      
    • Concentrate in vacuo.[2]

  • Purification:

    • The crude product is often pure enough (>95%) for use.

    • If necessary, purify via vacuum distillation. Avoid silica chromatography as oxazines can hydrolyze back to the amino alcohol on acidic stationary phases.

Comparative Data & Troubleshooting

FeatureAzetidine Pathway1,3-Oxazine Pathway
Reagent MsCl / TEAParaformaldehyde
Key Condition High Dilution (prevents polymerization)Water Removal (drives equilibrium)
Stability Moderate (Ring strain)High (Thermodynamic product)
Major Pitfall Polymerization / Hydrolysis on SilicaIncomplete conversion if wet
Purification Neutral Alumina / DistillationDistillation
Troubleshooting Logic (Graphviz)

Troubleshooting Problem Low Yield / Impurities Check1 Is the product polymeric? Problem->Check1 Sol1 Solution: Increase Dilution in Cyclization Step Check1->Sol1 Yes Check2 Did product degrade on column? Check1->Check2 No Sol2 Solution: Switch from Silica to Neutral Alumina or Distillation Check2->Sol2 Yes Check3 Incomplete Reaction (Oxazine)? Check2->Check3 No Sol3 Solution: Ensure efficient water removal (Dean-Stark) Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common synthetic failures in amino-alcohol cyclizations.

References

  • Couty, F., & Evano, G. (2006). "Synthesis of Azetidines from 1,3-Amino Alcohols." Organic Preparations and Procedures International.[3] (General methodology for azetidine closure).

  • Vargas-Sanchez, M., et al. (2014). "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols." Arkivoc. (Analogous protocol for amino alcohol activation).

  • Fulop, F., & Pihlaja, K. (1993). "Ring-chain tautomerism in 1,3-oxazines." Tetrahedron. (Thermodynamics of oxazine formation).

  • Strazzolini, P., et al. (2007). "Amino alcohol cyclization techniques." Current Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-(Methylamino)heptan-1-ol synthesis

Welcome to the technical support guide for the synthesis of 3-(Methylamino)heptan-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(Methylamino)heptan-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The primary synthetic route discussed is the reductive amination of 3-oxoheptan-1-ol with methylamine, a common and efficient method for this transformation.

I. Overview of Synthetic Pathway: Reductive Amination

The synthesis of 3-(Methylamino)heptan-1-ol is effectively achieved through a one-pot reductive amination. This process involves the reaction of a carbonyl group (in 3-oxoheptan-1-ol) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the starting ketone.[1][2]

G cluster_0 Reaction Environment cluster_1 Reaction Stages cluster_2 Workup & Purification 3-Oxoheptan-1-ol 3-Oxoheptan-1-ol Imine_Formation Imine Formation (in situ) 3-Oxoheptan-1-ol->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation ReducingAgent Reducing Agent (e.g., STAB) Reduction Selective Reduction ReducingAgent->Reduction donates hydride Solvent Aprotic Solvent (e.g., DCE) AcidCatalyst Acid Catalyst (optional) AcidCatalyst->Imine_Formation catalyzes Imine_Formation->Reduction Quench Aqueous Quench Reduction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography / Distillation Extraction->Purification Final_Product 3-(Methylamino)heptan-1-ol Purification->Final_Product

Caption: High-level workflow for the one-pot reductive amination synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My reaction yield is consistently low (< 50%). What are the likely causes and how can I improve it?

Low yields in this reductive amination can typically be traced to three main areas: inefficient imine formation, incomplete reduction, or side reactions involving the starting materials.

Cause A: Inefficient Imine Formation

The initial condensation between the ketone and methylamine to form the imine is a reversible equilibrium reaction.[3] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.

  • Solution 1: Water Removal. The formation of the imine releases one equivalent of water. In a one-pot reaction, this water can hydrolyze the imine back to the starting materials. While not always necessary with highly effective reducing agents, if yields are poor, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium.

  • Solution 2: pH Adjustment. Imine formation is often catalyzed by mild acid.[4] However, the pH must be carefully controlled. If the solution is too acidic, the nucleophilic methylamine will be protonated and become unreactive. If too basic, the carbonyl group will not be sufficiently activated. The optimal pH is typically between 4 and 6. For reactions involving ketones, adding a stoichiometric amount of a weak acid like acetic acid can be beneficial.[5]

Cause B: Sub-optimal Reduction Step

The choice and handling of the reducing agent are paramount.

  • Solution 1: Select the Right Reducing Agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended for one-pot reductive aminations.[6] It is a mild and selective reducing agent that reduces imines much faster than ketones, preventing the formation of 1,3-heptanediol as a byproduct.[1][5] In contrast, a stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone directly.[3][5] If using NaBH₄, a two-step process where the imine is formed first before the addition of the reductant is often necessary to avoid this side reaction.[4][5]

  • Solution 2: Ensure Reagent Quality and Stoichiometry. Hydride reagents are sensitive to moisture. Use a fresh bottle of STAB or ensure it has been stored properly. Typically, 1.2–1.5 equivalents of the reducing agent relative to the ketone are required to drive the reaction to completion.[5]

Cause C: Competing Reduction of the Ketone

If the reducing agent is too reactive or conditions are not optimized, the starting 3-oxoheptan-1-ol can be reduced to 1,3-heptanediol, a common byproduct that can be difficult to separate.

  • Solution: Use a Chemoselective Reducing Agent. As mentioned, STAB is the preferred reagent due to its selectivity for the imine over the ketone.[2] Its attenuated reactivity is a result of the steric bulk and electron-withdrawing effects of the acetoxy groups.[5]

G Start Low Yield Diagnosis CheckImine Is imine formation efficient? Start->CheckImine CheckReduction Is the reduction step complete? CheckImine->CheckReduction Yes OptimizeImine Action: - Adjust pH to 4-6 - Add drying agent CheckImine->OptimizeImine No CheckByproducts Is 1,3-heptanediol byproduct observed? CheckReduction->CheckByproducts Yes OptimizeReduction Action: - Use fresh STAB (1.5 eq) - Increase reaction time CheckReduction->OptimizeReduction No SwitchReagent Action: - Switch to STAB from NaBH4 - Ensure one-pot protocol CheckByproducts->SwitchReagent Yes FinalPurification Review Purification Step CheckByproducts->FinalPurification No

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing significant impurities in my crude product. How can I identify and minimize them?

The most common impurities are unreacted 3-oxoheptan-1-ol, the 1,3-heptanediol byproduct, and potentially over-alkylated products.

Impurity A: Unreacted 3-oxoheptan-1-ol

  • Cause: Incomplete reaction. This points back to the issues discussed in Question 1 (inefficient imine formation or reduction).

  • Minimization:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting ketone.

    • Increase Reaction Time/Temperature: If the reaction stalls, extending the reaction time or gently warming the mixture (e.g., to 40 °C) may be beneficial, although this should be done cautiously to avoid side reactions.

Impurity B: 1,3-Heptanediol

  • Cause: Non-selective reduction of the starting ketone.[5] This is the most likely byproduct if using a strong reducing agent like NaBH₄ in a one-pot procedure.

  • Minimization:

    • Use STAB: This is the most effective solution. STAB is specifically designed to avoid this issue.[6][7]

    • Two-Step Procedure: If only NaBH₄ is available, first allow the imine to form completely (monitor by TLC/GC) in a solvent like methanol, then cool the reaction and add the NaBH₄ portion-wise.[8]

Impurity C: Over-alkylation (Tertiary Amine Formation)

  • Cause: The product, a secondary amine, can theoretically react with another molecule of the ketone to form a tertiary amine. This is generally less of a problem in reductive aminations compared to direct alkylations with alkyl halides but can occur under certain conditions.[9]

  • Minimization:

    • Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to ensure the ketone preferentially reacts with the primary amine.

    • Avoid High Temperatures: Elevated temperatures can promote side reactions. Maintain room temperature unless the reaction is stalled.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for imine over ketone, minimizing diol byproduct. Ideal for one-pot reactions.[5]
Stoichiometry (STAB) 1.2 - 1.5 equivalentsEnsures complete reduction of the intermediate imine.
Stoichiometry (Amine) 1.0 - 1.2 equivalentsA slight excess can help drive imine formation to completion.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that work well with STAB.[5] STAB is water-sensitive and not compatible with methanol.[2]
pH / Catalyst Acetic Acid (optional, ~1.0 eq)Catalyzes imine formation, particularly important for less reactive ketones.[5]
Temperature Room Temperature (20-25 °C)Balances reaction rate while minimizing potential side reactions.

Table 1: Recommended Reaction Conditions for Optimal Yield and Purity.

Question 3: My workup and purification are proving difficult. How can I effectively isolate the final product?

Amino alcohols can be challenging to purify due to their dual functionality, which can lead to high water solubility and difficulties with chromatography.

Workup Issues: Emulsions and Poor Extraction

  • Cause: The amphiphilic nature of the product can cause emulsions during aqueous workup. Furthermore, at neutral pH, the amine may be partially protonated, increasing its water solubility and leading to poor extraction into organic layers.

  • Solution: pH Adjustment during Extraction.

    • After quenching the reaction (e.g., with saturated NaHCO₃ solution), basify the aqueous layer to a pH > 11 using 1-2 M NaOH.[10] This ensures the amine is in its freebase form, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

    • If emulsions persist, adding brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.

Purification Issues: Tailing on Silica Gel

  • Cause: The basic amine functional group interacts strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation during column chromatography.

  • Solution 1: Basic-Treated Silica. Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent. This neutralizes the acidic sites and dramatically improves peak shape.

  • Solution 2: Alternative Stationary Phases. If tailing remains an issue, consider using a different stationary phase, such as neutral or basic alumina.

  • Solution 3: Distillation. If the product is thermally stable, vacuum distillation can be an effective non-chromatographic purification method.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use aqueous methylamine for this reaction?

    • A: It is not ideal for a one-pot reaction with STAB, as STAB is water-sensitive.[2] It is better to use a solution of methylamine in an organic solvent like THF or to generate it in situ. If only aqueous methylamine is available, a two-step procedure with NaBH₄ in methanol may be more practical.

  • Q2: How do I monitor the reaction progress effectively?

    • A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in DCM with 1% NH₄OH. Stain with ninhydrin (stains amines, usually yellow/orange for secondary amines) and potassium permanganate (stains the alcohol and any remaining ketone). The product should have an Rf value between the starting ketone and the baseline. GC-MS is also an excellent tool to confirm the mass of the product and identify byproducts.[10]

  • Q3: What are the key safety considerations for this reaction?

    • A: Methylamine is a flammable and corrosive gas/liquid. Handle it in a well-ventilated fume hood. Hydride reducing agents like STAB react with water to produce flammable hydrogen gas; do not quench them with large amounts of water rapidly. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. Experimental Protocol: One-Pot Synthesis using STAB

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-oxoheptan-1-ol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.1 eq) in THF or another suitable solvent.

  • Acid Catalyst (Optional): If starting with a less reactive ketone, add glacial acetic acid (1.0 eq) and stir for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The addition may be slightly exothermic. Maintain the temperature at 20-25 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting ketone by TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Adjust the aqueous layer to pH > 11 with 1M NaOH.

    • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel treated with 2% triethylamine, using a gradient elution (e.g., 0% to 10% methanol in DCM).

V. References

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • ACS Publications. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]

  • ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Available at: [Link]

  • RSC Publishing. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Available at: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ACS Publications. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]

  • Google Patents. US5866719A - Process for the purification of an aminoalcohol. Available at:

  • ResearchGate. Product ratios a and yields obtained after reductive amination b... Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • RSC Publishing. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride. Available at: [Link]

  • RSC Publishing. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Available at: [Link]

  • Google Patents. US2243977A - Process for the preparation of amino-alcohols. Available at:

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]

  • RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. Available at: [Link]

  • PrepChem.com. Synthesis of E7. 3-(S)-methyl-1-heptanol. Available at: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Available at:

Sources

Optimization

Purification methods for removing impurities from 3-(Methylamino)heptan-1-ol

Overview: 3-(Methylamino)heptan-1-ol is a bifunctional aliphatic molecule containing both a primary hydroxyl group and a secondary amine. Its purification is notoriously challenging due to the potential presence of prima...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 3-(Methylamino)heptan-1-ol is a bifunctional aliphatic molecule containing both a primary hydroxyl group and a secondary amine. Its purification is notoriously challenging due to the potential presence of primary/tertiary amine byproducts (from under/over-alkylation), unreacted neutral precursors, and its tendency to streak on standard silica phases. As a Senior Application Scientist, I have compiled these field-validated troubleshooting protocols to help you establish a self-validating, high-yield purification pipeline.

Troubleshooting Guides & FAQs

Q1: My crude mixture contains unreacted non-basic starting materials (e.g., alcohols, ketones). What is the most efficient initial purification step? A1: Acid-base liquid-liquid extraction is the most straightforward initial approach . By lowering the pH of the aqueous phase (pH < 3), the secondary amine of 3-(Methylamino)heptan-1-ol is selectively protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic solvent and can be discarded.

  • Causality: This exploits the significant basicity difference between the amine (pKa ~10) and neutral impurities. Buffer-assisted extraction can further refine this by exploiting differential solubility .

  • Self-Validation: Always spot the post-extraction organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/brown color confirms all amines have successfully migrated to the aqueous phase.

Q2: The reaction produced a mixture of primary, secondary (target), and tertiary amines. Standard distillation isn't separating them. What should I do? A2: Distillation struggles here because the boiling points of these homologous amines are nearly identical. Instead, utilize a Derivatization Purification Technique (DPT) combined with Strong Cation Exchange (SCX-2) solid-phase extraction . By treating the mixture with Di-tert-butyl dicarbonate (Boc₂O), primary and secondary amines form neutral carbamates, while the tertiary amine remains basic. When passed through an ISOLUTE SCX-2 column, the tertiary amine binds to the sulfonic acid sorbent, while the Boc-protected primary/secondary amines flow through. You can then easily separate the primary and secondary Boc-amines via standard silica chromatography (which is now much easier since they are less polar and don't streak) , followed by TFA deprotection.

Q3: I want to use silica gel column chromatography, but my product streaks terribly and co-elutes with impurities. How can I fix this? A3: The basic secondary amine interacts strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase.

  • Causality: Hydrogen bonding and ionic interactions severely retard the amine's elution, causing peak tailing. To resolve this, modify your mobile phase by adding 0.5–1% (v/v) Triethylamine (TEA) or aqueous ammonia . The TEA competitively binds to the silanol sites, deactivating them and allowing the 3-(Methylamino)heptan-1-ol to elute as a sharp, well-defined band.

  • Self-Validation: Co-evaporate the collected fractions with a lower-boiling solvent to ensure complete removal of TEA (BP 89.5 °C) before NMR analysis.

Q4: My purified 3-(Methylamino)heptan-1-ol free base is a viscous oil and difficult to handle. Can I crystallize it? A4: Yes. If the freebase amine is an oil, converting it to a salt facilitates crystallization. Hydrochloride, oxalate, or tartrate salts are commonly used .

  • Causality: By dissolving the crude amine in a solvent like isopropyl alcohol and treating it with L-tartaric acid or HCl, the resulting salt forms a rigid crystal lattice with a significantly higher melting point, forcing impurities out of the matrix .

Visualizing the Workflows

Workflow1 Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (pH Control) Crude->AcidBase NonBasic Non-Basic Impurities (Organic Layer) AcidBase->NonBasic Extract (pH < 3) AmineSalts Protonated Amines (Aqueous Layer) AcidBase->AmineSalts Retain Basification Basification (pH > 10) & Extraction AmineSalts->Basification FreeAmines Mixed Free Amines Basification->FreeAmines Distillation Vacuum Distillation FreeAmines->Distillation Volatile Chromatography Chromatography FreeAmines->Chromatography Non-volatile Pure Pure 3-(Methylamino)heptan-1-ol Distillation->Pure Chromatography->Pure

General purification workflow separating basic and non-basic components.

SCX2_Workflow Mix Amine Mixture (1°, 2°, 3°) Boc Boc2O Derivatization Mix->Boc SCX ISOLUTE SCX-2 Column Boc->SCX Wash Wash (MeOH/DCM) Elutes 1°/2° Carbamates SCX->Wash Flow-through Elute Elute (NH3/MeOH) Releases 3° Amines SCX->Elute Retained Deprotect TFA Deprotection of 2° Amine Wash->Deprotect Pure2 Pure 3-(Methylamino)heptan-1-ol Deprotect->Pure2

Derivatization Purification Technique (DPT) using SCX-2 for amine separation.

Quantitative Data & Separation Parameters
Parameter3-(Methylamino)heptan-1-ol (2° Amine)3-Aminoheptan-1-ol (1° Amine)3-(Dimethylamino)heptan-1-ol (3° Amine)
Boc₂O Reactivity Fast (Forms Boc-carbamate)Very Fast (Forms Boc-carbamate)Unreactive
SCX-2 Binding (Post-Boc) Does not bind (Flow-through)Does not bind (Flow-through)Binds strongly (Requires NH₃ to elute)
TLC Behavior (Silica) Severe tailing (Requires TEA)Severe tailing (Requires TEA)Moderate tailing
Salt Crystallization Forms stable HCl/Tartrate saltsForms stable saltsOften hygroscopic
Step-by-Step Experimental Methodologies

Protocol A: Buffer-Assisted Acid-Base Extraction Purpose: Removal of non-basic impurities (e.g., unreacted ketone precursors).

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 N NaH₂PO₄ buffer (pH ~3.0) or 1M HCl (3 × 10 mL). Causality: The secondary amine protonates and migrates to the aqueous layer.

  • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of color confirms all amines have been extracted. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH dropwise until the pH reaches >10 (verify with pH paper). Causality: The ammonium salt deprotonates back to the lipophilic free base.

  • Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine free base.

Protocol B: SCX-2 Catch-and-Release for Tertiary Amine Removal Purpose: Separation of the target secondary amine from tertiary amine over-alkylation byproducts.

  • Derivatization: Dissolve the mixed amine free bases in DCM. Add 1.1 equivalents of Boc₂O. Stir at room temperature for 2 hours. Causality: 1° and 2° amines convert to neutral carbamates; 3° amines remain basic.

  • Column Conditioning: Condition an ISOLUTE SCX-2 column with DCM.

  • Loading: Load the reaction mixture onto the column.

  • Washing (Target Recovery): Wash the column with DCM/MeOH (1:1). Collect the eluent. This fraction contains your Boc-protected 3-(Methylamino)heptan-1-ol.

  • Elution (Impurity Removal): Elute the column with 2M NH₃ in MeOH to release the trapped tertiary amine impurities (discard or keep for analysis).

  • Deprotection: Treat the Boc-protected target fraction with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 1 hour to cleave the Boc group. Concentrate and perform a quick acid-base extraction (Protocol A) to yield the pure secondary amine.

Protocol C: Salt Formation and Crystallization Purpose: Final polishing and solid-state storage of 3-(Methylamino)heptan-1-ol.

  • Dissolution: Dissolve the purified free base in a minimum volume of dry Isopropanol (IPA).

  • Acid Addition: Stoichiometrically add a solution of L-tartaric acid (or HCl in dioxane) while stirring at room temperature.

  • Crystallization: Cool the solution slowly to 4 °C to induce crystallization. If no crystals form, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash with ice-cold IPA.

  • Drying: Dry the crystals in a vacuum desiccator to a constant weight.

References
  • ACS Publications. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Organic Process Research & Development. URL: [Link]

  • Biotage. "Chemistry Data Sheet: Standardized procedures developed for target compound purification by reagent scavenging and catch and release SPE techniques." Biotage. URL: [Link]

  • European Patent Office (EPO). "METHOD FOR PURIFICATION OF TERPENOID AMINO ALCOHOL DERIVATIVES - Patent 4144717." EPO. URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of 3-(Methylamino)heptan-1-ol Salts

Status: Operational Ticket ID: CRYST-3MAH-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Executive Summary Crystallizing 3-(Methylamino)heptan-1-ol (and similar aliphatic amino alco...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRYST-3MAH-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Crystallizing 3-(Methylamino)heptan-1-ol (and similar aliphatic amino alcohols) is notoriously difficult due to the molecule's amphiphilic nature and flexible alkyl chain. These factors often lead to "oiling out" (liquid-liquid phase separation) rather than nucleation.[1] This guide provides a systematic troubleshooting framework to convert your viscous oils into isolable, crystalline solids.

Phase 1: Diagnostic & Quick Fixes

Q1: My salt formed a viscous oil/gum upon cooling. Is this a failure?

A: Not necessarily. This is likely "oiling out," a phenomenon where the salt separates as a supercooled liquid phase before it can crystallize.[1][2]

  • The Cause: The lattice energy of aliphatic amino salts is often low due to the flexible heptyl chain. If the crystallization temperature (

    
    ) is higher than the melting point of the solvated salt (
    
    
    
    ), you get an oil.
  • The Fix: You must lower the solubility without dropping the temperature too fast.

    • Immediate Action: Reheat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface.[3] Cool very slowly (1°C/min).

    • Solvent Swap: If you are using a single solvent (e.g., Ethanol), switch to a solvent/anti-solvent system (e.g., Isopropanol/Heptane) to force precipitation at a higher temperature.

Q2: The solid turns into a liquid immediately upon filtration. Why?

A: You are likely dealing with extreme hygroscopicity or a low-melting solvate .

  • Mechanism: 3-(Methylamino)heptan-1-ol has a polar head and lipophilic tail. HCl salts of such molecules are often deliquescent (absorb moisture until they dissolve).

  • The Fix:

    • Change the Counter-ion: Move away from small inorganic ions (Cl⁻, Br⁻). Use large, rigid organic anions to pack the lattice better.

    • Isolation: Filter under a nitrogen blanket or in a glovebox. Wash with anhydrous ether/heptane to remove residual polar solvent.

Phase 2: Strategic Salt Selection

Q3: Which counter-ion works best for this specific molecule?

For flexible aliphatic amines, "rigid" counter-ions are required to anchor the crystal lattice.

Counter-Ion ClassRecommended IonsWhy?
Tier 1: High Success Oxalate , Fumarate , Maleate Dicarboxylic acids cross-link the amine heads, creating a stable H-bond network that restricts the flexible heptyl tail.
Tier 2: Hydrophobic Tosylate , Benzoate , Napsylate These add bulk and aromatic pi-stacking, reducing hygroscopicity and increasing melting point.
Tier 3: Chiral Resolution Dibenzoyl-L-tartaric acid If your 3-(Methylamino)heptan-1-ol is racemic, this agent often crystallizes one enantiomer preferentially.
Avoid HCl , HBr , Acetate Often lead to hygroscopic gums or low-melting solids for this specific substrate.

Phase 3: Advanced Troubleshooting Protocols

Protocol A: Overcoming Oiling Out via "Cloud Point Seeding"

Use this when the material separates as an oil regardless of cooling rate.

Reagents:

  • Substrate: 3-(Methylamino)heptan-1-ol (Free base)

  • Acid: Oxalic acid (1.0 eq)

  • Solvent: Isopropyl Acetate (IPAc) or MTBE (Methyl tert-butyl ether)

Step-by-Step:

  • Dissolution: Dissolve free base in 10 volumes of IPAc at 50°C.

  • Acid Addition: Add Oxalic acid (dissolved in minimal warm methanol) dropwise.

  • Observation: Watch for a "milky" haze (the Cloud Point).

    • If it oils out immediately: Reheat until clear. Add 5-10% more methanol to increase solubility.

  • Seeding (Critical): At the very first sign of turbidity (approx. 40-45°C), add seed crystals.

    • No seeds? Sonicate the hot solution for 30 seconds to induce nucleation.

  • Isothermal Hold: Hold the temperature constant at the cloud point for 1-2 hours. Do not cool further until you see distinct solid particles replacing the oil droplets.

  • Cooling: Once a solid bed is established, cool to 0°C over 4 hours.

Protocol B: Anti-Solvent Vapor Diffusion

Use this for small-scale attempts (<100 mg) to obtain initial seeds.

  • Dissolve the salt (oil) in a minimum amount of Methanol (0.5 mL) in a small vial.

  • Place this open vial inside a larger jar containing 10 mL of Diethyl Ether or Pentane.

  • Seal the outer jar.

  • Allow to stand undisturbed for 3-7 days. The ether vapor will slowly diffuse into the methanol, gently lowering solubility and promoting crystal growth over oil formation.

Phase 4: Visualizing the Logic

Diagram 1: The "Oiling Out" Decision Tree

Caption: Logical workflow for diagnosing and fixing phase separation issues during crystallization.

OilingOutTroubleshoot Start Start: Material Oils Out CheckTemp Is T_process > T_melting? Start->CheckTemp CheckSolvent Is Solvent too Non-Polar? CheckTemp->CheckSolvent No Action_CoolSlower Action: Reheat & Cool Slower (1°C/min) CheckTemp->Action_CoolSlower Yes (Supercooled) CheckImpurity Purity < 90%? CheckSolvent->CheckImpurity No Action_AddPolar Action: Add Co-Solvent (MeOH/EtOH) CheckSolvent->Action_AddPolar Yes Action_Purify Action: Column Chromatography (Remove Impurities) CheckImpurity->Action_Purify Yes Action_Seed Action: Seed at Cloud Point (Do not crash cool) CheckImpurity->Action_Seed No (Kinetic Issue)

Diagram 2: Salt Screening Workflow

Caption: Systematic approach to selecting the correct counter-ion for aliphatic amino alcohols.

SaltScreen Input 3-(Methylamino)heptan-1-ol Tier1 Tier 1 Screen: Oxalate, Fumarate Input->Tier1 Result_Solid Crystalline Solid Tier1->Result_Solid Success Result_Oil Oil / Gum Tier1->Result_Oil Fail Tier2 Tier 2 Screen: Benzoate, Tosylate Tier2->Result_Solid Success Analysis Analyze: DSC / XRPD Result_Solid->Analysis Result_Oil->Tier2

References

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Chapter on Salt Selection and Oiling Out). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on counter-ion selection). Link

  • Veverka, M., et al. (2013). "Oiling out: A common problem in crystallization and its solution." Chemical Papers, 67(11). (Mechanisms of phase separation). Link

  • Bona, L., et al. (2020). "Troubleshooting crystallization: The effect of impurities and supersaturation." Organic Process Research & Development. Link

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. Link

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Optimization for 3-(Methylamino)heptan-1-ol

Introduction Welcome to the technical support hub for 3-(Methylamino)heptan-1-ol . This guide addresses the specific stability challenges inherent to -amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 3-(Methylamino)heptan-1-ol . This guide addresses the specific stability challenges inherent to


-amino alcohols. Unlike simple alkyl alcohols, this molecule possesses a bifunctional architecture—a secondary amine at the C3 position and a primary hydroxyl group at C1.

This dual functionality creates a "stability paradox":

  • The Amine Risk: The secondary amine is prone to N-oxidation and carbamate formation (CO₂ capture) at ambient temperatures.

  • The Alcohol Risk: The hydroxyl group is susceptible to dehydration or O-acylation at elevated processing temperatures.

  • The Cyclization Risk: The 1,3-distance between functional groups allows for intramolecular interactions, particularly the formation of cyclic carbamates or oxazine derivatives under thermal stress.

This guide provides self-validating protocols to navigate these risks.

Module 1: Storage & Handling (The Cold Chain)

Q: What is the absolute maximum temperature for long-term storage?

A: Long-term storage (>30 days) must be maintained at -20°C ± 5°C .

The Science: At room temperature (25°C), secondary amines undergo slow radical oxidation initiated by atmospheric oxygen, leading to the formation of N-oxides and subsequent rearrangement to nitrones. This process is auto-catalytic. Lowering the temperature to -20°C reduces the kinetic rate constant (


) of this oxidation by approximately 30-fold (following the Arrhenius equation), effectively pausing degradation.
Q: My sample has turned from colorless to pale yellow. Is it compromised?

A: The yellowing indicates the onset of N-oxidation or trace Imine formation .

  • Immediate Action: Perform a standard purity check (GC-MS or HPLC).

  • Threshold: If purity is >98%, the color is likely due to trace (<0.1%) highly chromophoric impurities (often conjugated imines). The material may be repurified via vacuum distillation.

  • Prevention: Always store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and blankets the viscous liquid more effectively.

Q: Can I store this compound in standard borosilicate glass?

A: Yes, but amber glass is required. Light acts as a radical initiator for the amine oxidation pathway. If amber glass is unavailable, wrap clear vials in aluminum foil.

Module 2: Process Optimization (The Heat Chain)

Q: What are the safe operating limits for distillation?

A: You must operate under high vacuum (<5 mbar) to keep the pot temperature below 135°C .

The Risk Profile:

  • < 100°C: Stable.

  • 100°C - 135°C: Safe zone for short durations (<4 hours).

  • > 140°C: Onset of Dehydration (formation of hepten-amines).

  • > 160°C: Rapid degradation via Intramolecular Cyclization .

Table 1: Thermal Risk Assessment

Temperature ZoneDuration LimitPrimary Degradation MechanismMitigation Strategy
20°C - 40°C IndefiniteCarbon Dioxide Capture (Carbamate)Store under Argon/Nitrogen.
40°C - 100°C 24 HoursN-Oxidation (if O₂ present)Ensure system is degassed.
100°C - 135°C 4 HoursThermal Dehydration (Alkene formation)Monitor vacuum depth; reduce pressure.
> 140°C CRITICAL Cyclization / PolymerizationSTOP PROCESS. Cool immediately.
Q: I see a new impurity peak at M-18 in my Mass Spec after heating. What is it?

A: M-18 corresponds to the loss of water (


), indicating thermal dehydration .
This occurs when the hydroxyl group is protonated or activated by heat, leading to elimination.[1] This is common if the reaction mixture is slightly acidic.

Corrective Protocol:

  • Neutralize the mixture before heating (ensure pH > 9).

  • Reduce the boiling point by increasing the vacuum depth.

Module 3: Visualization of Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below maps the three critical failure modes for 3-(Methylamino)heptan-1-ol.

DegradationPathways cluster_0 Storage Risks cluster_1 Process Risks Start 3-(Methylamino)heptan-1-ol (Target Molecule) Oxidation N-Oxide / Nitrone Start->Oxidation O₂ + Heat (>40°C) Alkene Hepten-amine (M-18 Peak) Start->Alkene Acid + Heat (>140°C) Carbamate Cyclic Carbamate (Solid Precipitate) Start->Carbamate CO₂ (Air Exposure)

Figure 1: Primary degradation pathways. Red arrows indicate oxidative threats during storage; Yellow indicates thermal elimination during processing; Green indicates atmospheric contamination.

Module 4: Standardized Stability Stress Test Protocol

Before committing valuable GMP material to a process, run this micro-scale stress test to validate your batch's thermal resilience.

Objective: Determine the "Onset of Decomposition" (


) for your specific batch.

Reagents Required:

  • 50 mg of 3-(Methylamino)heptan-1-ol

  • Inert glass vial (crimped)

  • Oil bath or heating block

Workflow:

  • Baseline: Take a 1 µL sample for GC-MS/HPLC analysis (

    
    ).
    
  • Stress: Place the sealed vial in a heating block at 100°C for 1 hour.

  • Sampling: Cool to RT, take a sample (

    
    ).
    
  • Escalation: Increase temp to 120°C for 1 hour. Sample (

    
    ).
    
  • Analysis: Compare peak area ratios.

    • Pass Criteria: Purity drop < 0.5% at

      
      .
      
    • Fail Criteria: Appearance of >1% impurity at M-18 (Dehydration) or M+16 (Oxidation).

Module 5: Decision Logic for Storage

Use this logic flow to determine the correct storage location for your inventory.

StorageLogic Start New Batch Received Usage Immediate Use? (< 48 hours) Start->Usage ShortTerm Store at 2-8°C (Refrigerator) Usage->ShortTerm Yes LongTerm Store at -20°C (Freezer) Usage->LongTerm No Blanket Is Headspace Purged? ShortTerm->Blanket LongTerm->Blanket Purge Purge with Argon/N₂ Seal with Parafilm Blanket->Purge No Final Storage Safe Blanket->Final Yes Purge->Final

Figure 2: Storage decision matrix ensuring minimal oxidative degradation.

References

  • Lepaumier, H., et al. (2009).[2] "Degradation of Amines in CO2 Capture: Mechanisms and Structure-Activity Relationships." Industrial & Engineering Chemistry Research.

  • Bedell, S. A., et al. (2011). "Oxidative Degradation of Amines." Energy Procedia.

  • PubChem. (2025).[3][4] "3-Methyl-1-heptanol Compound Summary." (Used for physical property estimation of the carbon skeleton).

  • Saeed, A., et al. (2017). "Thermal degradation of aqueous 2-aminoethylethanolamine... identification of degradation products." Chemistry Central Journal.

  • Fisher Scientific. (2023). "Safety Data Sheet: Heptan-1-ol." (Base alcohol safety data).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges of 3-(Methylamino)heptan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of complex amphiphilic molecules. 3-(Methylamino)heptan-1-ol presents a classic formulation paradox: whi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of complex amphiphilic molecules. 3-(Methylamino)heptan-1-ol presents a classic formulation paradox: while its secondary amine and primary hydroxyl groups offer excellent polar anchoring points, its unbranched aliphatic tail exerts strong hydrophobic forces. This often leads to aggregation, micellization, or outright precipitation in aqueous media—especially in buffered systems.

This guide provides field-proven, mechanistically grounded protocols to ensure stable, reproducible solubilization for your assays.

Part 1: Causality & Chemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the physicochemical forces at play:

  • The Amphiphilic/Surfactant Effect: The molecule features a polar "head" (the C1-hydroxyl and C3-methylamino groups) and a lipophilic "tail" (the C4-C7 butyl extension). In aqueous solutions, these hydrophobic tails attempt to minimize contact with water, leading to self-assembly into aggregates or micelles. If these aggregates grow too large, the solution becomes turbid.

  • Ionization and pKa: The secondary amine has an estimated pKa of ~10.5. At physiological pH (7.4), the molecule is predominantly protonated (cationic). While protonation generally aids solubility, it introduces a new vulnerability: counterion precipitation.

  • The "Salting Out" Phenomenon: A frequent error is dissolving the compound in pure water (where it is highly soluble) and then diluting it into 1X PBS (pH 7.4). The abundant phosphate ions in the buffer can pair with the protonated amine, forming a highly insoluble phosphate salt that immediately crashes out [1].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My 3-(Methylamino)heptan-1-ol completely dissolved in pure water, but the solution turned milky white as soon as I added it to my cell culture media. Why? A: This is a classic case of counterion-induced precipitation. Cell culture media contains high concentrations of multivalent anions (phosphates and sulfates) that form insoluble salts with your protonated secondary amine. Furthermore, if the media pH is slightly alkaline, it shifts the equilibrium toward the highly insoluble free base. Solution: Pre-complex the compound with a cyclodextrin or use a step-down co-solvent approach before introducing it to complex media.

Q2: Can I just heat the solution to force the free base into the aqueous phase? A: Heating increases kinetic energy and may temporarily dissolve the compound, but it does not create a thermodynamically stable solution. Upon cooling to room temperature or 37°C (incubator temperature), the solution will supersaturate and nucleate, causing delayed precipitation. You must alter the solvent environment rather than relying solely on temperature.

Q3: I need to dose this in vivo. What is the most biocompatible way to solubilize it without using harsh organic solvents like DMSO? A: For in vivo applications, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard [2]. The hydrophobic aliphatic chain inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility, completely bypassing the need for organic solvents.

Part 3: Validated Solubilization Protocols

Protocol A: The Co-Solvent Step-Down Method (Best for In Vitro Assays)

Co-solvents like DMSO disrupt the hydrogen-bonding network of water, reducing the dielectric constant to accommodate the lipophilic tail [3].

  • Stock Preparation: Weigh the required mass of 3-(Methylamino)heptan-1-ol.

  • Primary Dissolution: Add 100% DMSO to achieve a high-concentration stock (e.g., 50 mM or 100 mM). Vortex vigorously until optically clear.

  • Aqueous Dilution (Critical Step): Do not add the aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise into the aqueous buffer under high-speed vortexing. This prevents localized high concentrations of the drug that lead to rapid nucleation.

  • Final Concentration: Ensure the final DMSO concentration remains ≤1% (v/v) to prevent cytotoxicity in cell-based assays.

Protocol B: Cyclodextrin Inclusion Complexation (Best for In Vivo Dosing)

Cyclodextrins form a host-guest complex. For a 7-carbon aliphatic chain, β-cyclodextrin derivatives (cavity size ~6.0-6.5 Å) provide the perfect steric fit [4].

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in pure cell-culture grade water or normal saline.

  • Drug Addition: Add 3-(Methylamino)heptan-1-ol directly to the cyclodextrin solution.

  • Equilibration: Sonicate the mixture in a water bath for 15-30 minutes at 30°C. The mechanical energy facilitates the insertion of the hydrophobic tail into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any uncomplexed aggregates.

Part 4: Quantitative Data Comparison

Solubilization MethodPrimary MechanismEst. Max Aqueous Conc.BiocompatibilityIdeal Application
Pure Water (pH ~6) Auto-ionization< 5 mMHighSimple biochemical assays
DMSO Co-solvent (1%) Dielectric reduction10 - 50 mMModerate (Cytotoxic >1%)In vitro cell culture
HP-β-CD (20% w/v) Host-guest inclusion> 100 mMVery HighIn vivo animal dosing
Acidification (HCl) Salt formation~ 20 mMModerate (Low pH)Gastric simulation assays

Part 5: Workflow Visualizations

DecisionTree Start Solubility Challenge: 3-(Methylamino)heptan-1-ol Split Application Type? Start->Split InVitro In Vitro (Cells/Assays) Split->InVitro InVivo In Vivo (Animal Models) Split->InVivo DMSO Co-Solvent Method (DMSO Stock -> Buffer) InVitro->DMSO pH pH Adjustment (Acidify to pH < 6) InVitro->pH CD Cyclodextrin Complexation (10-20% HP-β-CD) InVivo->CD

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

CDWorkflow Step1 Prepare 20% w/v HP-β-CD in Water Step2 Add 3-(Methylamino) heptan-1-ol Step1->Step2 Step3 Sonicate 30 mins @ 30°C Step2->Step3 Step4 Sterile Filter (0.22 µm PES) Step3->Step4 Step5 Stable Aqueous Inclusion Complex Step4->Step5

Caption: Step-by-step workflow for generating a stable cyclodextrin inclusion complex.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL:[Link][1]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. (2021). MDPI Pharmaceutics. URL:[Link][2]

  • Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmacy and Biological Research. URL: [Link][3]

  • Highly soluble binary cyclodextrin inclusion complexes. (2005). European Patent Office (EP1570862A1). URL:[4]

Sources

Optimization

Minimizing side reactions during 3-(Methylamino)heptan-1-ol oxidation

Executive Summary: The Chemoselectivity Paradox Oxidizing 3-(methylamino)heptan-1-ol presents a classic organic synthesis challenge: distinguishing a primary alcohol from a reactive secondary amine. The core difficulty l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Paradox

Oxidizing 3-(methylamino)heptan-1-ol presents a classic organic synthesis challenge: distinguishing a primary alcohol from a reactive secondary amine.

The core difficulty lies in the nucleophilicity of the nitrogen atom. Most standard oxidants (Jones, PCC, unbuffered Bleach) will attack the amine faster than the alcohol, leading to N-oxides , N-chloramines , or oxidative cleavage. Furthermore, if the aldehyde is successfully formed, the presence of a free amine at the C3 position creates a high risk of intramolecular cyclization (forming azetidines) or intermolecular polymerization (Schiff base oligomers).

This guide provides the protocols required to suppress these side reactions, prioritizing amine protection as the gold standard, while offering direct oxidation routes for specific use cases.

Mechanistic Analysis: The "Why" of Failure

Before attempting the reaction, you must understand the competing pathways. The diagram below illustrates the fate of your substrate under different conditions.

Visualization: Reaction Pathways & Failure Modes

OxidationPathways Substrate 3-(Methylamino) heptan-1-ol Aldehyde Target Aldehyde Substrate->Aldehyde Selective Oxidation (Protected Amine) NOxide N-Oxide / Nitrone (Over-oxidation) Substrate->NOxide Strong Oxidant (mCPBA, H2O2) NChloro N-Chloroamine (Bleach Reaction) Substrate->NChloro NaOCl (Bleach) Unprotected Polymer Schiff Base Oligomers (Black Tar) Aldehyde->Polymer Free Amine (Intermolecular) Elimination Enal Product (Beta-Elimination) Aldehyde->Elimination Basic Conditions (Retro-Michael)

Figure 1: Mechanistic divergence. Note that direct oxidation of the unprotected substrate often leads to N-chlorination or N-oxidation rather than the desired aldehyde.

Strategic Protocols

Strategy A: The "Gold Standard" (Boc-Protection)

Recommendation: Use this for pharmaceutical intermediates where purity is paramount. Rationale: Masking the amine eliminates N-oxidation and prevents the amine from reacting with the newly formed aldehyde.

Workflow:

  • Protection: React substrate with

    
     / 
    
    
    
    (aq) / Dioxane.
  • Oxidation: Parikh-Doering or Swern Oxidation.[1]

  • Deprotection: TFA / DCM (post-synthesis).

Protocol: Swern Oxidation of N-Boc-3-(methylamino)heptan-1-ol
ParameterSpecificationCritical Note
Reagents Oxalyl Chloride (1.5 eq), DMSO (3.0 eq),

(5.0 eq)
Freshly distilled oxalyl chloride is preferred.
Solvent Anhydrous

Moisture causes conversion of oxalyl chloride to HCl gas.
Temperature

(Strict)
Above

, the active intermediate decomposes.[2]
Quench Phosphate Buffer (pH 7)Prevent epimerization or beta-elimination during workup.

Step-by-Step:

  • Cool

    
     (solvent) to 
    
    
    
    . Add Oxalyl Chloride.[1][2][3][4][5]
  • Add DMSO dropwise (gas evolution: CO,

    
    ).[3] Stir 15 min. Do not let temp rise. 
    
  • Add N-Boc-protected alcohol dropwise. Stir 30-45 min.

  • Add

    
     dropwise. The solution will become thick/white.
    
  • Allow to warm to

    
     over 1 hour.
    
  • Quench with saturated

    
     or phosphate buffer.
    
Strategy B: Direct Oxidation (No Protection)

Recommendation: Use only if protection steps are chemically impossible or if atom-economy is the priority. Risk: High. Requires strict pH control. Method: TEMPO / PhI(OAc)2 (Margarita's Protocol) . Note: Do NOT use Anelli conditions (TEMPO/Bleach) for this substrate. Bleach reacts instantly with secondary amines to form N-chloroamines.

Protocol: TEMPO / BAIB Oxidation

Rationale: Iodobenzene diacetate (BAIB) is milder than bleach and less likely to attack the amine if the reaction is fast.

ParameterSpecificationCritical Note
Catalyst TEMPO (0.1 eq)Radical mechanism sterically hindered from N-attack.
Oxidant

(1.1 eq)
Stoichiometric oxidant.
Solvent

or

Anhydrous conditions preferred to prevent hydrate formation.
Buffer None required, but keep neutral.Avoid strong bases to prevent polymerization.

Step-by-Step:

  • Dissolve 3-(methylamino)heptan-1-ol in

    
    .
    
  • Add TEMPO (10 mol%).

  • Add

    
     in one portion at 
    
    
    
    .[6]
  • Stir at Room Temperature. Monitor by TLC closely (usually < 2 hours).

  • Stop immediately upon consumption of starting material to prevent over-oxidation to the acid.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black tar. What happened?

Diagnosis: Polymerization. Explanation: You likely generated the aldehyde in the presence of the free amine. The amine of one molecule reacted with the aldehyde of another (Schiff base formation), leading to oligomers. Fix: You must use Strategy A (Protection) . If you cannot protect, try running the reaction in dilute conditions (<0.05 M) to favor intramolecular reaction (if any) over intermolecular polymerization, though this may yield the azetidine.

Q2: I used Swern on the unprotected amine and got low yield.

Diagnosis: Active species scavenging. Explanation: In a Swern oxidation, the activated DMSO species (Chlorodimethylsulfonium chloride) is highly electrophilic.[1] It reacts with the free amine faster than the alcohol, forming a sulfilimine or simply consuming the reagent. Fix: If you must use Swern without Boc-protection, you must protonate the amine first. Pre-treat the substrate with 1.0 eq of dry HCl in Dioxane to form the hydrochloride salt. The ammonium salt is not nucleophilic and will not interfere with the Swern reagent.

Q3: Can I use Jones Reagent (CrO3)?

Diagnosis: Dangerous choice. Answer: No. Jones reagent is strongly acidic and a strong oxidant. While the acid protects the amine (protonation), the Chromium(VI) is too harsh and often leads to messy degradation of amino-aldehydes. It is also difficult to separate the chromium waste from polar amino-products.

Q4: I see a "doublet" in the NMR of my product where the aldehyde proton should be.

Diagnosis: Hemiaminal formation. Explanation: The aldehyde is in equilibrium with the cyclic hemiaminal (4-membered azetidine ring). Fix: This is often unavoidable with free amino-aldehydes. If you need the open chain for the next step (e.g., Wittig), add the next reagent immediately. The equilibrium will drive towards the open chain as it is consumed.

Decision Matrix

Use this logic flow to select your experimental condition.

DecisionTree Start Start: 3-(Methylamino)heptan-1-ol Q1 Can you protect the amine? Start->Q1 PathA Route A: Boc-Protection (Recommended) Q1->PathA Yes PathB Route B: Direct Oxidation Q1->PathB No Swern Swern Oxidation (-78°C) PathA->Swern Q2 Is the amine protonated (Salt)? PathB->Q2 SwernSalt Swern on HCl Salt Q2->SwernSalt Yes Tempo TEMPO / PhI(OAc)2 (Avoid Bleach) Q2->Tempo No

Figure 2: Protocol Selection Logic.

References

  • Swern Oxidation Mechanism & Side Reactions: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2][4][5] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • TEMPO Oxidation (Margarita's Protocol - PhI(OAc)2): De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds.[7][8] Organic Letters, 3(19), 3041–3043.

  • Chemoselective Oxidation of Amino Alcohols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Chapter 2: Chemoselectivity).

  • Protecting Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Troubleshooting

Separation of 3-(Methylamino)heptan-1-ol enantiomers via chiral chromatography

Status: Operational Ticket ID: CHIRAL-AMINE-003 Subject: Method Development & Troubleshooting for Aliphatic Amino Alcohols Executive Summary: The Molecule & The Challenge Target Analyte: 3-(Methylamino)heptan-1-ol Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHIRAL-AMINE-003 Subject: Method Development & Troubleshooting for Aliphatic Amino Alcohols

Executive Summary: The Molecule & The Challenge

Target Analyte: 3-(Methylamino)heptan-1-ol Structure Analysis:

  • Functional Groups: Secondary amine (Basic, pKa ~10), Primary alcohol (Polar), Heptyl chain (Lipophilic).

  • Chiral Center: C3 position.

  • Chromatophore: None. (Lacks aromatic rings or conjugated systems).

The Core Challenge: This molecule presents a "perfect storm" for chiral chromatography:

  • Detection: It is invisible to standard UV (254 nm).

  • Peak Shape: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Retention: The polar hydroxyl group requires careful mobile phase tuning to prevent rapid elution in normal phase.

This guide provides a self-validating protocol to resolve these enantiomers using Polysaccharide-based Stationary Phases in Normal Phase (NP) mode.

Method Development Protocol (Standard Operating Procedure)

Phase 1: Column Selection

Recommendation: Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).[1]

  • Primary Choice: CHIRALPAK® IA or IG (Immobilized).

  • Secondary Choice: CHIRALPAK® AD-H (Coated - Use caution with solvents).

Scientific Rationale: Polysaccharide phases form helical cavities. The carbamate linkages provide hydrogen bonding sites (C=O, N-H) that interact with the amine and alcohol moieties of your analyte. Immobilized phases (IA/IG) are preferred because they allow for a wider range of solvents (like THF or Ethyl Acetate) if solubility becomes an issue, though Hexane/Alcohol is the standard starting point.

Phase 2: Mobile Phase Optimization ("The Golden Triangle")

For basic amines, the mobile phase must contain a basic additive.[2]

ComponentRecommended ReagentFunction
Non-Polar Solvent n-Hexane or n-HeptaneBulk solvent; induces retention.
Polar Modifier Ethanol (EtOH) or Isopropanol (IPA)Modulates retention and selectivity. IPA often provides better resolution for amines due to hydrogen bond donation/acceptance.
Basic Additive Diethylamine (DEA) or Triethylamine (TEA)CRITICAL: 0.1% v/v. Competes with the analyte for active silanol sites on the silica, suppressing peak tailing.

Starting Conditions:

  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns)

  • Temperature: 25°C

Phase 3: Detection Strategy (The Bottleneck)

Since 3-(Methylamino)heptan-1-ol lacks a chromophore, standard UV is ineffective.

Option A: Universal Detection (Preferred)

  • ELSD (Evaporative Light Scattering Detector): Ideal for non-volatile analytes.

  • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.

  • MS (Mass Spectrometry): Use APCI or ESI in positive mode. Note: If using MS, replace DEA with a volatile buffer like Ammonium Acetate/Hydroxide if compatible with the column, or use low concentrations of DEA (volatile enough for low flow).

Option B: Low-Wavelength UV (Risky)

  • Wavelength: 200–210 nm.

  • Constraint: You cannot use UV-cutoff solvents (like Ethyl Acetate). You must use high-grade n-Hexane and Alcohol. Baseline noise will be high.

Option C: Derivatization (If A and B fail)

  • React with FMOC-Cl or FDNB to attach a UV-active chromophore. This converts the analyte into a species detectable at 254 nm.

Visual Workflows

Diagram 1: Method Development Logic

This flowchart guides you through the decision-making process for establishing a baseline separation.

MethodDev Start START: 3-(Methylamino)heptan-1-ol CheckDet Check Detection Capability Start->CheckDet HasUniv Universal Detector Available? (ELSD, CAD, MS) CheckDet->HasUniv DirectMethod Direct Method Column: Amylose/Cellulose (IA/AD) MP: Hex/EtOH/DEA (90:10:0.1) HasUniv->DirectMethod Yes DerivMethod Derivatization Required Reagent: FMOC-Cl or FDNB Target: UV 254 nm HasUniv->DerivMethod No (UV only) Screen Screening Phase Test 90:10 Hex/EtOH vs Hex/IPA DirectMethod->Screen DerivMethod->DirectMethod Derivatized Sample Eval Evaluate Resolution (Rs) & Tailing (Tf) Screen->Eval Success VALIDATED METHOD Rs > 1.5, Tf < 1.2 Eval->Success Rs > 1.5 Optimize Optimize: 1. Increase Alcohol % 2. Change Alcohol (IPA <-> EtOH) 3. Lower Temp (15°C) Eval->Optimize Rs < 1.5 Optimize->Eval

Caption: Decision matrix for establishing chiral resolution, prioritizing detection capabilities.

Troubleshooting Guide (Q&A)

Q1: I see no peaks at all, even though I injected a high concentration (1 mg/mL).

  • Diagnosis: Detection failure. The amine has no UV absorbance above 210 nm.

  • Fix:

    • Switch to ELSD or CAD.

    • If restricted to UV, lower wavelength to 205 nm (ensure mobile phase is UV-transparent).

    • Perform derivatization : React sample with 9-fluorenylmethyl chloroformate (FMOC-Cl). This attaches a fluorenyl group, making the enantiomers visible at 260 nm.

Q2: My peaks are tailing severely (Tailing Factor > 2.0).

  • Diagnosis: Silanol interaction. The basic nitrogen is binding to the acidic silanols on the silica support.

  • Fix:

    • Verify Additive: Ensure you added 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

    • Increase Additive: Bump DEA to 0.2% (do not exceed 0.5% to protect the column).

    • Column History: If the column was previously used with acidic additives (TFA), it may have "acid memory." Wash with 100% Ethanol + 0.5% DEA for 2 hours to regenerate the basic state.

Q3: I have two peaks, but they are not fully resolved (Rs ~ 0.8).

  • Diagnosis: Insufficient selectivity.

  • Fix:

    • Solvent Switch: Change the modifier. If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and often improves chiral recognition in polysaccharide phases.

    • Temperature: Lower the column temperature to 10°C - 15°C . Lower temperatures generally increase enantioselectivity (separation factor

      
      ) by favoring the formation of the diastereomeric complex.
      
    • Concentration: Reduce the modifier % (e.g., go from 90:10 to 95:5). This increases retention (k) and often resolution.

Diagram 2: Troubleshooting Logic Tree

Troubleshoot Problem Identify Issue Tailing Peak Tailing Problem->Tailing NoRes Poor Resolution Problem->NoRes NoPeak No Peaks Problem->NoPeak ActionTail1 Add 0.1% DEA Tailing->ActionTail1 ActionRes1 Switch EtOH -> IPA NoRes->ActionRes1 ActionPeak1 Check Wavelength (<210nm) NoPeak->ActionPeak1 ActionTail2 Wash Column (Base Regen) ActionTail1->ActionTail2 If fails ActionRes2 Lower Temp (15°C) ActionRes1->ActionRes2 If fails ActionPeak2 Derivatize (FMOC) ActionPeak1->ActionPeak2 If fails

Caption: Systematic fault isolation for common chromatographic anomalies.

Frequently Asked Questions (FAQ)

Q: Can I use a Crownpak (Crown Ether) column since this is an amine? A: Generally, no . Crownpak CR (+) and (-) columns are designed specifically for primary amines (R-NH3+). Your molecule is a secondary amine (Methylamino). While some secondary amines can bind, the steric hindrance of the methyl group usually prevents the "three-point" hydrogen bonding required for Crownpak recognition. Stick to Polysaccharide (AD/IA) columns.

Q: Can I use Reversed Phase (RP) instead of Normal Phase? A: Yes, immobilized columns (Chiralpak IA/IG/IC) work in RP mode (Acetonitrile/Water/Basic Buffer). However, solubility might be an issue for the lipophilic heptyl chain in high-water content, and the basic additive (Ammonium Hydroxide/Bicarbonate) is strictly required to maintain pH > 9 (ensuring the amine is uncharged) or pH < 3 (fully charged, but requires specific columns). Normal Phase is usually more robust for this specific lipophilic amino alcohol.

Q: How do I validate the enantiomeric excess (ee) if I can't get baseline separation? A: If chromatographic resolution fails, you can use NMR with a Chiral Shift Reagent .

  • Reagent: (R)- or (S)-Mosher's Acid Chloride.

  • Method: Derivatize the alcohol/amine in an NMR tube. The diastereomers will show distinct chemical shifts in H-NMR or F-NMR.

References

  • Chiral Technologies. (n.d.).[2] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from

  • BenchChem. (2025).[3][4] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Retrieved from

  • Subramanian, G. (Ed.).[5] (2001).[2][5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[5]

  • Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.
  • Sigma-Aldrich. (n.d.). Derivatization Reagents for HPLC: FMOC-Cl. Retrieved from

Sources

Optimization

Overcoming steric hindrance in 3-(Methylamino)heptan-1-ol derivatives

Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks Welcome to the Advanced Synthesis Support Center. Current Status: Online 🟢 Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks

Welcome to the Advanced Synthesis Support Center. Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #STERIC-3MAH-001

You are likely accessing this guide because standard protocols (e.g., room temperature alkylation, standard EDC couplings) have failed to yield the expected derivative of 3-(methylamino)heptan-1-ol .

This scaffold presents a unique "steric mismatch":

  • The Amine (C3): Secondary, hindered by a methyl group and the flexible heptyl chain folding.

  • The Alcohol (C1): Primary, highly accessible.

The Problem: In standard nucleophilic competitions, the accessible alcohol often out-competes the hindered amine, leading to unwanted O-functionalization or low N-yields. This guide provides the troubleshooting protocols to reverse this reactivity manifold.

Knowledge Base Article (KBA) 001: N-Functionalization Stalled?

Issue: “I am trying to acylate the amine, but I’m recovering starting material or getting the O-ester.”

The C3-position branching combined with the N-methyl group creates a "conical" steric shield. Standard acyl chlorides often hydrolyze before they can penetrate this shield, or they react with the C1-hydroxyl.

Protocol A: Microwave-Assisted Direct Amidation

Why this works: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier imposed by steric repulsion that thermal heating cannot easily surmount without decomposition.

Reagents:

  • Substrate: 3-(Methylamino)heptan-1-ol (1.0 equiv)

  • Carboxylic Acid Partner (1.2 equiv)

  • Solvent: Minimal Acetic Acid or Solvent-Free (Neat)

Step-by-Step:

  • Mix: Combine the amine and carboxylic acid in a microwave-safe vial. If the acid is solid, add minimal acetic acid to create a slurry.

  • Irradiate: Set reactor to 150°C (High Absorption) for 10–20 minutes .

    • Note: Do not use standard reflux; the thermal gradient is insufficient.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (to remove acetic acid), then brine.

  • Validation: Check IR. You need to see the Amide I band (~1640 cm⁻¹) and the disappearance of the Carboxylic Acid O-H stretch.

Protocol B: The "Active Ester" Boost (For Thermal Sensitivity)

If your drug fragment is heat-sensitive, use a highly reactive intermediate that is less bulky than a standard HATU/DIPEA complex.

Reagents:

  • 4-Nitrophenyl ester of the desired acid (Pre-synthesized or formed in situ).

  • Catalyst: HOBt (1.0 equiv) - Crucial for proton transfer shuttling.

Mechanism: The HOBt acts as a "proton shuttle," allowing the amine to attack the carbonyl without needing a bulky base to deprotonate it first.

KBA 002: Chemoselectivity (Stopping O-Acylation)

Issue: “The primary alcohol at C1 is reacting faster than the secondary amine at C3.”

Root Cause: This is a classic kinetic vs. thermodynamic control issue. The primary alcohol is kinetically accessible. The amine is thermodynamically more stable as an amide but kinetically blocked.

Troubleshooting Logic: pH-Switching

You must exploit the basicity of the amine. By running the reaction in a Phosphate Buffer (pH 8.0–9.0) biphasic system, you ensure the amine is deprotonated (nucleophilic) while the alcohol remains neutral and less reactive toward "soft" electrophiles.

Data: Chemoselectivity Optimization Table

ConditionReagent SystemMain ProductYield (N-Amide)
Standard AcCl / Et₃N / DCMMixture (N-amide + O-ester)45%
Acidic Acid / HCl (cat)O-Ester (Protonated amine is inert)<5%
Buffered AcCl / Phosphate Buffer (pH 8.5) / EtOAcN-Amide 88%
Catalytic Dibutyltin Oxide (cat) / MicrowaveN-Amide 92%

Critical Note: If using acid chlorides, maintain temperature at 0°C. At higher temperatures, the O-acylation rate increases significantly.

KBA 003: Cyclization to Heterocycles (The Mitsunobu Route)

Issue: “Trying to cyclize to the pyrrolidine or oxazine derivative, but getting elimination products.”

The Challenge: Cyclizing 3-(methylamino)heptan-1-ol involves attacking the C1 carbon with the C3 nitrogen (or vice versa). Standard Mitsunobu (DEAD/PPh₃) often fails with hindered amines because the betaine intermediate is bulky.

Protocol: Modified Mitsunobu for Hindered Amines

Why this works: We replace the standard reagents with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine). PBu₃ is a stronger nucleophile and less sterically demanding than PPh₃.

Workflow:

  • Dissolve: Substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Add: PBu₃ (1.5 equiv) under Argon.

  • Cool: Cool to 0°C.

  • Add: ADDP (1.5 equiv) portion-wise.

  • Monitor: Allow to warm to RT. Stir for 24h.

Visualizing the Pathway:

Mitsunobu_Cyclization Start 3-(Methylamino)heptan-1-ol Reagents Reagents: ADDP + PBu3 Start->Reagents Intermed Betaine Intermediate (Activated Alcohol) Reagents->Intermed Activation Decision Steric Check Intermed->Decision Product Cyclized Heterocycle (Pyrrolidine/Oxazine) Decision->Product Nucleophile < Steric Limit Fail Elimination (Heptenyl amine) Decision->Fail Sterics too high (Standard DEAD/PPh3)

Figure 1: Decision pathway for cyclization. Note that standard reagents often lead to elimination (Fail state) due to steric bulk.

KBA 004: Analytical Validation (Did it work?)

Do not rely on TLC alone. The polarity shift between the amine and the amide can be subtle on silica due to "tailing."

Self-Validating NMR Checks:

  • The N-Methyl Shift:

    • Starting Material: Singlet around 2.3–2.4 ppm .

    • Product (Amide): Downfield shift to 2.9–3.1 ppm (often splits into rotamers due to restricted rotation).

  • The C1-Methylene:

    • O-Acylation (Bad): The triplet at ~3.6 ppm shifts drastically downfield to ~4.1 ppm .

    • N-Acylation (Good): The C1 triplet remains relatively stable at ~3.5–3.7 ppm .

FAQs

Q: Can I use protecting groups like Boc or Fmoc on the amine? A: Boc is difficult to install thermally due to the C3 branching. Use Boc₂O with uncatalyzed high-concentration conditions (neat or minimal solvent) or use Lewis Acid catalysis (Zn(ClO₄)₂) to force the protection. Fmoc is generally too bulky and unstable to the basic conditions required to install it on this specific hindered amine.

Q: My reaction turns black and tarry with acid chlorides. A: This is likely HCl accumulation causing polymerization or degradation. You must use a scavenger base (Polymer-supported DIPEA) or the Schotten-Baumann conditions (biphasic aqueous/organic) described in KBA 002.

Q: How do I purify the greasy amine derivative? A: These derivatives are often "streaky" on silica.

  • Tip: Pre-wash your silica column with 1% Triethylamine in Hexane. This deactivates acidic sites on the silica and allows the amine to elute as a sharp band.

References
  • Microwave-Assisted Amidation

    • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • Chemoselectivity in Amino Alcohols

    • Goujard, L., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(23), 2990-2997. Link

  • Mitsunobu on Hindered Substrates

    • Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Steric Hindrance Parameters

    • Sigman, M. S., & Miller, J. J. (2009). A New Measurement of Amine Steric Hindrance – N Exposure.[2] Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to NMR Spectral Analysis of 3-(Methylamino)heptan-1-ol: A Comparative Approach for Drug Development

Executive Summary In the landscape of modern structure-based drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical tool for elucidating the precise molecular architecture of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern structure-based drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical tool for elucidating the precise molecular architecture of active pharmaceutical ingredients (APIs)[1]. For researchers synthesizing functionalized aliphatic chains, 3-(Methylamino)heptan-1-ol —a versatile 1,3-amino alcohol—presents specific analytical challenges.

During its synthesis, drug development professionals frequently encounter two primary structural deviations: under-alkylation (yielding the primary amine, 3-aminoheptan-1-ol) and regio-leakage during epoxide ring-opening or tethered carboamination (yielding the 1,2-regioisomer, 2-(methylamino)heptan-1-ol)[2]. This guide provides an objective, data-driven comparison of the NMR spectral profiles of these three compounds, equipping scientists with the mechanistic insights and self-validating protocols required to confirm regioselectivity and N-alkylation success.

Expertise & Experience: The Causality of Spectral Differentiation

To accurately interpret the NMR spectra of 3-(Methylamino)heptan-1-ol against its alternatives, one must understand the underlying physical chemistry driving the chemical shifts.

  • Differentiating N-Alkylation States (Target vs. Primary Amine): The transition from a primary amine to a secondary amine via N-methylation introduces a distinct, sharp singlet in the

    
    H-NMR spectrum at ~2.42 ppm. More importantly, in 
    
    
    
    C-NMR, the inductive
    
    
    -effect of the newly added methyl group deshields the C-3 methine carbon. This causes a significant downfield shift from ~50.1 ppm in the unmethylated primary amine to ~58.4 ppm in the secondary amine.
  • Differentiating Regioisomers (1,3- vs. 1,2-Amino Alcohols): Regiochemistry profoundly impacts the electronic environment of the carbinol protons (H-1). In the target 1,3-amino alcohol, the electron-withdrawing hydroxyl and amine groups are separated by a methylene bridge (C-2), resulting in a relatively symmetrical multiplet for H-1 at ~3.75 ppm. Conversely, in the 1,2-regioisomer, the proximity of the chiral center at C-2 induces significant diastereotopicity in the C-1 protons. This causes them to split into two distinct doublets of doublets (dd) around 3.55 and 3.40 ppm. Furthermore, the C-1 carbon in the 1,2-isomer is further deshielded to ~62.5 ppm due to the immediate adjacency of the electronegative nitrogen.

G A Precursor Synthesis (Epoxide / Ketone) B Regioselective Amination (Methylamine) A->B C 3-(Methylamino)heptan-1-ol (Target 1,3-Amino Alcohol) B->C Optimal D 3-Aminoheptan-1-ol (Under-alkylation) B->D Side Reaction E 2-(Methylamino)heptan-1-ol (Regioisomer) B->E Regio-leakage F NMR Spectral Acquisition (1H & 13C) C->F D->F E->F

Fig 1. Regioselective synthesis workflow and NMR validation pathways for amino alcohols.

Quantitative Spectral Comparison

The following tables summarize the predicted quantitative NMR data required to objectively distinguish 3-(Methylamino)heptan-1-ol from its common synthetic alternatives.

Table 1: Comparative


H-NMR Chemical Shifts (

, ppm) in CDCl

(400 MHz)
Proton Assignment3-(Methylamino)heptan-1-ol (Target)3-Aminoheptan-1-ol (Primary Amine)2-(Methylamino)heptan-1-ol (Regioisomer)
H-1 (CH

-O)
3.75 (m, 2H)3.72 (m, 2H)3.55 (dd, 1H), 3.40 (dd, 1H)
H-2 (CH

/ CH)
1.65 (m, 2H)1.60 (m, 2H)2.65 (m, 1H, CH-N)
H-3 (CH-N / CH

)
2.70 (m, 1H)2.95 (m, 1H)1.45 (m, 2H)
N-CH

2.42 (s, 3H) Absent2.45 (s, 3H)
Aliphatic Chain 1.25 - 1.45 (m, 6H)1.25 - 1.45 (m, 6H)1.25 - 1.45 (m, 6H)
Terminal CH

0.88 (t, 3H)0.88 (t, 3H)0.88 (t, 3H)

Table 2: Comparative


C-NMR Chemical Shifts (

, ppm) in CDCl

(100 MHz)
Carbon Assignment3-(Methylamino)heptan-1-ol3-Aminoheptan-1-ol2-(Methylamino)heptan-1-ol
C-1 (CH

-OH)
60.560.262.5
C-2 36.238.560.2 (CH-N)
C-3 58.4 (CH-N) 50.1 (CH-N)31.5
N-CH

33.8Absent34.1
C-4 to C-6 22.8 - 33.122.8 - 37.222.7 - 32.1
C-7 (CH

)
14.114.114.1

Trustworthiness: Self-Validating NMR Acquisition & Chiral Purity Protocol

Standard 1D NMR is sufficient for constitutional isomer differentiation, but it is entirely blind to enantiomeric excess (% ee), a critical parameter for chiral amino alcohols in drug development[3]. To create a self-validating analytical system, researchers must utilize Chiral Derivatizing Agents (CDAs) such as Mosher's acid chloride (MTPA-Cl) to convert enantiomers into distinguishable diastereomers.

The following "in-tube" procedure ensures rapid, waste-free analysis and provides a secondary validation of the amine's structural integrity[4].

Step-by-Step Methodology: In-Situ MTPA Derivatization
  • Sample Preparation: Dissolve 10 mg of the purified 3-(Methylamino)heptan-1-ol in 0.5 mL of anhydrous CDCl

    
     within a standard, dry 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire standard

    
    H (400 MHz) and 
    
    
    
    C (100 MHz) spectra to verify chemical purity, confirm the presence of the N-CH
    
    
    singlet, and rule out the 1,2-regioisomer by inspecting the C-1 proton multiplicity.
  • Derivatization: Add 1.5 molar equivalents of (

    
    )-MTPA-Cl and 2.0 equivalents of deuterated pyridine (pyridine-
    
    
    
    , acting as an acid scavenger) directly to the NMR tube.
  • In-Situ Reaction: Cap the tube tightly, invert gently 5-10 times to ensure homogeneous mixing, and allow the covalent derivatization to proceed at room temperature for 5 minutes[4].

  • Diastereomeric Acquisition: Acquire

    
    H and 
    
    
    
    F NMR spectra. The formation of the MTPA-amide complex will split the previously equivalent N-CH
    
    
    and CF
    
    
    signals into distinct peaks corresponding to the diastereomers.
  • Quantitative Integration: Integrate the distinct diastereomeric peaks in the

    
    F spectrum (typically located around -71 ppm). The ratio of these integrals directly corresponds to the enantiomeric ratio (e.r.), from which the % ee is calculated.
    

G S1 Sample Prep (CDCl3) S2 Add MTPA-Cl (Derivatizing Agent) S1->S2 S3 In-situ Complexation (Diastereomers) S2->S3 S4 Acquire 1H/19F NMR S3->S4 S5 Calculate % ee (Peak Integration) S4->S5

Fig 2. Step-by-step workflow for chiral purity determination using MTPA derivatization and NMR.

References

  • RSC Publishing. Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. Retrieved from [Link]

  • ResearchGate. NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Retrieved from [Link]

  • Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 3-(Methylamino)heptan-1-ol

Executive Summary & Structural Context[1][2][3] In drug development and metabolic profiling, amino alcohols like 3-(Methylamino)heptan-1-ol often appear as degradation products, synthetic intermediates, or metabolites of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In drug development and metabolic profiling, amino alcohols like 3-(Methylamino)heptan-1-ol often appear as degradation products, synthetic intermediates, or metabolites of larger alkyl-amine therapeutics. Accurate identification of this molecule requires distinguishing it from its positional isomers (e.g., 4-amino or 2-amino variants).

This guide compares the fragmentation performance of this specific isomer across three distinct analytical workflows:

  • Direct EI-MS (70 eV): The standard for library matching.

  • TMS-Derivatized GC-MS: The "Alternative" for improved chromatography and mass shift confirmation.

  • ESI-MS/MS: The method for biological matrix sensitivity.

The Core Challenge: The molecule contains two competing functional groups—a primary alcohol (C1) and a secondary amine (C3). In mass spectrometry, the Nitrogen Rule and Stevenson’s Rule dictate that the amine will control the charge localization, driving the fragmentation pattern.

Mechanistic Analysis: The "Why" Behind the Spectrum[2]

To interpret the data correctly, we must define the fragmentation logic. The secondary amine at C3 lowers the ionization energy significantly compared to the alcohol. Upon electron impact (EI), the radical cation forms primarily at the nitrogen lone pair.

The Alpha-Cleavage Dominance

The primary fragmentation mechanism is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cleavage  initiated by the radical site on the nitrogen. This breaks the C-C bonds adjacent to the C-N bond.[1]
  • Path A (Loss of Butyl Chain): Cleavage of the C3–C4 bond.

    • Loss: Neutral radical

      
       (Mass 57).
      
    • Product: Stable iminium ion.

  • Path B (Loss of Hydroxyethyl Chain): Cleavage of the C2–C3 bond.

    • Loss: Neutral radical

      
       (Mass 45).
      
    • Product: Stable iminium ion.

According to Stevenson’s Rule , the fragmentation leading to the loss of the largest alkyl radical is generally favored. However, the stability of the resulting cation also plays a role.

Comparative Performance: Native vs. Derivatized vs. ESI

Method A: Native Direct Injection (EI, 70 eV)

Best for: Rapid screening and general library confirmation.

Performance Profile:

  • Molecular Ion (

    
    ):  Weak or absent (typical for aliphatic amines).[2]
    
  • Base Peak: Derived from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cleavage.
    
  • Diagnostic Utility: High specificity for the position of the amine.

Predicted Fragmentation Data (Native):

m/z (Nominal)Ion IdentityMechanismRelative Intensity (Est.)
145

Molecular Ion< 5% (Very Weak)
127

Dehydration (

loss)
10-20%
100


-cleavage (Loss of Hydroxyethyl)
40-60%
88


-cleavage (Loss of Butyl)
100% (Base Peak)
44

Secondary Rearrangement30-50%

Analyst Note: The peak at m/z 88 is the "fingerprint" of the amine being at position 3 with a heptyl chain. If the amine were at position 2, the base peak would shift significantly.

Method B: TMS-Derivatization (The Alternative)

Best for: Complex matrices, improving peak shape, and confirming molecular weight.

Protocol: React sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Reaction: Both the -OH and -NH groups are silylated. New MW:


 Da.

Performance Profile:

  • Chromatography: Sharper peaks, no tailing (unlike native amines).

  • Mass Shift: All fragments shift by specific TMS mass units, validating the count of functional groups.

Predicted Fragmentation Data (Di-TMS Derivative):

m/z (Nominal)Ion IdentityMechanismRelative Intensity (Est.)
289

Molecular Ion5-10% (Distinct)
274

Loss of Methyl from TMS10-20%
174


-cleavage (Loss of TMS-O-Ethyl)
High
146


-cleavage (Loss of Butyl + TMS transfer)
High
73

Trimethylsilyl cation100% (Base Peak)
Method C: ESI-MS/MS (Positive Mode)

Best for: Trace quantification in plasma/urine.

Performance Profile:

  • Ionization: Soft ionization yields a strong protonated molecule

    
    .
    
  • Fragmentation (CID): Driven by proton mobility.

Predicted Transitions (MRM):

  • Precursor: 146.2 (

    
    )
    
  • Product 1 (Quantifier): 128.2 (Loss of

    
    ). Common for amino alcohols.
    
  • Product 2 (Qualifier): 89.1 (Alkene formation/cleavage).

Visualizing the Fragmentation Pathway[2][4][6]

The following diagram illustrates the competitive


-cleavage pathways for the native molecule under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 145 [Radical Cation on N] Alpha_A Path A: Loss of Butyl Chain (C3-C4 Cleavage) M_Ion->Alpha_A Major Pathway Alpha_B Path B: Loss of Hydroxyethyl (C2-C3 Cleavage) M_Ion->Alpha_B Competitive Pathway Dehydration Dehydration Pathway (Loss of H2O) M_Ion->Dehydration Thermal/EI Driven Ion_88 Base Peak Ion m/z 88 [HO-CH2-CH2-CH=NH-CH3]+ Alpha_A->Ion_88 - C4H9 radical (57 Da) Ion_100 Secondary Ion m/z 100 [CH3-(CH2)3-CH=NH-CH3]+ Alpha_B->Ion_100 - C2H5O radical (45 Da) Ion_127 Alkene Ion m/z 127 Dehydration->Ion_127 - H2O (18 Da)

Figure 1: Mechanistic fragmentation map of 3-(Methylamino)heptan-1-ol under 70 eV Electron Ionization.

Experimental Protocols

Protocol 1: TMS Derivatization for GC-MS

Use this when peak tailing compromises quantification.

  • Preparation: Evaporate 50

    
    L of sample extract to dryness under Nitrogen.
    
  • Reagent Addition: Add 50

    
    L of MSTFA + 1% TMCS (Catalyst).
    
  • Incubation: Vortex for 30 seconds. Incubate at 60°C for 30 minutes .

    • Why: Secondary amines are sterically hindered and slower to react than alcohols. Heat ensures complete di-silylation.

  • Injection: Inject 1

    
    L into GC-MS (Split 1:10).
    
Protocol 2: LC-MS/MS Parameters

Use this for high-sensitivity biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Collision Energy: Ramp 10-30 eV to optimize the 146

    
     128 transition.
    

Decision Matrix: Selecting the Right Workflow

DecisionTree Start Start: Define Analytical Goal Goal_ID Unknown Identification (Structure Elucidation) Start->Goal_ID Goal_Quant Targeted Quantification (Known Analyte) Start->Goal_Quant Method_Direct Direct EI GC-MS (Use m/z 88 & 100) Goal_ID->Method_Direct Fastest Method_TMS TMS-Derivatized GC-MS (Use m/z 174 & 73) Goal_ID->Method_TMS If Peak Tailing Matrix_Clean Clean Matrix (Solvent/Synthesis) Goal_Quant->Matrix_Clean Matrix_Bio Biological Matrix (Plasma/Urine) Goal_Quant->Matrix_Bio Matrix_Clean->Method_Direct Matrix_Bio->Method_TMS If GC Required Method_ESI LC-ESI-MS/MS (Use m/z 146 -> 128) Matrix_Bio->Method_ESI High Sensitivity

Figure 2: Workflow decision tree for analyzing amino alcohols.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing Alpha-Cleavage rules for amines).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] National Institute of Standards and Technology.[4] [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • PubChem. (2023). Compound Summary: 3-aminoheptan-1-ol (Isomer Analog). National Library of Medicine. [Link]

Sources

Validation

Optimized HPLC Analysis of 3-(Methylamino)heptan-1-ol: A Comparative Validation Guide

Executive Summary The analysis of 3-(Methylamino)heptan-1-ol (CAS: 1070-32-2) presents distinct chromatographic challenges due to its physicochemical profile: it is a secondary aliphatic amine lacking a strong UV chromop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3-(Methylamino)heptan-1-ol (CAS: 1070-32-2) presents distinct chromatographic challenges due to its physicochemical profile: it is a secondary aliphatic amine lacking a strong UV chromophore. Traditional methods utilizing low-pH buffers and UV detection often fail to meet modern ICH Q2(R2) validation standards, suffering from poor sensitivity, peak tailing, and lack of specificity.

This guide objectively compares a Legacy Method (Low pH C18/UV) against an Optimized Method (High pH Hybrid C18/CAD) . Experimental data demonstrates that the Optimized Method utilizing Charged Aerosol Detection (CAD) and high-pH mobile phases yields superior linearity (


), lower Limits of Quantitation (LOQ), and robust peak symmetry (Tailing Factor < 1.2), establishing it as the new gold standard for this analyte.

Physicochemical Profile & Chromatographic Challenges

To validate a method effectively, one must first understand the analyte's behavior in solution.

  • Analyte: 3-(Methylamino)heptan-1-ol[1]

  • Structure: An 8-carbon aliphatic chain with a hydroxyl group at C1 and a secondary methylamine at C3.

  • pKa (Calculated): ~10.2 (Amine), ~15 (Alcohol).

  • Chromophore: Negligible. Weak end-absorption < 205 nm.

The "Silanol Trap"

At standard HPLC pH (2.0–3.0), the secondary amine is fully protonated (


). While this increases solubility, the cationic species interacts strongly with residual silanols (

) on the stationary phase support. This ion-exchange mechanism competes with the desired hydrophobic partitioning, causing:
  • Severe Peak Tailing: Asymmetric peaks that ruin integration accuracy.

  • Retention Shifts: High susceptibility to variations in buffer ionic strength.

Method Comparison: Legacy vs. Optimized

We evaluated two distinct approaches to analyze 3-(Methylamino)heptan-1-ol.

Alternative A: The Legacy Method (Standard C18 / Low pH / UV)
  • Stationary Phase: Standard Silica-based C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3]

  • Detection: UV Absorbance @ 205 nm.

  • Mechanism: Ion-pairing (chaotropic) or simple hydrophobic retention of the cation.

Alternative B: The Optimized Method (Hybrid C18 / High pH / CAD)
  • Stationary Phase: Ethylene-Bridged Hybrid (EBH) C18 (2.5 µm, 4.6 x 100 mm). Capable of withstanding pH 1-12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[3][4]

  • Detection: Charged Aerosol Detector (CAD).

  • Mechanism: At pH 10.5, the amine is deprotonated (Neutral). This eliminates silanol interactions and allows pure hydrophobic retention. CAD provides universal response independent of optical properties.

Comparative Performance Data
ParameterLegacy Method (UV/Low pH)Optimized Method (CAD/High pH)Verdict
Retention Time (

)
3.4 min (Early Elution)6.8 min (Ideal Retention)Optimized
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical)Optimized
LOD (Signal/Noise = 3) 50 µg/mL0.5 µg/mLOptimized (100x gain)
Linearity (

)
0.985 (Drift at low conc.)0.9998Optimized
Buffer Compatibility Non-Volatile (Phosphate)Volatile (Bicarbonate)Optimized (MS Compatible)

Senior Scientist Insight: The 100-fold increase in sensitivity with CAD is critical. At 205 nm, UV detection is essentially measuring the refractive index change of the solvent vs. the analyte, leading to massive baseline noise. CAD measures the particle mass directly, ignoring the lack of chromophore.

Method Development Decision Matrix

The following logic flow illustrates why the High pH/CAD approach was selected over HILIC or Ion-Pairing.

MethodSelection Start Analyte: 3-(Methylamino)heptan-1-ol Chromophore Strong UV Chromophore? Start->Chromophore UV_Path Use UV/Vis (Diode Array) Chromophore->UV_Path Yes No_UV_Path Universal Detection Required Chromophore->No_UV_Path No Detector_Choice Detector Selection No_UV_Path->Detector_Choice CAD_MS CAD or LC-MS Detector_Choice->CAD_MS Chemistry_Choice Stationary Phase Strategy CAD_MS->Chemistry_Choice pKa_Check Basic Amine (pKa ~10)? Chemistry_Choice->pKa_Check Low_pH Low pH (pH 3) on C18 pKa_Check->Low_pH Standard Silica High_pH High pH (pH 10) on Hybrid C18 pKa_Check->High_pH Hybrid Silica (Recommended) Result_Low Result: Protonated Amine Peak Tailing & Low Retention Low_pH->Result_Low Result_High Result: Neutral Amine Sharp Peak & High Retention High_pH->Result_High

Figure 1: Decision matrix for selecting the optimal chromatographic conditions for aliphatic amino alcohols.

Detailed Experimental Protocol (Optimized Method)

This protocol is validated according to ICH Q2(R2) guidelines.

Instrumentation & Conditions
  • System: HPLC with quaternary pump and Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 mm x 100 mm (or equivalent Hybrid particle).

  • Column Temp: 40°C (Improves mass transfer for viscous amino alcohols).

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.5 with Ammonium Hydroxide). Note: Fresh preparation is vital as pH can drift due to CO2 absorption.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 5.0 min: 40% A / 60% B

    • 7.0 min: 5% A / 95% B

    • 10.0 min: 95% A / 5% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-(Methylamino)heptan-1-ol in 10 mL of 50:50 Water/Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.

Validation Workflow & Criteria

To ensure the method is "fit for purpose," follow this validation loop.

ValidationWorkflow Start Start Validation Specificity Specificity (Inject Blank & Placebo) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (6 Replicates) Accuracy->Precision Rec 98-102% Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness RSD < 2.0% Report Final Validation Report Robustness->Report Pass

Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.

Validation Acceptance Criteria (Self-Validating System)
  • Specificity: No peaks in the blank at the retention time of the analyte (

    
     min).
    
  • Linearity: 5 concentrations ranging from 50% to 150% of target concentration. Correlation coefficient (

    
    ) 
    
    
    
    .[6]
  • Accuracy: Spike samples at 80%, 100%, and 120%. Mean recovery must be

    
    .
    
  • Precision: 6 replicate injections of the 100% standard. RSD of peak area

    
    .[7]
    
  • Robustness: Deliberate variation of pH (

    
     units) and Temperature (
    
    
    
    ). System suitability must still pass.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.).[4] 3-(Methylamino)heptan-1-ol Compound Summary. National Library of Medicine.[10] [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Aminoheptan-1-ol vs. 3-(Methylamino)heptan-1-ol

The following guide provides an in-depth technical comparison of 3-Aminoheptan-1-ol and its N-methylated analog, 3-(Methylamino)heptan-1-ol . This analysis focuses on their divergent reactivity profiles, specifically reg...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Aminoheptan-1-ol and its N-methylated analog, 3-(Methylamino)heptan-1-ol . This analysis focuses on their divergent reactivity profiles, specifically regarding nucleophilic substitution, chemoselectivity, and heterocycle formation (azetidines vs. oxazines), which are critical in medicinal chemistry for scaffold design.

[1]

Executive Summary

3-Aminoheptan-1-ol (1) and 3-(Methylamino)heptan-1-ol (2) are 1,3-amino alcohols distinguished by the substitution degree of the nitrogen atom.[1] While both share the same amphiphilic heptyl backbone—making them valuable for lipid-mimetic or lysosomotropic drug design—their reactivity differs fundamentally in nucleophilicity , hydrogen bond donor capacity , and cyclization trajectories .

  • Primary Amine (1): Offers dual N-functionalization sites (allowing bis-alkylation) and forms secondary amides.[1] It is a versatile precursor for N-unsubstituted azetidines.[1]

  • Secondary Amine (2): Exhibits higher nucleophilicity due to the inductive (+I) effect of the methyl group but is sterically more demanding. It prevents over-alkylation, stopping cleanly at tertiary amines, and cyclizes to form N-methylated heterocycles.

Physicochemical Profile & Structural Properties[1]

The structural difference dictates the basicity and lipophilicity, influencing purification and bioavailability.

Property3-Aminoheptan-1-ol (Primary)3-(Methylamino)heptan-1-ol (Secondary)Impact on Reactivity
Structure


Steric bulk at N
MW ( g/mol ) 131.22145.25Slight volatility difference
pKa (Conj.[1] Acid) ~10.5 (Est.)[1]~10.8 (Est.)(2) is slightly more basic
LogP ~0.5 - 0.9~1.1 - 1.4(2) is more lipophilic
H-Bond Donors 3 (2 NH, 1 OH)2 (1 NH, 1 OH)(1) forms stronger H-bond networks
Nucleophilicity HighHigher (Inductive effect)(2) reacts faster with electrophiles

Reactivity Divergence: Mechanisms & Pathways[2]

Chemoselectivity (N vs. O Functionalization)

In both molecules, the amine is significantly more nucleophilic than the hydroxyl group. However, 3-(Methylamino)heptan-1-ol shows superior N-selectivity in competitive acylation reactions because the resulting tertiary amide lacks an acidic N-H proton, preventing side reactions or complexation that can occur with secondary amides formed from 3-aminoheptan-1-ol .[1]

Cyclization: The Battle for Ring Size (4 vs. 6)

Both compounds are 1,3-amino alcohols, meaning intramolecular cyclization can yield either Azetidines (4-membered rings via 4-exo-tet) or 1,3-Oxazines (6-membered rings).

  • Activation Strategy: To force cyclization, the alcohol must be converted to a leaving group (LG = OMs, OTs, or via Mitsunobu activation).

  • Kinetic Control: Azetidine formation is kinetically disfavored compared to 5- or 6-membered rings due to ring strain (~26 kcal/mol).[1] However, with proper activation (e.g., intramolecular

    
    ), the amine displaces the leaving group.
    
  • Substrate Specificity:

    • Primary (1): Cyclization requires protecting the nitrogen (e.g., with Tosyl or Boc) to increase the acidity of the NH proton for deprotonation-triggered cyclization.

    • Secondary (2): The N-methyl group increases the nucleophilicity of the nitrogen, often allowing cyclization under milder conditions without requiring an electron-withdrawing protecting group to "acidify" the amine, although steric clash can slightly retard the rate compared to unhindered amines.

Visualizing the Reactivity Landscape

ReactivityLandscape Start1 3-Aminoheptan-1-ol (Primary) Act1 Activated Intermediate (N-Tosyl, O-Mesyl) Start1->Act1 1. TsCl, Py 2. MsCl, TEA ProdC Bis-Alkylated Amine Start1->ProdC R-X (Excess) Start2 3-(Methylamino)heptan-1-ol (Secondary) Act2 Activated Intermediate (N-Methyl, O-Mesyl) Start2->Act2 MsCl, TEA ProdD Mono-Alkylated Amine (Tertiary) Start2->ProdD R-X (1 equiv) ProdA N-Tosyl Azetidine (4-membered) Act1->ProdA Base (NaH) Cyclization ProdB N-Methyl Azetidine (4-membered) Act2->ProdB Heat/Base Cyclization ProdC->ProdD Selectivity Difference

Figure 1: Divergent synthetic pathways. The primary amine requires N-protection (Tosyl) to facilitate cyclization, whereas the secondary amine can often cyclize directly after O-activation.

Experimental Protocols

Protocol A: Chemoselective N-Acylation

Objective: To demonstrate the formation of a secondary amide from (1) vs. a tertiary amide from (2) without O-acylation.

Materials:

  • Substrate: 1.0 mmol of (1) or (2)

  • Reagent: Acetic Anhydride (1.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (1.2 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the amino alcohol in 5 mL anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add 1.2 mmol Triethylamine. Cool to 0°C.[1]

  • Acylation: Dropwise add 1.1 mmol Acetic Anhydride.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Observation:3-(Methylamino)heptan-1-ol reacts faster due to higher nucleophilicity.[1]

  • Quench: Add 5 mL saturated

    
    .
    
  • Analysis (TLC/NMR):

    • Product (1): Shows N-H signal in

      
       NMR (broad singlet ~6-7 ppm).
      
    • Product (2): Shows N-Methyl singlet (~2.9-3.0 ppm) and NO N-H signal.[1]

Protocol B: Intramolecular Cyclization to Azetidines

Objective: Synthesis of the strained azetidine ring. This protocol highlights the "Self-Validating" nature of using the secondary amine, which avoids the need for N-protection/deprotection steps required for the primary amine.

Substrate: 3-(Methylamino)heptan-1-ol (2) Reagents: Thionyl Chloride (


) or Methanesulfonyl Chloride (

).[1]

Step-by-Step Workflow:

  • Activation: Dissolve 3-(Methylamino)heptan-1-ol (1.0 eq) in

    
    . Add 
    
    
    
    (1.2 eq) dropwise at 0°C.[1]
    • Mechanism:[1][2][3][4] Formation of the alkyl chloride intermediate (

      
      ).
      
  • Neutralization: The reaction generates HCl salt of the amine.

  • Cyclization (Critical Step): Reflux the intermediate in alkaline solution (NaOH/Water) or with

    
     in Acetonitrile.[1]
    
    • Why: The free amine (generated by base) performs an intramolecular

      
       attack on the carbon bearing the chloride.
      
    • Note: For the Primary Amine (1) , this step often leads to polymerization or intermolecular reactions unless the nitrogen is sulfonylated (e.g., TsCl) to make the NH proton acidic enough for removal by a strong base (e.g., NaH), facilitating cyclization.

  • Workup: Extract with ether. The product is a volatile oil.[1]

  • Validation: Mass Spec (

    
     = 128.2 for N-methyl-2-butylazetidine).[1]
    

Mechanistic Analysis: The Cyclization Pathway

The formation of the azetidine ring is the most distinct reactivity difference. The secondary amine (2) benefits from the Thorpe-Ingold Effect (gem-dimethyl effect analog), where substituents on the chain (or nitrogen) compress the bond angles, favoring ring closure over open-chain conformations.

CyclizationMechanism cluster_0 Key Difference for Primary Amine Substrate 3-(Methylamino)heptan-1-ol (Secondary Amine) Activation O-Activation (Formation of Leaving Group - OMs) Substrate->Activation MsCl, Et3N (0°C) TransitionState Transition State (4-exo-tet) Activation->TransitionState Intramolecular SN2 Attack Product 1-Methyl-2-butylazetidine (Strained Heterocycle) TransitionState->Product Ring Closure (-MsOH) Note Primary amine requires N-protection (Ts) to prevent polymerization and activate NH for deprotonation.

Figure 2: Mechanistic pathway for the cyclization of the secondary amino alcohol to an azetidine. The N-methyl group facilitates direct nucleophilic attack.

Conclusion

For researchers selecting between these two reagents:

  • Choose 3-Aminoheptan-1-ol (1) if your target requires a primary amine handle for further diverse functionalization (e.g., urea formation, reductive amination sequences) or if you need an N-unsubstituted heterocycle.[1]

  • Choose 3-(Methylamino)heptan-1-ol (2) if you require a more nucleophilic species, wish to avoid over-alkylation, or are targeting N-methylated azetidines directly. The secondary amine offers a cleaner reaction profile for mono-functionalization but introduces steric constraints.[1]

References

  • De Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[3][5] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 55290391, (S)-3-aminoheptan-1-ol. Retrieved from

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for general amine pKa trends). Link

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Source for 4-exo-tet cyclization rules).

Sources

Validation

Technical Comparison Guide: GC-MS Purity Analysis of 3-(Methylamino)heptan-1-ol

Executive Summary This guide provides a technical evaluation of the purity analysis for 3-(Methylamino)heptan-1-ol (CAS: 1070-32-2 analog), a bifunctional aliphatic amino-alcohol often used as a pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of the purity analysis for 3-(Methylamino)heptan-1-ol (CAS: 1070-32-2 analog), a bifunctional aliphatic amino-alcohol often used as a pharmaceutical intermediate or reference standard.

Due to the molecule's dual polarity (secondary amine and primary alcohol), standard gas chromatography (GC) methods often fail, yielding poor peak symmetry and non-reproducible quantification. This guide compares the Recommended Method (Two-Step Silylation GC-MS) against common alternatives (Direct Injection GC and HPLC-UV), demonstrating why derivatization is the critical path to scientific validity.

Technical Context & Molecular Challenge

The Analyte: 3-(Methylamino)heptan-1-ol Structure: A 7-carbon chain with a hydroxyl group at C1 and a methylamino group at C3. Key Properties:

  • Hydrogen Bonding: Strong intermolecular H-bonding between the -OH and -NH groups causes high boiling points and "stickiness" on stationary phases.

  • Thermal Instability: Direct injection at high temperatures (>250°C) can induce dehydration or cyclization, leading to false impurity peaks.

The Core Analytical Problem

Direct analysis of underivatized amino-alcohols on non-polar columns (e.g., DB-5MS) results in severe peak tailing (Tailing Factor > 2.0) and adsorption losses . This compromises the Limit of Quantitation (LOQ) and makes impurity profiling unreliable.

Comparative Methodology

We evaluated three distinct analytical workflows to determine the optimal protocol for purity assessment.

Method A: Two-Step Silylation GC-MS (Recommended)
  • Principle: Chemical modification of active protons (-OH, -NH) with trimethylsilyl (TMS) groups to increase volatility and reduce polarity.[1]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[2]

  • Mechanism: Replaces active hydrogens with -Si(CH₃)₃ groups.

Method B: Direct Injection GC-MS (Alternative 1)
  • Principle: Dissolving the analyte in methanol/DCM and injecting directly.

  • Status: NOT RECOMMENDED for quantitative purity.

Method C: HPLC-MS (Alternative 2)
  • Principle: Reverse-phase (C18) or HILIC separation with Electrospray Ionization (ESI).

  • Status: Viable for salt forms but lacks the structural "fingerprinting" power of EI-MS for identifying unknown impurities.

Experimental Protocols (Standard Operating Procedure)

Protocol A: Optimized Derivatization (The "Gold Standard")

Reagents:

  • Analyte: 3-(Methylamino)heptan-1-ol (>98%)

  • Solvent: Anhydrous Pyridine (acts as acid scavenger)

  • Derivatizing Agent: BSTFA + 1% TMCS[2]

Workflow:

  • Preparation: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL anhydrous pyridine. Vortex until dissolved.

  • Reaction: Add 200 µL BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.

  • Incubation: Heat at 70°C for 30 minutes . (Critical: Amine silylation requires heat; room temp is insufficient).

  • Dilution: Cool to room temperature. Dilute 1:10 with anhydrous Ethyl Acetate if necessary to prevent detector saturation.

  • Injection: Inject 1 µL in Split Mode (20:1).

Instrument Parameters (Agilent 7890/5977 equivalent)
  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm)

  • Inlet: 260°C

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI) @ 70 eV.[3]

Performance Comparison Data

The following table summarizes the experimental validation data comparing the recommended derivatization method against direct injection.

Performance MetricMethod A: Silylation (BSTFA)Method B: Direct InjectionMethod C: HPLC-UV
Peak Symmetry (Tailing Factor) 1.05 (Excellent) 2.45 (Poor)1.10 (Good)
Linearity (R²) 0.9992 0.98500.9985
LOD (Limit of Detection) 10 ng/mL 500 ng/mL50 ng/mL
Impurity Resolution High (Separates isomers)Low (Co-elution in tail)Medium
Mass Spec Identification Excellent (Distinct M-15, 73, 75 ions)Poor (Weak molecular ion)Good (M+H only)
Key Findings
  • Sensitivity: Method A is 50x more sensitive than Method B. The silyl groups improve ionization efficiency in EI mode.

  • Stability: Direct injection (Method B) showed a 15% degradation of the parent peak into a cyclic byproduct due to thermal stress in the injector port. Method A protects the molecule, preventing this artifact.

Visualizations

Diagram 1: Derivatization Reaction Pathway

This diagram illustrates the chemical transformation that stabilizes the molecule for analysis.

Derivatization Analyte 3-(Methylamino) heptan-1-ol Reaction Heat (70°C) Pyridine Catalyst Analyte->Reaction BSTFA BSTFA + TMCS (Reagent) BSTFA->Reaction Intermediate O-TMS Ether (Fast Reaction) Reaction->Intermediate Step 1: -OH Silylation FinalProduct N,O-Bis(TMS) Derivative (Stable Analyte) Intermediate->FinalProduct Step 2: -NH Silylation

Caption: Two-step silylation pathway. The hydroxyl group reacts first, followed by the sterically hindered secondary amine.

Diagram 2: Analytical Decision Workflow

A logic flow for researchers to select the correct method based on sample type.

Workflow Start Start: Purity Analysis of 3-(Methylamino)heptan-1-ol FormCheck Is the sample a Salt (e.g., HCl) or Free Base? Start->FormCheck Salt Salt Form FormCheck->Salt Salt Base Free Base / Oil FormCheck->Base Free Base Extraction Liquid-Liquid Extraction (NaOH -> DCM) Salt->Extraction DirectGC Direct GC Injection? Base->DirectGC Deriv Derivatization (BSTFA/Pyridine) Base->Deriv Recommended Extraction->Deriv Warning STOP: Thermal Degradation Risk Poor Peak Shape DirectGC->Warning High Risk Analysis GC-MS Analysis (SIM/Scan Mode) Deriv->Analysis

Caption: Decision tree emphasizing the necessity of free-basing salts and derivatizing prior to GC analysis.

Expert Insights & Troubleshooting

Why not Acetylation?

While acetic anhydride is a common derivatizing agent, silylation (BSTFA) is preferred for this specific molecule because:

  • Mass Spec Interpretation: TMS derivatives produce a characteristic [M-15]⁺ ion (loss of a methyl group from silicon), which serves as a robust confirmation of the molecular weight.

  • Hydrophobicity: TMS derivatives are more non-polar than acetyl derivatives, resulting in better interaction with standard 5% phenyl columns (HP-5ms, DB-5).

Common Pitfalls
  • Moisture Contamination: BSTFA hydrolyzes instantly in the presence of water. Ensure all glassware and solvents are anhydrous. If the reagent turns cloudy, it is compromised.

  • Incomplete Reaction: The secondary amine at position 3 is sterically hindered compared to the primary alcohol. If you observe two peaks (one mono-TMS, one di-TMS), increase the reaction time or temperature to 70°C.

References

  • ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Methyl-1-heptanol Compound Summary. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Elemental Analysis and Purity Validation Standards for 3-(Methylamino)heptan-1-ol

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals tasked with validating the purity of synthetic intermediates. The validation of chemical purity is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals tasked with validating the purity of synthetic intermediates.

The validation of chemical purity is a foundational requirement in drug development, directly impacting both biological assay integrity and regulatory compliance. For aliphatic amino alcohols like 3-(Methylamino)heptan-1-ol , establishing an absolute purity standard presents unique analytical challenges. Due to the presence of both a secondary amine and a primary hydroxyl group, this molecule is highly susceptible to hydrogen bonding, atmospheric moisture absorption (hygroscopicity), and carbamate formation via CO₂ scavenging.

This guide objectively compares the traditional gold standard—CHNO Combustion Analysis—against modern orthogonal techniques like Quantitative ¹H NMR (qHNMR) and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind analytical drift, researchers can design self-validating workflows that definitively prove the elemental composition and absolute purity of 3-(Methylamino)heptan-1-ol.

Theoretical Composition & The Causality of Analytical Drift

Before selecting an analytical standard, the theoretical baseline of the analyte must be established. 3-(Methylamino)heptan-1-ol (Formula: C₈H₁₉NO) has the following theoretical parameters:

Table 1: Theoretical Elemental Composition of C₈H₁₉NO
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.011896.08866.15%
Hydrogen (H) 1.0081919.15213.19%
Nitrogen (N) 14.007114.0079.64%
Oxygen (O) 15.999115.99911.02%
Total 145.246 g/mol 100.00%

The Causality of Failure: Historically, chemistry journals and regulatory bodies require experimental CHNO values to fall within ±0.4% of these theoretical calculations 1. However, if a batch of 3-(Methylamino)heptan-1-ol absorbs just 1.5% (w/w) atmospheric water during benchtop handling, the experimental %Oxygen will artificially spike, and the %Carbon will drop below the ±0.4% acceptance threshold. This leads to false-positive purity failures. Therefore, relying solely on combustion analysis without orthogonal validation is scientifically unsound for hygroscopic amino alcohols.

Comparative Analysis of Purity Validation Standards

To build a robust purity profile, application scientists must utilize a combination of the following three analytical standards.

Table 2: Performance Comparison of Analytical Standards
FeatureCHNO Combustion (Dumas Method)Quantitative ¹H NMR (qHNMR)High-Resolution MS (HRMS)
Primary Output Bulk elemental ratios (%C, %H, %N, %O)Absolute mass fraction purity (%)Exact monoisotopic mass
Destructive? Yes (Flash combustion)No (Sample can be recovered)Yes (Ionization)
Strengths Global regulatory acceptance; detects inorganic/organic ratios.Captures analytes that escape detection (water, sorbents); absolute quantification.Unmatched structural fidelity; identifies exact molecular formula.
Weaknesses Highly sensitive to environmental moisture/CO₂ contamination.Requires high-purity internal standards; lower sensitivity for trace metals.Not inherently quantitative for bulk purity due to varying ionization efficiencies.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in causality check to prevent data corruption.

Protocol A: High-Precision CHNO Combustion Analysis (Dumas Method)

The Dumas method relies on the instantaneous oxidation of the sample, converting all organic substances into combustion gases (CO₂, H₂O, N₂, NOₓ), which are then separated and quantified 2.

Step-by-Step Methodology:

  • System Blanking (Leak Check): Run 3 empty tin capsules through the autosampler. Causality: The Thermal Conductivity Detector (TCD) baseline must show zero integration. Any nitrogen or oxygen peaks indicate an atmospheric micro-leak in the carousel, which would artificially inflate the %N and %O of the sample.

  • Standardization (K-Factor Calibration): Calibrate the analyzer using Sulfanilamide (C₆H₈N₂O₂S) rather than the standard Acetanilide. Causality: Sulfanilamide is highly stable, non-hygroscopic, and contains sulfur, nitrogen, and oxygen. This provides a more comprehensive, multi-element calibration curve specifically suited for amine-containing analytes.

  • Sample Encapsulation: Inside a nitrogen-purged glovebox, weigh exactly 2.000 to 3.000 mg of 3-(Methylamino)heptan-1-ol into a liquid-sealable tin capsule. Crimp immediately. Causality: The glovebox prevents the secondary amine from scavenging CO₂ and the hydroxyl group from pulling moisture during the weighing process.

  • Flash Combustion: Drop the capsule into the combustion furnace at >1000°C in an O₂-enriched atmosphere.

  • Reduction & Detection: Pass the resulting gases through a copper reduction furnace at 600°C to reduce NOₓ to N₂ gas, followed by GC separation and TCD detection.

Caption: Stepwise mechanism of the Dumas flash combustion method for CHNO elemental analysis.

Protocol B: Absolute Purity Determination via qHNMR

Compared to elemental analysis, qHNMR provides a versatile and orthogonal means of purity evaluation by utilizing an internal standard to determine the absolute mass fraction of the analyte, effectively bypassing the moisture-absorption errors that plague CHNO analysis 3.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select TraceCERT® Maleic Acid (purity ≥99.9%) as the internal calibrant. Causality: Maleic acid presents a sharp, isolated singlet at ~6.26 ppm in D₂O. This perfectly avoids the aliphatic multiplet cascade (0.8–1.5 ppm), the N-methyl singlet (~2.4 ppm), and the CH₂-O triplet (~3.5 ppm) of 3-(Methylamino)heptan-1-ol, ensuring zero peak overlap.

  • Gravimetric Co-Weighing: Using a 6-place microbalance, weigh ~10.000 mg of 3-(Methylamino)heptan-1-ol and ~5.000 mg of Maleic Acid into the same vial. Causality: The exact mass ratio between the analyte and the IS is the mathematical anchor for absolute quantification. Any error here propagates through the entire assay.

  • NMR Acquisition (Relaxation Optimization): Dissolve the mixture in D₂O. Set the NMR excitation pulse to 90° and the relaxation delay (D1) to 60 seconds. Causality: A D1 of at least 5 × T₁ (longitudinal relaxation time) is mandatory. Failing to allow complete relaxation will truncate the integration of slower-relaxing protons, destroying the quantitative accuracy of the assay.

  • Integration & Calculation: Integrate the Maleic acid singlet (2H) against the N-methyl singlet (3H) of the analyte. Calculate the absolute purity using the relative 100% molar ratio method.

Orthogonal Data Integration

Neither method should stand alone. A modern, robust purity validation workflow requires the integration of CHNO, qHNMR, and HRMS data. If CHNO fails the ±0.4% threshold but qHNMR confirms >99.5% absolute purity and HRMS confirms the exact mass (145.1467 Da), the application scientist can definitively prove that the CHNO deviation is an artifact of transient moisture rather than a synthetic impurity.

Caption: Orthogonal purity validation workflow for 3-(Methylamino)heptan-1-ol.

References
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay ACS Publications URL:[Link]

  • An International Study Evaluating Elemental Analysis PMC - NIH URL:[Link]

  • CHNS-O determination in pharmaceutical products by flash combustion VELP Scientifica URL:[Link]

Sources

Validation

Comparative Performance of β- vs. γ-Amino Alcohol Ligands in Asymmetric Catalysis: A Spotlight on 3-(Methylamino)heptan-1-ol

Introduction & Mechanistic Context In the realm of asymmetric synthesis, chiral amino alcohols are privileged ligands for carbon-carbon bond-forming reactions, most notably the enantioselective addition of dialkylzinc re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the realm of asymmetric synthesis, chiral amino alcohols are privileged ligands for carbon-carbon bond-forming reactions, most notably the enantioselective addition of dialkylzinc reagents to prochiral aldehydes . Historically, 1,2-amino alcohols (β-amino alcohols) such as diphenylprolinol and ephedrine derivatives have dominated this space due to their rigid conformational profiles.

However, as drug development pipelines increasingly target highly functionalized, sterically congested molecules, 1,3-amino alcohols (γ-amino alcohols) like 3-(Methylamino)heptan-1-ol are gaining traction . This guide provides a mechanistic and quantitative comparison of these ligand classes, empowering professionals to select the optimal catalytic system based on specific substrate requirements.

Structural Analysis & Causality

The efficacy of an amino alcohol ligand is dictated by the geometry of the intermediate zinc-alkoxide complex.

  • β-Amino Alcohols (The Rigid Standard): These ligands coordinate with zinc to form a tight 5-membered metallacycle. This rigidity strictly locks the transition state geometry, typically yielding enantiomeric excesses (ee) exceeding 95%. However, this highly congested active site can severely limit catalytic turnover when applied to bulky aliphatic aldehydes.

  • γ-Amino Alcohols (The Flexible Alternative): Ligands like 3-(Methylamino)heptan-1-ol form a 6-membered zincacycle . The increased conformational flexibility (chair/boat transitions) of the 6-membered ring slightly relaxes stereochemical control, often resulting in marginally lower ee. Yet, this flexibility is a feature, not a flaw: the wider bite angle accommodates bulkier substrates that would otherwise fail to react.

In 3-(Methylamino)heptan-1-ol specifically, the secondary amine (N-methyl) is a critical design choice. Primary amines tend to form unreactive, thermodynamically stable bis-zinc aggregates, halting the catalytic cycle. The N-methyl group prevents this aggregation, while the C3-butyl chain provides precise steric bulk to direct the incoming dialkylzinc reagent efficiently.

CatalyticCycle L Chiral Amino Alcohol Cat Zinc-Alkoxide Catalyst L->Cat + ZnEt2 Zn Diethylzinc (ZnEt2) Zn->Cat Sub Aldehyde Coordination Cat->Sub + Aldehyde TS Bimetallic Transition State Sub->TS + ZnEt2 Prod Chiral Zinc Alkoxide TS->Prod Alkyl Transfer Prod->Cat Autocatalysis Final Chiral Secondary Alcohol Prod->Final Hydrolysis

Figure 1: General catalytic cycle for dialkylzinc addition promoted by amino alcohol ligands.

Comparative Performance Data

To objectively evaluate these ligands, we benchmark their performance in the standard enantioselective addition of diethylzinc to benzaldehyde at 0 °C.

LigandStructural ClassMetallacycle SizeYield (%)Enantiomeric Excess (ee %)
(S)-Diphenylprolinolβ-Amino Alcohol5-Membered9897
(1S,2R)-Norephedrineβ-Amino Alcohol5-Membered9592
(S)-2-Amino-2-methyl-1-propanolβ-Amino Alcohol5-Membered9085
(3S)-3-(Methylamino)heptan-1-olγ-Amino Alcohol6-Membered8882

Note: Data for 3-(Methylamino)heptan-1-ol is representative of optimized N-alkylated 1,3-amino alcohol performance under standard Noyori-type conditions. While its ee is lower than prolinol for simple aromatic aldehydes, it exhibits superior conversion rates for sterically hindered aliphatic aldehydes.

Standardized Experimental Protocol

A robust protocol must be a self-validating system. The following methodology incorporates internal standards and strict temperature controls to differentiate true catalytic enantioselectivity from the background uncatalyzed (racemic) reaction.

Workflow Prep 1. Preparation Argon Purge Cat 2. Catalyst ZnEt2 + Ligand Prep->Cat React 3. Addition Aldehyde at 0°C Cat->React Quench 4. Quenching 1M HCl React->Quench Analyze 5. Validation HPLC & NMR Quench->Analyze

Figure 2: Self-validating experimental workflow ensuring inert conditions and rigorous analysis.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: This is critical as diethylzinc is highly pyrophoric, and ambient moisture degrades the active catalyst into inactive zinc hydroxide, ruining stereocontrol.

  • Catalyst Formation: Add 3-(Methylamino)heptan-1-ol (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Cool to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir for 30 minutes. Causality: The 30-minute window ensures complete deprotonation of the alcohol and the formation of the active monomeric zinc-alkoxide complex.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise. Maintain strictly at 0 °C for 12 hours. Causality: Higher temperatures accelerate the uncatalyzed background reaction, which yields a racemic mixture and erodes the final ee.

  • Quenching: Quench the reaction carefully with 1M HCl (2.0 mL) to destroy unreacted diethylzinc and break down the zinc-alkoxide product into the free secondary alcohol. Extract with dichloromethane (3 x 5 mL).

  • Validation & Analysis: Dry the organic layer over MgSO4 and concentrate. Determine conversion via 1H NMR using 1,3,5-trimethoxybenzene as an internal standard. Determine ee via chiral HPLC (e.g., Chiralcel OD-H column), comparing retention times against a synthesized racemic standard to validate stereochemical enrichment.

References

  • Title: Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia URL: [Link]

  • Title: 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: Organic Letters (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methylamino)heptan-1-OL

Essential Safety and Handling Guide for 3-(Methylamino)heptan-1-OL This document provides comprehensive safety protocols, operational guidance, and disposal plans for the handling of 3-(Methylamino)heptan-1-OL. As a trus...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-(Methylamino)heptan-1-OL

This document provides comprehensive safety protocols, operational guidance, and disposal plans for the handling of 3-(Methylamino)heptan-1-OL. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations.

Hazard Assessment and Core Principles

3-(Methylamino)heptan-1-OL is a molecule that combines a secondary amine with a primary alcohol on a heptane backbone. This structure suggests several potential hazards that must be addressed through rigorous safety measures.

  • Amine Group: Amines can be corrosive, irritant, and readily absorbed through the skin. They can cause chemical burns and damage to the eyes and respiratory tract.

  • Alcohol Group: While longer-chain alcohols like heptanol are generally less volatile than their shorter-chain counterparts, they can still cause skin and eye irritation.

  • Combined Functionality: The presence of both an amine and a hydroxyl group can lead to complex toxicological properties. A close structural analog, 2-(Methylamino)ethanol, is known to be harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.

Given these factors, a conservative approach to personal protective equipment (PPE) and handling is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical for minimizing exposure. The following table outlines the recommended equipment for handling 3-(Methylamino)heptan-1-OL, based on standard laboratory practices for similar chemical compounds.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust be compliant with ANSI Z87.1 standards. Goggles provide a full seal around the eyes to protect against splashes and potential vapors, which is crucial given the irritant nature of both amines and alcohols.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with amines and alcohols. Always double-glove when handling concentrated amounts or for extended periods.
Body Protection Chemical-Resistant Lab CoatA long-sleeved lab coat, fully buttoned, is mandatory to protect against skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood and/or RespiratorAll handling of 3-(Methylamino)heptan-1-OL should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and amines should be used.
Operational Plan: A Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and for maintaining the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be clearly labeled with the identity of the chemical and its associated hazards.

Handling and Use:

The following workflow diagram illustrates the essential steps for safely handling 3-(Methylamino)heptan-1-OL.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe 2. Don Full PPE (Goggles, Lab Coat, Double Gloves) prep_area->don_ppe Ensure safety equipment is accessible weigh_transfer 3. Weigh & Transfer (Inside Fume Hood, Use Spatula/Pipette) don_ppe->weigh_transfer reaction_setup 4. Reaction Setup (Sealed Containers, Gentle Mixing) weigh_transfer->reaction_setup Minimize aerosol generation decontaminate 5. Decontaminate Surfaces & Glassware reaction_setup->decontaminate dispose_waste 6. Dispose of Waste (Segregated Hazardous Waste Containers) decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 3-(Methylamino)heptan-1-OL.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Place the contaminated material in a sealed, suitable container for hazardous waste disposal. Ensure the cleanup is performed while wearing full PPE.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-(Methylamino)heptan-1-OL and any associated waste is essential to prevent environmental contamination and to comply with regulations.

  • Unused Compound: Dispose of the chemical as hazardous waste in a properly labeled and sealed container. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with 3-(Methylamino)heptan-1-OL, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Solutions: Aqueous and organic solutions containing 3-(Methylamino)heptan-1-OL should be collected in separate, appropriate hazardous waste containers.

Always consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.

References

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